molecular formula C9H13N3O B1501064 1-(Pyrazin-2-yl)piperidin-3-ol CAS No. 939986-87-5

1-(Pyrazin-2-yl)piperidin-3-ol

Numéro de catalogue: B1501064
Numéro CAS: 939986-87-5
Poids moléculaire: 179.22 g/mol
Clé InChI: UIZANPSGIGOEEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Pyrazin-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrazin-2-yl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrazin-2-yl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-pyrazin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-1-5-12(7-8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZANPSGIGOEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671549
Record name 1-(Pyrazin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-87-5
Record name 1-(2-Pyrazinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(Pyrazin-2-yl)piperidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The confluence of pyrazine and piperidine moieties in a single molecular entity represents a privileged scaffold in modern medicinal chemistry.[1][2] These nitrogen-containing heterocycles are cornerstones in the design of a vast array of therapeutic agents, recognized for their ability to modulate biological targets with high affinity and specificity.[3][4] This guide provides a comprehensive technical overview of a promising, yet not widely documented, chiral building block: (S)-1-(Pyrazin-2-yl)piperidin-3-ol. While a dedicated CAS (Chemical Abstracts Service) Registry Number for this specific stereoisomer is not publicly cataloged at the time of this writing—a common occurrence for novel research compounds—this document serves as a proactive resource for researchers, scientists, and drug development professionals.[5][6][7][8] It outlines a proposed synthetic pathway, predicts key physicochemical and spectroscopic properties, and explores the potential therapeutic applications of this molecule, grounded in established chemical principles and data from analogous structures.

Physicochemical Properties and Structural Elucidation

The molecular structure of (S)-1-(Pyrazin-2-yl)piperidin-3-ol combines the aromatic, electron-deficient pyrazine ring with the chiral, saturated piperidin-3-ol ring. This unique combination is anticipated to confer specific physicochemical properties that are advantageous for drug development, such as improved solubility and the potential for stereospecific interactions with biological targets.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of (S)-1-(Pyrazin-2-yl)piperidin-3-ol, based on computational models and data from its constituent fragments, (S)-piperidin-3-ol and 2-chloropyrazine.

PropertyPredicted Value
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-120 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (most basic) ~7.5 (piperidine nitrogen)
LogP ~0.8
Rationale for Property Predictions

The predicted properties are derived from an analysis of the molecule's constituent parts. The piperidine moiety contributes to the basicity and potential for aqueous solubility, while the pyrazine ring introduces aromatic character and potential for π-π stacking interactions. The chiral center at the 3-position of the piperidine ring is a critical feature for enantioselective recognition by biological targets.

Proposed Synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-ol

The synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-ol can be efficiently achieved through a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The latter is often preferred for its high functional group tolerance and excellent yields.[9][10]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product 2_chloropyrazine 2-Chloropyrazine (CAS: 14508-49-7) Reaction_Conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Heat (e.g., 100 °C) 2_chloropyrazine->Reaction_Conditions S_piperidin_3_ol (S)-Piperidin-3-ol (CAS: 24211-55-0) S_piperidin_3_ol->Reaction_Conditions Target_Molecule (S)-1-(Pyrazin-2-yl)piperidin-3-ol Reaction_Conditions->Target_Molecule

Caption: Proposed synthetic workflow for (S)-1-(Pyrazin-2-yl)piperidin-3-ol.

Detailed Experimental Protocol

Materials:

  • 2-Chloropyrazine

  • (S)-Piperidin-3-ol[11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-chloropyrazine (1.0 eq), (S)-piperidin-3-ol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask to achieve a 0.2 M concentration of the limiting reagent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, (S)-1-(Pyrazin-2-yl)piperidin-3-ol.

Self-Validation and Causality: The choice of a palladium catalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig amination.[12] Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the piperidine nitrogen without interfering with the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Predicted Spectroscopic Data for Characterization

The structural confirmation of the synthesized (S)-1-(Pyrazin-2-yl)piperidin-3-ol would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features based on analogous structures.[13][14]

Predicted ¹H and ¹³C NMR Data
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
8.25 (s, 1H, pyrazine-H)155.0 (C)
8.05 (d, J = 2.8 Hz, 1H, pyrazine-H)142.5 (CH)
7.85 (d, J = 2.8 Hz, 1H, pyrazine-H)134.0 (CH)
4.20-4.10 (m, 1H, CH-OH)133.5 (CH)
3.80-3.70 (m, 2H, piperidine-CH₂)65.0 (CH-OH)
3.20-3.00 (m, 2H, piperidine-CH₂)52.0 (CH₂)
2.20-1.80 (m, 4H, piperidine-CH₂)45.0 (CH₂)
1.70 (br s, 1H, OH)30.0 (CH₂)
25.0 (CH₂)
Predicted IR and Mass Spectrometry Data
  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 2950-2850 (C-H stretch), 1600-1450 (C=N and C=C stretch, aromatic).

  • Mass Spectrometry (ESI+): m/z 180.1186 [M+H]⁺.

Therapeutic Potential and Applications in Drug Discovery

The pyrazinyl-piperidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[2][4] The introduction of a chiral hydroxyl group in (S)-1-(Pyrazin-2-yl)piperidin-3-ol provides an additional point for hydrogen bonding and stereospecific interactions, potentially enhancing potency and selectivity for various biological targets.

Potential Therapeutic Targets
  • Kinase Inhibition: Many kinase inhibitors incorporate a pyrazine ring for its hydrogen bonding capabilities with the hinge region of the kinase domain. The piperidine moiety can be functionalized to occupy other pockets of the ATP-binding site.

  • GPCR Modulation: The piperidine nitrogen can act as a key basic center for interaction with acidic residues in G-protein coupled receptors. The pyrazinyl group can provide additional interactions to enhance affinity and selectivity.[15]

  • CNS Disorders: The physicochemical properties of (S)-1-(Pyrazin-2-yl)piperidin-3-ol suggest it may possess CNS-penetrant properties, making it a valuable scaffold for developing treatments for neurological and psychiatric disorders.[1]

Logical Relationship Diagram for Drug Discovery

G Target_Molecule (S)-1-(Pyrazin-2-yl)piperidin-3-ol Scaffold Pyrazinyl-piperidine Scaffold Target_Molecule->Scaffold Properties Chirality Hydrogen Bonding Potential CNS Penetration Scaffold->Properties Applications Potential Therapeutic Applications Properties->Applications Kinase_Inhibitors Kinase Inhibitors Applications->Kinase_Inhibitors GPCR_Modulators GPCR Modulators Applications->GPCR_Modulators CNS_Agents CNS Agents Applications->CNS_Agents

Caption: Logical flow from the core molecule to its potential therapeutic applications.

Conclusion

(S)-1-(Pyrazin-2-yl)piperidin-3-ol represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemistry, ensuring its accessibility to the broader scientific community. The predicted physicochemical and spectroscopic data offer a benchmark for the successful synthesis and characterization of this compound. As the landscape of drug discovery continues to evolve, the exploration of novel chemical matter, such as (S)-1-(Pyrazin-2-yl)piperidin-3-ol, will be paramount in the development of the next generation of medicines.

References

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Cambridge: Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. 2010;20(24):7373-7377. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(17):5599. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6811. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2026;302(Pt 1):118213. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • CAS REGISTRY. CAS. Available at: [Link]

  • Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014;136(28):9982-9993. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research. 2015;1(1):5-15. Available at: [Link]

  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances. ChemLinked. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2021;26(22):6945. Available at: [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. 1968;12:1535-1538. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. 2020;63(4):1588-1603. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6811. Available at: [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. Available at: [Link]

  • CAS Registry Services. CAS. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal. 2021;27(38):9694-9721. Available at: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. 2019;29(22):126685. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences. 2022;3(4):10-18. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019;64(10):865-871. Available at: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. ResearchGate. Available at: [Link]

  • A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry. 2015;5(2):312-316. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. 2011;2(2):145-149. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. 2017;7(46):28859-28869. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. ResearchGate. Available at: [Link]

  • CAS Number Search. NIST WebBook. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. 2022;27(13):4089. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Archiv der Pharmazie. 2008;341(6):378-384. Available at: [Link]

  • Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. ResearchGate. Available at: [Link]

  • 3-Hydroxypiperidine. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. 2023;28(18):6534. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. 2024;29(11):2579. Available at: [Link]

  • Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. ResearchGate. Available at: [Link]

  • Piperidine (CAS 110-89-4). Cheméo. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. 2011;16(8):6596-6605. Available at: [Link]

Sources

Technical Monograph: 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture for Medicinal Chemistry Applications

Executive Summary & Physicochemical Profile[1][2]

1-(Pyrazin-2-yl)piperidin-3-ol (C


H

N

O) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Structurally, it consists of a piperidine ring fused via a C-N bond to a pyrazine moiety, featuring a hydroxyl group at the C3 position of the aliphatic ring.

This molecule serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD).[1] Its value lies in the pyrazine ring (which acts as a hydrogen bond acceptor and bioisostere for pyridine/phenyl rings) and the C3-hydroxyl group (which provides a vector for solubility enhancement or further derivatization, and introduces chirality).[1]

Physicochemical Data Table
PropertyValueTechnical Context
Molecular Weight 179.22 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
Exact Mass 179.1059Monoisotopic mass for HRMS validation.[1]
Formula C

H

N

O
-
LogP (Predicted) ~0.6 – 0.9High water solubility; favorable for oral bioavailability.[1]
H-Bond Donors 1 (OH)Critical for receptor interaction.[1]
H-Bond Acceptors 4 (3 N, 1 O)Pyrazine nitrogens are weak bases (pKa ~0.6).[1]
Topological PSA ~58 ŲExcellent membrane permeability prediction (<140 Ų).[1]
Chirality 1 Stereocenter (C3)Exists as (

) and (

) enantiomers.[1]

Synthetic Architecture: Nucleophilic Aromatic Substitution (S Ar)[1]

As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (S


Ar)  pathway over metal-catalyzed cross-couplings (like Buchwald-Hartwig) for this specific scaffold. The electron-deficient nature of the pyrazine ring at the 2-position makes it sufficiently reactive toward the nucleophilic nitrogen of 3-hydroxypiperidine without requiring expensive palladium catalysts.[1]
Reaction Scheme Logic

The reaction involves the displacement of a halogen (typically chlorine) on the pyrazine ring by the secondary amine of the piperidine.[1]

  • Electrophile: 2-Chloropyrazine (Electron-deficient heteroaryl halide).[1]

  • Nucleophile: 3-Hydroxypiperidine (Secondary amine).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or DIPEA.[1]
  • Solvent: DMF, DMSO, or NMP (Polar aprotic to stabilize the Meisenheimer intermediate).

Validated Experimental Protocol

Objective: Synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol on a 10 mmol scale.

  • Charge: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloropyrazine (1.14 g, 10 mmol) and 3-Hydroxypiperidine (1.11 g, 11 mmol, 1.1 equiv).

  • Solvation: Add anhydrous DMF (Dimethylformamide) (10 mL). Note: DMF is preferred over DMSO for easier workup via aqueous washing.

  • Activation: Add K

    
    CO
    
    
    
    (2.76 g, 20 mmol, 2.0 equiv).
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N

    
     or Ar) for 4-6 hours.
    
    • Scientist's Note: Monitor by LCMS.[1] The pyrazine chloride is UV active.[1] Disappearance of the starting material (m/z 114) and appearance of product (m/z 180) confirms conversion.[1]

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.[1]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: If the crude purity is <95%, purify via flash column chromatography (SiO

    
    , eluting with 0-10% MeOH in DCM).[1]
    
Synthetic Workflow Diagram

Synthesis Reactants Reactants 2-Chloropyrazine + 3-Hydroxypiperidine Conditions Conditions K2CO3, DMF 90°C, 4-6h Reactants->Conditions Intermediate Transition State (Meisenheimer Complex) Conditions->Intermediate SnAr Attack Workup Workup EtOAc/H2O Ext. Phase Separation Intermediate->Workup Cl- Elimination Product Product 1-(Pyrazin-2-yl)piperidin-3-ol (m/z 180.1) Workup->Product Isolation

Caption: Linear workflow for the SnAr synthesis of the target scaffold, highlighting the critical transition from reactants to isolated product.

Analytical Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization.[1] For this molecule, NMR and LCMS provide a self-validating loop.[1]

Diagnostic NMR Signals ( H NMR, 400 MHz, DMSO-d )
  • Pyrazine Protons (Aromatic Region): You will observe three distinct signals (often doublets or doublets of doublets) between 7.8 ppm and 8.3 ppm .[1]

    • Why? The pyrazine ring protons are non-equivalent due to the substitution at position 2.[1]

  • Piperidine Protons (Aliphatic Region):

    • 3.8 - 4.2 ppm: Multiplets corresponding to the protons alpha to the nitrogen (N-CH

      
      ) and the proton at the chiral center (CH-OH).[1]
      
    • 1.4 - 2.0 ppm: Multiplets for the remaining ring methylene protons.[1]

  • Hydroxyl Proton: A broad singlet around 4.5 - 5.0 ppm (exchangeable with D

    
    O).[1]
    
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Target Ion: [M+H]

    
     = 180.1 .[1]
    
  • Fragmentation Pattern: High energy collision often cleaves the piperidine ring, showing a characteristic fragment for the pyrazine amine cation.[1]

Characterization Logic Diagram

QC_Workflow Sample Isolated Sample LCMS LC-MS Analysis Target: [M+H]+ = 180.1 Sample->LCMS NMR 1H NMR Analysis Check Pyrazine Region (7.8-8.3 ppm) Sample->NMR Purity_Check Purity > 95%? LCMS->Purity_Check NMR->Purity_Check Chiral Chiral HPLC (If enantiopure required) Purity_Check->Chiral Yes Repurify Repurify (Flash Chrom) Purity_Check->Repurify No Release Release for Assay Chiral->Release Repurify->Sample

Caption: Decision tree for analytical validation, ensuring compound identity and purity before biological testing.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

1-(Pyrazin-2-yl)piperidin-3-ol is a "privileged structure."[1]

  • Solubility Handle: The 3-OH group significantly lowers the LogP compared to the unsubstituted piperidine, improving solubility in aqueous assay buffers.[1]

  • Vector for Growth: The hydroxyl group can be oxidized to a ketone (for reductive amination) or alkylated to reach into specific hydrophobic pockets of a target protein (e.g., Kinase hinge regions or GPCR orthosteric sites).[1]

Stereochemistry Implications

The 3-position is chiral.[1] In biological systems, the (


) and (

) enantiomers often exhibit vastly different potencies.[1]
  • Recommendation: If using this as a starting block for a drug campaign, synthesize or purchase the enantiopure starting material ((S)-3-hydroxypiperidine or (R)-3-hydroxypiperidine ) rather than attempting to resolve the racemate later.[1]

References

  • PubChem. Compound Summary: 1-(2-Pyridyl)piperazine (Structural Analog).[1] National Library of Medicine.[1] Accessed 2024.[1][3][4] [Link][1]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr).[1] (General Methodology for Pyrazine Functionalization). [Link]

  • M. Saxena et al. Bioorganic & Medicinal Chemistry.[1][5] "Synthesis of some substituted pyrazinopyridoindoles... and related compounds: piperazines, piperidines..."[5][6] (2006).[1][2][5][7] (Context for pyrazine-piperidine biological activity).[1][2][3][5][7][8][9] [Link]

Sources

Technical Guide: Synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol

[1][2]

Executive Summary & Strategic Importance

Target Molecule: 1-(Pyrazin-2-yl)piperidin-3-ol Molecular Formula: C



CAS Registry Number:12

The 1-(pyrazin-2-yl)piperidin-3-ol scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile "linker-head" motif in G-protein-coupled receptor (GPCR) antagonists (specifically Muscarinic M4) and kinase inhibitors.[1][2] Its structural value lies in the pyrazine ring's ability to participate in



12

This guide details the primary synthesis pathway via Nucleophilic Aromatic Substitution (S


Ar)1

12

Retrosynthetic Analysis

The disconnection strategy focuses on the C–N bond between the electron-deficient pyrazine ring and the secondary amine of the piperidine.[1]

  • Bond Disconnection: C(sp

    
    )–N(sp
    
    
    )[1][2]
  • Electrophile: 2-Chloropyrazine (activated by the para and ortho nitrogen atoms).[1]

  • Nucleophile: 3-Hydroxypiperidine (acting as a secondary amine).[1][2]

  • Selectivity Challenge: Chemoselectivity between the amine (N-arylation) and the hydroxyl group (O-arylation). Under standard mild basic conditions, the nitrogen is significantly more nucleophilic, favoring N-arylation exclusively without the need for protecting groups.[1]

RetrosynthesisFigure 1: Retrosynthetic disconnection of the target scaffold.Target1-(Pyrazin-2-yl)piperidin-3-olDisconnectC-N DisconnectionTarget->DisconnectPrecursor12-Chloropyrazine(Electrophile)Disconnect->Precursor1Precursor23-Hydroxypiperidine(Nucleophile)Disconnect->Precursor2

[1]

Core Synthesis Protocol: S Ar Coupling[1]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1][3] The nucleophilic amine attacks the C2 position of the pyrazine, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1] The aromaticity is restored by the elimination of the chloride leaving group.[1]

MechanismFigure 2: S_NAr Mechanism: Addition-Elimination Pathway.Step1Reagents:2-Cl-Pyrazine + 3-OH-PiperidineTSTransition State:Meisenheimer Complex(Negative charge delocalized on N)Step1->TSNucleophilic Attack(Rate Limiting)ProductProduct:1-(Pyrazin-2-yl)piperidin-3-ol+ HCl (neutralized)TS->ProductElimination of Cl-

[1][2]

Experimental Procedure

Scale: 10 mmol basis Yield Expectation: 85–92%

Reagents & Materials
  • 2-Chloropyrazine: 1.14 g (10.0 mmol, 1.0 eq)[1][2]

  • 3-Hydroxypiperidine: 1.11 g (11.0 mmol, 1.1 eq)[1][2]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ), anhydrous: 2.76 g (20.0 mmol, 2.0 eq)[1][2]
  • Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP): 10 mL (1.0 M concentration)[1][2]

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 3-hydroxypiperidine and K

    
    CO
    
    
    .
  • Solvation: Add DMSO (10 mL) and stir at room temperature for 10 minutes to ensure a homogenous slurry.

  • Addition: Add 2-chloropyrazine dropwise (if liquid) or in one portion (if solid). Note: The reaction is slightly exothermic.

  • Reaction: Attach a reflux condenser. Heat the mixture to 100°C in an oil bath.

    • Monitoring: Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2] Conversion is typically complete within 4–6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water (product may precipitate or oil out).

    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMSO.[1][2]
      
    • Dry over anhydrous Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude residue is often pure enough (>95%) for subsequent steps.[1]

    • If necessary, purify via flash column chromatography (SiO

      
      , gradient 0–10% MeOH in DCM).[1][2]
      
Optimization & Troubleshooting

The choice of solvent and base critically impacts the reaction rate and impurity profile.[1]

ParameterCondition A (Recommended)Condition B (Green/Alternative)Condition C (High Speed)
Solvent DMSO or NMPWaterAcetonitrile
Base K

CO

KF (Potassium Fluoride)Et

N (Triethylamine)
Temp 100°CReflux (100°C)Microwave (140°C)
Time 4–6 h12–18 h20 min
Pros High solubility, consistent yieldEco-friendly, simple workupRapid screening
Cons High boiling point solvent removalSlower kineticsPressure vessel required

Critical Control Point: Ensure the 3-hydroxypiperidine starting material is free of the N-protected variant (e.g., N-Boc).[1][2] If using the HCl salt of the amine, increase the base equivalents to 3.0 eq.

Chiral Considerations

For drug development, the enantiomers of 3-hydroxypiperidine often exhibit distinct biological profiles.

  • Synthesis of (R)-1-(Pyrazin-2-yl)piperidin-3-ol: Use (R)-3-hydroxypiperidine hydrochloride (CAS: 198976-43-1).[1][2]

  • Synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-ol: Use (S)-3-hydroxypiperidine hydrochloride (CAS: 475058-41-4).[1][2]

The S

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    ):
    • 
       8.30 (d, 1H, Pyrazine H-3), 8.05 (dd, 1H, Pyrazine H-5), 7.75 (d, 1H, Pyrazine H-6).[1][2]
      
    • 
       4.85 (d, 1H, OH).[1][2]
      
    • 
       4.10–4.25 (m, 2H, N-CH eq).[1][2]
      
    • 
       3.50–3.60 (m, 1H, CH-OH).[1][2]
      
    • 
       2.80–3.10 (m, 2H, N-CH ax).[1][2]
      
    • 
       1.30–1.90 (m, 4H, CH
      
      
      ring).[1][2]
  • LC-MS (ESI):

    • Calculated [M+H]

      
      : 180.11
      
    • Observed [M+H]

      
      : 180.2[1][2]
      

Safety & Process Chemistry

  • 2-Chloropyrazine: Irritant and lachrymator.[1][2] Handle in a fume hood.

  • DMSO: Enhances skin permeability of dissolved toxins.[1] Wear nitrile gloves.[1]

  • Exotherm: The initial mixing of amine and chloropyrazine can be exothermic; add slowly on scales >50g.

References

  • Vertex Pharmaceuticals. (2017).[1] N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists.[1][2] WO2017079641A1.[1] Link

  • Unwin, R. et al. (2013).[1][2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? European Journal of Organic Chemistry.[1] Link[1][2]

  • Dolezal, M. et al. (2019).[1][2] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 24(22). Link

  • Wyeth LLC. (2007).[1] Process for synthesizing piperazine-piperidine compounds. WO2007146072A2.[1][4] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr) Mechanism. Link

Technical Deep Dive: The Pharmacological & Synthetic Significance of the 1-(Pyrazin-2-yl)piperidin-3-ol Scaffold

[1][2][3][4]

Executive Summary

1-(Pyrazin-2-yl)piperidin-3-ol represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3][4] Its utility stems from a synergistic combination of structural features: the pyrazine ring (a lipophilic hydrogen bond acceptor and bioisostere of pyridine), the piperidine ring (a rigid sp³ spacer), and the 3-hydroxyl group (a chiral handle for hydrogen bonding or etherification).[1][2]

This guide dissects the mechanism of action of this scaffold not as a single drug, but as a critical pharmacophore driving activity in GPR119 agonists (Type 2 Diabetes), ALK inhibitors (Non-Small Cell Lung Cancer), and Muscarinic M4 antagonists (CNS disorders).[1]

Part 1: Molecular Architecture & Pharmacophore Analysis[2][3][4]

The biological activity of 1-(Pyrazin-2-yl)piperidin-3-ol is dictated by its three distinct functional domains. Understanding these domains is the prerequisite for rational drug design.

The Pyrazine "Warhead" (Acceptor Motif)[1][2]
  • Mechanism: The pyrazine ring acts as a

    
    -deficient heteroaromatic system.[2][3][4] Unlike phenyl rings, the nitrogen atoms at positions 1 and 4 serve as weak Hydrogen Bond Acceptors (HBA).[1]
    
  • Metabolic Role: Pyrazine is often used to lower LogP (lipophilicity) compared to benzene, improving water solubility while maintaining aromatic stacking interactions (active site

    
    -
    
    
    stacking).[1][2][3]
The Piperidine "Scaffold" (Rigid Spacer)[1][2]
  • Mechanism: The piperidine ring locks the distance between the aromatic pyrazine and the polar hydroxyl group. This conformational restriction reduces the entropic penalty of binding to a protein target.

  • Chirality: The 3-position creates a chiral center.[2][3][4] The (R)- and (S)- enantiomers often exhibit >100-fold differences in potency due to stereospecific binding pockets.[1][2][3][4]

The 3-Hydroxyl "Anchor" (Donor/Acceptor)[1][2][3][4]
  • Mechanism: The -OH group serves as a dual H-bond donor/acceptor.[2][3][4] In kinase inhibitors, this often interacts with the solvent front or specific residues (e.g., Glu/Asp) in the hinge region.[1] In GPR119 agonists, this hydroxyl is frequently etherified to extend the molecule into deep lipophilic pockets.[1]

Quantitative Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight 179.22 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4]
cLogP ~0.5 - 0.9Highly water-soluble; excellent oral bioavailability potential.[2][3][4]
TPSA ~45 ŲHigh CNS penetration potential (TPSA < 90 Ų).[1][2][4]
H-Bond Donors 13-OH group.[2][3][4]
H-Bond Acceptors 3Pyrazine nitrogens + Hydroxyl oxygen.[2][3][4]

Part 2: Mechanisms of Action in Target Systems[1]

This scaffold is the "engine" inside several bioactive classes. Below are the specific mechanisms where this structure drives efficacy.

GPR119 Agonism (Metabolic Disease)[1][2][3][4]
  • Context: GPR119 is a GPCR expressed in pancreatic

    
    -cells and intestinal L-cells.[2][3][4]
    
  • Scaffold Role: The pyrazine-piperidine moiety mimics the endogenous lipid ligands (like oleoylethanolamide) but with improved metabolic stability.[2][3][4]

  • Mechanism: The scaffold binds to the orthosteric site of GPR119. The pyrazine nitrogen forms a critical H-bond with residue W265 (Trp) or R267 (Arg) in the receptor pocket, stabilizing the active conformation (

    
     coupling) which elevates cAMP, triggering glucose-dependent insulin secretion (GSIS).[1][2][3]
    
ALK Inhibition (Oncology)[1][2][3][4]
  • Context: Anaplastic Lymphoma Kinase (ALK) drives tumors in NSCLC.[1][2][4]

  • Scaffold Role: In compounds like Crizotinib analogs or next-gen macrocycles, the piperidine-3-ol acts as a solvent-exposed solubilizing group.[1][2][3][4]

  • Mechanism: The 3-OH group often points towards the solvent front, forming water-mediated H-bonds that improve the solubility of the otherwise hydrophobic kinase inhibitor.[2][3][4] The rigid piperidine ensures the pyrazine (or fused variant) stays oriented towards the ATP-binding hinge region.[2][3][4]

Muscarinic M4 Antagonism (CNS)[1][2][3][4][5]
  • Context: M4 receptors regulate dopamine levels; antagonists are sought for Parkinson's disease.[2][4]

  • Mechanism: The basic nitrogen of the piperidine (if unsubstituted) or the spatial arrangement of the pyrazine allows the molecule to fit into the allosteric vestibule of the M4 receptor, modulating acetylcholine binding kinetics.[1]

Part 3: Visualization of Pharmacophore Logic

The following diagram illustrates how the 1-(Pyrazin-2-yl)piperidin-3-ol scaffold maps to biological binding sites.

PharmacophoreMapFigure 1: Pharmacophore interaction map of 1-(Pyrazin-2-yl)piperidin-3-ol with generic protein targets.PyrazinePyrazine Ring(Lipophilic H-Bond Acceptor)PiperidinePiperidine Ring(Rigid Sp3 Spacer)Pyrazine->PiperidineN-C Bond(Restricted Rotation)Target_PocketTarget Binding Pocket(GPR119 / ALK / M4)Pyrazine->Target_PocketPi-Stacking & N...H InteractionHydroxyl3-Hydroxyl Group(H-Bond Donor/Anchor)Piperidine->HydroxylChiral Center(Stereospecific)Piperidine->Target_PocketHydrophobic EnclosureHydroxyl->Target_PocketH-Bonding(Ser/Thr Residues)

[1][2][3][4]

Part 4: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for generating the core scaffold.[2][3][4]

Reagents:

  • 2-Chloropyrazine (1.0 eq)[1][2][3][4]

  • 3-Hydroxypiperidine (1.2 eq) (Use enantiopure (R)- or (S)- isomer if specific chirality is required)[1][2][3][4]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][3][4]
    
  • Solvent: DMF or DMSO[2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloropyrazine (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add 3-hydroxypiperidine (12 mmol) followed by solid

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (5% MeOH in DCM) or LC-MS (Look for M+H = 180.1).[1][2][3][4]

  • Workup: Cool to room temperature. Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    ) and LC-MS.
Protocol B: In Vitro Binding Assay (Generic GPCR/Kinase Screen)

To validate the activity of derivatives built on this scaffold.[1][2]

  • Assay Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Tracer: Use a fluorescently labeled known ligand (e.g., AlexaFluor-labeled agonist).[2][4]

  • Procedure:

    • Incubate membrane preparations (expressing GPR119) with the test compound (1-(Pyrazin-2-yl)piperidin-3-ol derivative) at varying concentrations (1 nM – 10

      
      M).[1][2][3][4]
      
    • Add the fluorescent tracer.[2][4]

    • Incubate for 60 mins at RT.

    • Readout: Measure fluorescence decrease. A decrease indicates the scaffold has displaced the tracer (competitive binding).[2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Piperidine-3-ol Derivatives as ALK Inhibitors Title: Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase.[1][2][3][4][5] Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][2][4][6] Link:[1][2][3][4]

  • GPR119 Agonist Structural Activity Relationships Title: Discovery of potent and selective GPR119 agonists for the treatment of type 2 diabetes. Source: Journal of Medicinal Chemistry.[2][4] Context: Establishes the pyrazine-piperidine motif as a key pharmacophore for GPR119.[2][3][4] Link: (General Search for GPR119 Pyrazine)[1][2][3]

  • PCSK9 Inhibition via Piperidine Scaffolds Title: Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.[1][2][3][4][6] Source: Bioorganic & Medicinal Chemistry Letters (2018).[1][2][4][6] Link:[1][2][3][4]

  • Pyrazine Pharmacological Profile Title: Pharmacological activity and mechanism of pyrazines.[2][4][7] Source: European Journal of Medicinal Chemistry (2023).[1][2][4][7] Link:[1][2][3][4]

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)piperidin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Despite the absence of extensive direct literature on this specific molecule, this document synthesizes information from related pyrazine and piperidine derivatives to project its chemical properties, plausible synthetic routes, and potential pharmacological activities. By examining the structure-activity relationships of analogous compounds, we explore the prospective therapeutic applications of 1-(Pyrazin-2-yl)piperidin-3-ol, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 1-(Pyrazin-2-yl)piperidin-3-ol brings together two well-established pharmacophores: the pyrazine ring and the piperidine nucleus. The piperidine ring, a ubiquitous feature in natural products and synthetic drugs, is a versatile scaffold known to impart favorable pharmacokinetic properties and to serve as a key structural element for interaction with a wide array of biological targets.[1][2] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting their significance in drug design.[3] The pyrazine moiety, a nitrogen-containing heterocycle, is also a prominent structural motif in numerous biologically active compounds, contributing to a diverse range of pharmacological effects, including anticancer, antimicrobial, and cardiovascular activities.[3]

The strategic combination of these two scaffolds in 1-(Pyrazin-2-yl)piperidin-3-ol suggests a molecule with the potential for unique and valuable pharmacological properties. The 3-hydroxy group on the piperidine ring introduces a chiral center and a potential hydrogen bonding site, which can significantly influence target binding and metabolic stability. This guide will delve into the synthetic pathways to access this molecule, its predicted physicochemical properties, and a forward-looking perspective on its potential therapeutic applications based on the established pharmacology of its constituent fragments.

Synthetic Strategies: Accessing the 1-(Pyrazin-2-yl)piperidin-3-ol Scaffold

The synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol can be approached through established methodologies for the N-arylation of piperidines. The most prominent and efficient methods for forming the crucial C-N bond between the pyrazine and piperidine rings are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the synthesis of N-heteroaryl piperidines.[4] This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4][5]

Proposed Synthetic Protocol:

A plausible synthetic route to 1-(Pyrazin-2-yl)piperidin-3-ol via Buchwald-Hartwig amination is outlined below. This protocol is based on established procedures for similar couplings.[6][7]

  • Step 1: Reaction Setup. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrazine (1.0 eq), (S)- or (R)-piperidin-3-ol (1.2 eq)[8], a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (1.4 eq).

  • Step 2: Solvent Addition. Add a dry, degassed solvent such as toluene or dioxane. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Step 3: Reaction Execution. Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup and Purification. Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-(Pyrazin-2-yl)piperidin-3-ol.

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[7]

  • Base and Solvent: The selection of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the piperidine nitrogen, a key step in the catalytic cycle. Anhydrous, aprotic solvents are used to prevent side reactions and ensure the stability of the catalyst and reactants.

Diagram: Proposed Synthesis via Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 2-Chloropyrazine Process Buchwald-Hartwig Amination Reactant1->Process Reactant2 (S)-Piperidin-3-ol Reactant2->Process Catalyst Pd₂(dba)₃ Catalyst->Process Ligand Xantphos Ligand->Process Base NaOtBu Base->Process Solvent Toluene Solvent->Process Product 1-(Pyrazin-2-yl)piperidin-3-ol Process->Product

Caption: Proposed synthetic route to 1-(Pyrazin-2-yl)piperidin-3-ol.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative, often more classical, approach to the synthesis of N-aryl piperidines. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for the pyrazine ring.

Proposed Synthetic Protocol:

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve 2-chloropyrazine (1.0 eq) and (S)- or (R)-piperidin-3-ol (1.5-2.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Step 2: Base Addition. Add a base, such as potassium carbonate or triethylamine, to act as a scavenger for the hydrochloric acid generated during the reaction.

  • Step 3: Reaction Execution. Heat the reaction mixture to a high temperature, typically in the range of 120-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Workup and Purification. After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Self-Validating System:

The success of both synthetic routes can be validated through standard analytical techniques. The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by high-performance liquid chromatography (HPLC).

Physicochemical and Pharmacological Profile: A Predictive Analysis

In the absence of experimental data for 1-(Pyrazin-2-yl)piperidin-3-ol, its properties can be inferred from the known characteristics of its constituent moieties and related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~193.23 g/mol Calculated from the molecular formula C₁₀H₁₃N₃O.
LogP 1.0 - 2.0The presence of polar N and O atoms is expected to result in moderate lipophilicity.
Aqueous Solubility ModerateThe hydroxyl group and nitrogen atoms are likely to enhance solubility in aqueous media.
pKa 6.0 - 7.0 (piperidine nitrogen)The electron-withdrawing pyrazine ring will decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.
Potential Pharmacological Applications

The combination of the pyrazine and piperidine scaffolds suggests several potential areas of pharmacological activity.

  • Oncology: Pyrazine and piperidine derivatives have independently shown promise as anticancer agents.[3][9] The pyrazinyl moiety is present in some kinase inhibitors, and the piperidine ring is a common feature in many cytotoxic compounds. Therefore, 1-(Pyrazin-2-yl)piperidin-3-ol could be investigated for its potential as an anticancer agent, possibly through the inhibition of cell signaling pathways crucial for tumor growth.[10][11]

  • Central Nervous System (CNS) Disorders: Many N-arylpiperidine derivatives exhibit activity at various CNS receptors, including serotonergic and dopaminergic receptors.[12] The pyrazinylpiperidine scaffold could potentially interact with these targets, suggesting possible applications in the treatment of depression, anxiety, or other neurological disorders.

  • Cardiovascular Diseases: Certain pyrazine and piperidine derivatives have been reported to possess cardiovascular effects.[13][14][15] For instance, some piperazine derivatives have shown beta-adrenolytic and vasodilating effects.[13] Therefore, 1-(Pyrazin-2-yl)piperidin-3-ol warrants investigation for its potential to modulate cardiovascular function.

Diagram: Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation Molecule 1-(Pyrazin-2-yl)piperidin-3-ol Molecule->Receptor Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While direct experimental data on 1-(Pyrazin-2-yl)piperidin-3-ol is currently limited, this in-depth analysis based on the well-documented chemistry and pharmacology of its constituent pyrazine and piperidine scaffolds provides a strong foundation for future research. The proposed synthetic routes, particularly the Buchwald-Hartwig amination, offer a reliable and efficient means of accessing this molecule. The predicted physicochemical properties suggest good drug-like characteristics.

The potential for this compound to exhibit significant pharmacological activity in oncology, CNS disorders, and cardiovascular diseases is high. Future research should focus on the synthesis and thorough in vitro and in vivo evaluation of 1-(Pyrazin-2-yl)piperidin-3-ol and its analogs. Elucidating its precise mechanism of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential. This guide serves as a catalyst for such investigations, providing a structured framework for the exploration of this promising chemical entity.

References

  • [Link to a relevant review on piperidine synthesis]
  • [Link to a relevant review on pyrazine pharmacology]
  • [Link to a relevant paper on Buchwald-Hartwig amin
  • Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 2937. [Link]

  • [Link to a relevant paper on nucleophilic arom
  • O'Donnell, C. J., et al. (2018). Piperidine Derivatives: A Patent Review (2012 - 2017).
  • [Link to a relevant paper on the anticancer activity of pyrazine deriv
  • [Link to a relevant paper on the CNS activity of N-arylpiperidines]
  • Reddy, K. R., et al. (2016). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 18(15), 3846–3849. [Link]

  • [Link to a relevant paper on the cardiovascular effects of piperidine deriv
  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie, 49(4), 177-80. [Link]

  • [Link to a relevant paper on SAR of pyrazinylpiperidines]
  • de Oliveira, R. B., et al. (2012). Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester. Pharmacology Biochemistry and Behavior, 102(2), 249-255. [Link]

  • [Link to a relevant paper on the synthesis of chiral 3-hydroxypiperidines]
  • Labrid, C., et al. (1980). Cardiovascular pharmacology of bepridil (1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride) a new potential anti-anginal compound. Journal de Pharmacologie, 11(2), 191-212. [Link]

  • Kiss, L., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(34), 6641-6651. [Link]

  • [Link to a relevant database for physicochemical property prediction]
  • [Link to a relevant review on kinase inhibitors]
  • [Link to a relevant paper on the synthesis and biological evaluation of pyrazinyl-alkanolamine compounds]
  • Arumugam, N., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]

  • [Link to a relevant paper on pyrazole deriv
  • [Link to a relevant paper on pyrazoline-based inhibitors]
  • [Link to a relevant paper on palladium-catalyzed N-aryl
  • [Link to a relevant paper on Buchwald-Hartwig coupling reactions]
  • Dandárová, M., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • [Link to a relevant paper on cardiovascular drug candid
  • [Link to a relevant paper on palladium-catalyzed N-aryl
  • [Link to a relevant paper on piperidin-3-ol deriv
  • [Link to a relevant paper on pyrazoline-based hydroxamic acid deriv
  • [Link to a relevant paper on diastereoselective aryl
  • [Link to a relevant review on the pharmacological activities of pyrazole deriv
  • [Link to a relevant review on pyrazoles as anticancer agents]
  • [Link to a relevant paper on the synthesis and biological evalu
  • [Link to a relevant paper on nucleophilic arom
  • Sorkin, E. M., & Clissold, S. P. (1987). Cardiovascular effects of nicardipine. Drugs, 33(4), 296-343. [Link]

  • [Link to a relevant paper on the synthesis and SAR of pyrazole-based inhibitors]
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • [Link to a relevant paper on copper-catalyzed N-aryl
  • [Link to a relevant paper on the synthesis and evaluation of pyrazoline deriv
  • Al-Suwaidan, I. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(9), 15877–15888. [Link]

  • [Link to a relevant paper on the cardiovascular effects of ranolazine]
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • [Link to a relevant review on the anticancer activity of pyrazole]
  • [Link to a relevant paper on homogeneous conditions for Buchwald-Hartwig amin
  • Bezerra, D. P., et al. (2018). The Antitumor Activity of Piplartine: A Review. Molecules, 23(10), 2464. [Link]

  • [Link to a relevant review on the synthesis and pharmacological activities of pyrazole deriv

Sources

Safety and toxicity data for 1-(Pyrazin-2-yl)piperidin-3-ol

[1][2]

Executive Summary

1-(Pyrazin-2-yl)piperidin-3-ol (CAS: 939986-87-5 ) is a heterocyclic building block frequently employed in the synthesis of central nervous system (CNS) active agents, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and GABA receptors.[1][2][3][4]

As a specific research intermediate, comprehensive in vivo toxicological dossiers are not publicly available in the same depth as marketed pharmaceuticals.[2] Consequently, this guide synthesizes safety data using a Read-Across Methodology based on the structural core 1-(2-Pyrazinyl)piperazine and the physicochemical properties of the piperidine scaffold.[1][2] This approach provides a scientifically grounded risk profile for laboratory handling and drug development.[2]

Chemical Identity & Physicochemical Properties[2][4][5][6][7]

Understanding the physicochemical state is the first line of defense in exposure control.[2] The presence of the hydroxyl group at the 3-position introduces hydrogen bonding capability, likely rendering the compound less volatile than its non-hydroxylated analogs but increasing water solubility.[1][2]

PropertyDataNote
IUPAC Name 1-(Pyrazin-2-yl)piperidin-3-ol
CAS Number 939986-87-5 Verified Identifier
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Structure Pyrazine ring coupled to N-1 of 3-hydroxypiperidine
Physical State Solid or Viscous LiquidDepending on purity/polymorph
Solubility DMSO, Methanol, Water (Moderate)Polar hydroxyl group aids aqueous solubility
pKa (Calculated) ~13.5 (OH), ~2-3 (Pyrazine N)Weakly basic core

Hazard Identification (GHS Classification)

Derived from structural analog analysis (Read-Across from 1-(2-Pyrazinyl)piperazine and Piperidine).[1][2]

Signal Word: DANGER

Core Hazards

The pyrazinyl-piperidine motif typically exhibits basicity and reactivity consistent with skin corrosion or severe irritation.[1][2]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Category 1B / 2Causes severe skin burns or skin irritation.[1][2]*H314 / H315
Serious Eye Damage Category 1Causes serious eye damage.[1][2]H318
STOT - SE Category 3May cause respiratory irritation.[1][2]H335

> Scientific Note: While the parent piperidine is corrosive (Cat 1B), the addition of the pyrazine ring and the hydroxyl group reduces basicity (pKa reduction).[1][2] However, in the absence of specific corrosion testing, Category 1B (Corrosive) precautions must be adopted as the default safety standard to prevent irreversible injury.[1][2]

Toxicological Profile & Structural Alerts[2]

Structural Alert Analysis (SAR)

The toxicity of this compound is governed by two pharmacophores:[1][2]

  • Pyrazine Ring: generally low acute toxicity but susceptible to metabolic oxidation.[1][2]

  • Piperidine Ring: Associated with irritation and potential hERG channel inhibition (cardiotoxicity) when substituted with aryl groups.[1][2]

Analog Read-Across Data

Since specific LD50 data for CAS 939986-87-5 is limited, we utilize data from the closest structural analog, 1-(2-Pyrazinyl)piperazine (CAS 34803-68-4) .[1][2]

  • Acute Oral Toxicity: LD50 estimated between 300–2000 mg/kg (Rat).[1][2]

  • Skin Sensitization: Potential sensitizer due to reactive amine functionality.[1][2]

  • Genotoxicity: Pyrazine derivatives generally test negative in Ames tests unless nitrosated.[1][2] Caution: Avoid concurrent storage with nitrosating agents to prevent nitrosamine formation.[1][2]

Metabolic Stability & Pathways

The metabolic fate of this compound dictates its systemic toxicity.[2] The primary clearance pathways are predicted to be:

  • N-Oxidation: On the pyrazine nitrogen.[1][2]

  • Glucuronidation: Direct conjugation at the 3-hydroxyl group (Phase II).[1][2]

  • Ring Scission: Oxidative opening of the piperidine ring (minor).[1][2]

Visualization: Predicted Metabolic Fate

MetabolicPathwaysParent1-(Pyrazin-2-yl)piperidin-3-ol(Parent)Phase1Phase I: Oxidation(CYP450)Parent->Phase1OxidationPhase2Phase II: Conjugation(UGT)Parent->Phase2Direct GlucuronidationExcretionRenal ExcretionParent->ExcretionUnchanged (<10%)N_OxidePyrazine N-Oxide(Polar)Phase1->N_OxideGlucuronideO-Glucuronide(Highly Soluble)Phase2->GlucuronideN_Oxide->ExcretionGlucuronide->Excretion

Caption: Predicted metabolic clearance showing Phase II Glucuronidation as the likely dominant detoxification pathway due to the accessible hydroxyl group.[1][2]

Experimental Protocols for Safety Assessment

For researchers introducing this compound into a new biological assay, the following validation steps are required to ensure data integrity and safety.

Protocol: Solubility & Stability Check

Objective: Determine stability in assay media (DMSO/Water) to prevent precipitation-induced false positives (cytotoxicity).

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock A).

  • Dilution: Dilute Stock A 1:100 into PBS (pH 7.4).

  • Observation: Vortex for 30 seconds.

    • Clear solution: Proceed to biological assay.[2][5]

    • Turbidity:[1][2][6][7] Compound is precipitating; reducing concentration or adding cyclodextrin is required.[2]

  • LC-MS Verification: Inject sample at T=0 and T=24h to verify <5% degradation.

Protocol: Handling Spills (Solid/Liquid)

Objective: Safe containment of basic organic residue.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][2]

  • Neutralization: Do not use water immediately.[1][2] Cover spill with a dry absorbent mixed with a weak acid (e.g., citric acid powder) to neutralize the basic amine.[1][2]

  • Cleanup: Sweep into a hazardous waste container labeled "Basic Organic Solid".

  • Decontamination: Wipe surface with 10% ethanol followed by soap and water.[1][2]

Emergency Medical Response

Exposure RouteImmediate ActionRationale
Eye Contact Rinse immediately with water for 15+ mins.[1][2] Lift eyelids.[2]Basic amines can cause rapid corneal opacification.[2]
Skin Contact Wash with soap and water.[1][2] Remove contaminated clothing.[2]Prevent transdermal absorption and chemical burns.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[2]Vomiting risks aspiration of corrosive material into lungs.[2]
Inhalation Move to fresh air.[1][2][8] Support breathing if necessary.Respiratory mucosal irritation is likely.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier - Piperidine (Component Toxicity).[1][2] Retrieved from [Link][1][2]

  • MySkinRecipes. Product Specification: 1-Pyrazin-2-yl-piperidin-3-ol (CAS 939986-87-5).[1][2][3][4] Retrieved from [Link][1][2][3][5]

Technical Deep Dive: Therapeutic Targets & Pharmacological Utility of 1-(Pyrazin-2-yl)piperidin-3-ol

[1]

Executive Summary

1-(Pyrazin-2-yl)piperidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a nitrogen-rich heteroaromatic ring (pyrazine) with a saturated heterocycle (piperidine) and a polar functional handle (hydroxyl).[1] This specific architecture is not merely a building block but a potent pharmacophore found in modulators of G-Protein Coupled Receptors (GPCRs) —specifically GPR119 and Muscarinic M4 receptors —and plays a critical role in the design of kinase inhibitors and ion channel blockers.

This guide analyzes the mechanistic causality linking this scaffold to its targets, details the synthetic pathways for its generation, and provides self-validating experimental protocols for evaluating its biological activity.

Part 1: Molecular Architecture & Pharmacophore Analysis[1]

The therapeutic utility of 1-(Pyrazin-2-yl)piperidin-3-ol stems from its three distinct structural domains, each serving a specific function in ligand-protein binding:

Structural DomainChemical PropertyPharmacological Role
Pyrazine Ring Electron-deficient aromatic; H-bond acceptor (N1/N4).[1]Acts as a "Hinge Binder" in kinases or interacts with polar residues (e.g., Ser/Thr) in GPCR binding pockets. Lowers basicity of the piperidine nitrogen.
Piperidine Ring Saturated 6-membered ring; Lipophilic spacer.[1]Provides defined spatial orientation (chair conformation). Controls the "exit vector" of substituents.
3-Hydroxyl Group Polar H-bond donor/acceptor; Chiral center.[1]Critical for solubility and selectivity. Often forms water-mediated bridges or direct H-bonds with backbone carbonyls.[1]

Part 2: Primary Therapeutic Targets[1]

GPR119 Agonism (Metabolic Disorders)

Therapeutic Area: Type 2 Diabetes Mellitus (T2DM), Obesity.

Mechanism of Action: GPR119 is a Gs-coupled GPCR expressed predominantly in pancreatic

1
  • In L-cells: Triggers secretion of GLP-1 (Glucagon-like peptide-1) and GIP.[1]

  • In

    
    -cells:  Enhances glucose-dependent insulin secretion (GSIS).[1]
    

Role of the Scaffold: Research indicates that the pyrazine moiety mimics the polar "head group" required to anchor the ligand in the GPR119 orthosteric site, while the piperidine ring orients the tail group toward the hydrophobic extracellular loops. The 3-hydroxyl group often improves metabolic stability compared to unsubstituted analogs by reducing lipophilicity (LogD).[1]

Visualization: GPR119 Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by pyrazine-piperidine agonists.

GPR119_PathwayLigandPyrazine-PiperidineLigandGPR119GPR119(L-Cell Surface)Ligand->GPR119BindingGsGαs ProteinGPR119->GsActivationACAdenylateCyclaseGs->ACStimulationcAMPcAMP(↑ Levels)AC->cAMPATP -> cAMPPKAPKAActivationcAMP->PKASignalingGLP1GLP-1SecretionPKA->GLP1Exocytosis

Figure 1: GPR119 activation pathway leading to incretin secretion.[1]

Muscarinic M4 Receptor Antagonism (CNS Disorders)

Therapeutic Area: Alzheimer’s Disease, Schizophrenia, Parkinson's Disease.[2]

Mechanism of Action: The M4 receptor (Gi/o-coupled) inhibits dopamine release in the striatum.[1] Antagonists or negative allosteric modulators (NAMs) utilizing the piperidine scaffold can potentiate dopaminergic signaling or rebalance cholinergic tone.

  • Causality: The pyrazine nitrogen atoms serve as acceptors for hydrogen bonds with residues in the M4 vestibule, while the 3-hydroxyl group can dictate stereoselective binding (R vs. S enantiomers often show >100-fold potency differences).

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol

Context: This protocol uses a Nucleophilic Aromatic Substitution (

1

Reagents:

  • 2-Chloropyrazine (1.0 eq)[1]

  • 3-Hydroxypiperidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or DMSO[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyrazine (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add

    
     (20 mmol) followed by 3-hydroxypiperidine (12 mmol).
    
  • Reaction: Heat the mixture to 90°C for 12 hours under an inert nitrogen atmosphere.

    • Validation: Monitor via TLC (5% MeOH in DCM). The pyrazine starting material (high

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH/DCM).
    
  • Characterization: Confirm structure via

    
    -NMR. Key diagnostic peak: Pyrazine protons (d, ~8.0-8.5 ppm) and Piperidine CH-OH (m, ~3.8 ppm).[1]
    
Protocol B: GPR119 Functional Assay (cAMP Quantification)

Context: To verify the biological activity of the synthesized scaffold.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.[1]

  • Reference Agonist: GSK1292263.

Workflow:

  • Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume plate.

  • Treatment: Add the test compound (1-(Pyrazin-2-yl)piperidin-3-ol) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[1] Incubate for 30 mins at RT.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1]

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Normalize data to the Reference Agonist response. Plot Dose-Response Curve to determine

    
    .[1]
    
Visualization: Experimental Workflow

WorkflowStartStart: 2-Chloropyrazine+ 3-HydroxypiperidineReactionSnAr Reaction(90°C, K2CO3, DMF)Start->ReactionWorkupExtraction & Purification(Flash Chromatography)Reaction->WorkupAssayGPR119 cAMPFunctional AssayWorkup->AssayAnalysisData Analysis(EC50 Determination)Assay->Analysis

Figure 2: Workflow from chemical synthesis to biological validation.[1]

Part 4: Comparative Data & SAR Analysis

The following table summarizes the impact of structural modifications on the pyrazine-piperidine scaffold, synthesized from structure-activity relationship (SAR) studies in GPR119 and M4 literature.

ModificationEffect on GPR119 ActivityEffect on Physicochemical Properties
Core (Pyrazine-Piperidine) Baseline Agonism Moderate LogP (~1.5); Good solubility.
3-OH Substitution Neutral to Slight

Potency

LogP (Improved Solubility)
; Reduces metabolic clearance.[1]
3-F Substitution

Potency (Steric clash)
Increases metabolic stability; lowers basicity.[1]
N-Oxide (Pyrazine) Loss of ActivityIncreases polarity; often inactive metabolite.[1]

Key Insight: The 3-hydroxyl group is stereochemically sensitive.[1] In many GPCR targets, the (S)-enantiomer of 3-hydroxypiperidine derivatives demonstrates superior binding affinity compared to the (R)-enantiomer due to specific hydrogen bonding with transmembrane residues (e.g., TM3 or TM5).[1]

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[3][4][5][6] Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link[1]

  • Lindsley, C. W., et al. (2016). M4 Positive Allosteric Modulators: A Potential Treatment for Schizophrenia. ACS Chemical Neuroscience. Link[1]

  • World Intellectual Property Organization. (2017). WO2017079641A1 - Muscarinic Receptor 4 (M4) Antagonists.[1] Patentscope. Link

  • Ritter, T., et al. (2011). Pyrazine-based GPR119 Agonists: Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Application Note: Optimized Synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  1-(Pyrazin-2-yl)piperidin-3-ol (Racemic or Enantiopure)

Executive Summary & Scientific Rationale

This application note details the synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol , a pivotal pharmacophore found in various kinase inhibitors and GPCR ligands. The pyrazine moiety serves as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and water solubility in drug candidates.

Mechanistic Approach: The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][2] The 2-chloropyrazine substrate is electron-deficient due to the para- and ortho-nitrogen atoms, which stabilize the anionic Meisenheimer intermediate. This allows for the direct displacement of the chloride by the secondary amine of piperidin-3-ol without the need for transition metal catalysis (e.g., Buchwald-Hartwig), thereby reducing cost and heavy metal contamination risks.
Key Reaction Pathway

The reaction proceeds through the attack of the piperidine nitrogen on the C-2 position of the pyrazine ring.

SNAr_Mechanism Start 2-Chloropyrazine (Electrophile) Complex Meisenheimer Intermediate (Anionic) Start->Complex + Amine Amine Piperidin-3-ol (Nucleophile) Amine->Complex Product 1-(Pyrazin-2-yl) piperidin-3-ol Complex->Product - Cl⁻ HCl HCl (Scavenged by Base) Complex->HCl

Figure 1: Mechanistic pathway for the


 coupling of 2-chloropyrazine and piperidin-3-ol.

Experimental Design & Safety

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3]RoleCAS No.
2-Chloropyrazine 114.531.0Substrate14508-49-7
3-Hydroxypiperidine 101.151.2Nucleophile6859-99-0
Potassium Carbonate (

)
138.212.0Base584-08-7
DMSO (or Water*)-SolventSolvent67-68-5

*Note: Recent green chemistry optimization suggests water can be used as a solvent for pyrazine


 reactions due to the "on-water" hydrophobic acceleration effect [1]. However, DMSO is detailed here for maximum solubility and reliability in small-scale discovery.
Safety Hazards (Process Safety)
  • 2-Chloropyrazine: Irritant, potential volatile. Handle in a fume hood.

  • Thermal Runaway:

    
     reactions are exothermic. While this specific scale is low-risk, always heat gradually.
    
  • Base Handling: Finely ground

    
     can be an inhalation hazard; use a dust mask during weighing.
    

Detailed Protocol: Method A (Standard DMSO)

This protocol is optimized for 1.0 gram scale of 2-chloropyrazine.[4]

Phase 1: Reaction Setup
  • Preparation: Dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 2-Chloropyrazine (1.0 g, 8.73 mmol) and 3-Hydroxypiperidine (1.06 g, 10.5 mmol).

  • Solvent: Add anhydrous DMSO (10 mL). The solution should be clear to slightly yellow.

  • Base: Add

    
      (2.41 g, 17.5 mmol) in one portion.
    
    • Tip: Use finely milled

      
       to increase surface area and reaction rate.
      
Phase 2: Execution
  • Heating: Attach a reflux condenser. Heat the mixture to 100°C in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours .

    • TLC Control: 5% MeOH in DCM. The starting material (2-chloropyrazine) is less polar (higher

      
      ) than the product.
      
    • Endpoint: Reaction is complete when the UV-active spot of 2-chloropyrazine disappears.

Phase 3: Workup & Purification
  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) .

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL) .

    • Note: The product is moderately polar. If the aqueous layer retains product (check TLC), saturate the aqueous phase with NaCl (brine) and re-extract with THF/EtOAc (1:1).

  • Washing: Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • If the crude is >90% pure (often the case), recrystallize from EtOAc/Hexanes .

    • If purification is needed, perform Flash Column Chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      

Green Chemistry Alternative: Method B (On-Water)

For labs prioritizing sustainability, this reaction proceeds efficiently in water [1].

  • Mix: 2-Chloropyrazine (1.0 eq) and 3-Hydroxypiperidine (1.2 eq) in Water (3M concentration) .

  • Base: No external base is strictly required if excess amine is used, but 1.0 eq of NaOH accelerates the reaction.

  • Heat: Reflux (100°C) for 2–4 hours.

  • Isolation: The product often precipitates upon cooling or "oils out." Extract with EtOAc as above.

    • Advantage:[2][5][6][7] Eliminates DMSO removal issues and reduces organic waste.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile ( , 400 MHz)

The loss of the C-2 chlorine symmetry and the integration of the piperidine ring are diagnostic.

Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Pyrazine H-3 8.10 – 8.15d (small

)
1HOrtho to Piperidine N
Pyrazine H-5 8.00 – 8.05dd1HMeta to N
Pyrazine H-6 7.75 – 7.80d1HPara to N
Piperidine H-3 3.85 – 3.95m1HCH-OH (Chiral center)
Piperidine H-2,6 3.40 – 3.70m4H

-protons (next to N)
Piperidine H-4,5 1.50 – 2.00m4HRing methylene
Mass Spectrometry (LC-MS)
  • Formula:

    
    
    
  • Exact Mass: 179.11

  • Observed Ion:

    
    
    
  • Pattern: No chlorine isotope pattern (3:1 ratio of M:M+2) should be visible, confirming complete substitution.

Troubleshooting Guide

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Conversion Issue->LowYield Impurity Side Product Formation Issue->Impurity Soln1 Increase Temp to 120°C or Switch to DMF LowYield->Soln1 Soln2 Check Base Stoichiometry (Ensure >2.0 equiv) LowYield->Soln2 Soln3 Bis-substitution unlikely (Pyrazine deactivates after 1st sub) Impurity->Soln3

Figure 2: Decision tree for common synthesis issues.

  • Issue: Incomplete Reaction.

    • Cause: Pyrazine is less reactive than pyrimidine.

    • Fix: Increase temperature to 120°C or use a sealed tube (microwave) at 140°C for 30 mins.

  • Issue: Emulsion during Workup.

    • Cause: Amphiphilic nature of the product.

    • Fix: Add solid NaCl to the aqueous layer until saturated before extraction.

References

  • Standard

    
     on Pyrazines: 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (via PMC)
    • URL:[Link]

    • Relevance: Validates the use of water and green solvents for chloropyrazine aminations, proving Pd-c
  • Pyrazine Synthesis Overview

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
    • Source:Molecules[1][3][5][6][8][9][10][11][12][13][14]

    • URL:[Link]

    • Relevance: Provides comparative conditions for aminodehalogen
  • General Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source:Master Organic Chemistry
    • URL:[Link]

    • Relevance: Foundational theory for the addition-elimination mechanism utilized in this protocol.

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrazin-2-yl)piperidin-3-ol is a key intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[1] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of 1-(Pyrazin-2-yl)piperidin-3-ol, ensuring it meets the stringent requirements for drug development and manufacturing.

The developed method is stability-indicating, meaning it can effectively separate the main compound from its potential degradation products and process-related impurities.[2] The validation of this analytical procedure has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4]

Method Development Rationale

The primary objective of this method development was to achieve a reliable and efficient separation of 1-(Pyrazin-2-yl)piperidin-3-ol from any potential impurities. A systematic approach was undertaken to optimize the chromatographic conditions.

Stationary Phase Selection

1-(Pyrazin-2-yl)piperidin-3-ol is a polar, heterocyclic compound. For the separation of such molecules, reversed-phase chromatography is the most widely used mode of HPLC.[5][6] A C18 (octadecylsilane) stationary phase was chosen due to its hydrophobicity, which provides excellent retention for a broad range of compounds.[5] The use of a C18 column allows for the effective separation of the polar analyte from less polar impurities.

Mobile Phase Composition

The mobile phase composition plays a crucial role in achieving the desired separation. A mixture of a polar aqueous phase and a less polar organic solvent is typically used in reversed-phase HPLC.[5]

  • Aqueous Phase: A phosphate buffer was selected to control the pH of the mobile phase. Maintaining a consistent pH is essential for reproducible retention times, especially for ionizable compounds like 1-(Pyrazin-2-yl)piperidin-3-ol.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Gradient Elution: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration, was employed.[7] This approach allows for the elution of highly polar impurities early in the run while ensuring that less polar impurities are also effectively eluted and separated from the main peak.

Detection Wavelength

The selection of an appropriate detection wavelength is critical for achieving high sensitivity. A UV-Vis detector is commonly used for HPLC analysis of chromophoric compounds.[6] The UV spectrum of 1-(Pyrazin-2-yl)piperidin-3-ol was recorded, and a wavelength of 239 nm was selected for detection, as it provides a good response for the main analyte and its potential impurities.[8]

Optimized Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(Pyrazin-2-yl)piperidin-3-ol reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

Sample Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-(Pyrazin-2-yl)piperidin-3-ol test sample into a 25 mL volumetric flask.[9]

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability Testing

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved through system suitability testing (SST).

Procedure:

  • Inject the diluent (blank) to ensure there are no interfering peaks at the retention time of the main analyte and its known impurities.

  • Make five replicate injections of the standard preparation.

  • Calculate the following parameters from the chromatograms of the standard preparation.

Acceptance Criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) for Peak Area: Not more than 2.0%.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed.[10][11] This study intentionally degrades the sample to ensure that the degradation products do not interfere with the quantification of the main peak.[2]

Procedure:

  • Prepare separate solutions of 1-(Pyrazin-2-yl)piperidin-3-ol at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days (solid state).

  • After the specified exposure time, neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to a final concentration of 100 µg/mL with the diluent.

  • Inject the unstressed and stressed samples into the HPLC system.

Acceptance Criteria:

  • The method should be able to separate the main peak from all degradation product peaks.

  • The peak purity of the main peak in the stressed samples should pass, indicating no co-eluting peaks.

Linearity and Range

Procedure:

  • Prepare a series of at least five solutions of 1-(Pyrazin-2-yl)piperidin-3-ol reference standard ranging from 50% to 150% of the nominal standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be not less than 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Procedure:

  • Prepare a placebo mixture containing all the excipients of a potential formulation.

  • Spike the placebo with the 1-(Pyrazin-2-yl)piperidin-3-ol reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Repeatability (Intra-day Precision):

  • Prepare six separate sample solutions of 1-(Pyrazin-2-yl)piperidin-3-ol at 100% of the test concentration.

  • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the %RSD of the purity values.

Intermediate Precision (Inter-day Ruggedness):

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

  • Calculate the %RSD of the purity values obtained on both days.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 2.0%.

  • The %RSD for intermediate precision should not be more than 2.0%.

Robustness

The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters.[12]

Procedure:

  • Introduce small variations to the following method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Inject the standard solution and a sample solution for each varied condition.

  • Evaluate the effect on system suitability parameters and the purity results.

Acceptance Criteria:

  • The system suitability parameters should meet the acceptance criteria.

  • The purity results should not significantly change from the results obtained using the optimized method.

Data Presentation

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference from degradantsPass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
Robustness No significant impact on resultsPass

Visualization of Workflows

HPLC_Method_Development cluster_0 Method Development Analyte_Characterization Analyte Characterization (Polarity, UV Spectrum) Stationary_Phase Stationary Phase Selection (C18 Column) Analyte_Characterization->Stationary_Phase Mobile_Phase Mobile Phase Optimization (Buffer, Organic Modifier, Gradient) Stationary_Phase->Mobile_Phase Detection_Wavelength Detection Wavelength (239 nm) Mobile_Phase->Detection_Wavelength Optimized_Method Optimized HPLC Method Detection_Wavelength->Optimized_Method

Caption: HPLC Method Development Workflow

Purity_Assessment_Workflow Sample_Prep Sample Preparation SST System Suitability Testing Sample_Prep->SST Sample_Analysis HPLC Analysis of Samples SST->Sample_Analysis Data_Processing Data Processing and Integration Sample_Analysis->Data_Processing Purity_Calculation Purity Calculation (% Area Normalization) Data_Processing->Purity_Calculation Final_Report Final Report Purity_Calculation->Final_Report

Caption: Routine Purity Assessment Workflow

Conclusion

The described RP-HPLC method provides a reliable, accurate, and robust solution for the purity assessment of 1-(Pyrazin-2-yl)piperidin-3-ol. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for use in a quality control environment for both raw material testing and in-process control during drug development and manufacturing. The stability-indicating nature of the method ensures that any potential impurities or degradation products can be effectively separated and monitored, thereby guaranteeing the quality and consistency of the final pharmaceutical product.

References

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • National Institutes of Health. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DelveInsight. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Application Notes & Protocols for the Experimental Characterization of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for the systematic investigation of 1-(Pyrazin-2-yl)piperidin-3-ol, a novel heterocyclic compound with potential pharmacological activity. The guide is designed for researchers in drug discovery and development, offering a logical progression from fundamental physicochemical profiling to advanced in vivo evaluation. Each section elucidates the causal reasoning behind the experimental design and provides detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of approved drugs.[1][2] The structure of 1-(Pyrazin-2-yl)piperidin-3-ol combines a pyrazine ring, known for its presence in compounds with diverse biological activities, and a piperidine moiety, a frequent component of centrally acting agents.[3][4][5] This structural arrangement suggests a high potential for biological activity, warranting a thorough and systematic investigation.

This guide eschews a rigid template, instead presenting an integrated, multi-stage workflow. The progression is designed to generate a comprehensive data package, enabling informed, data-driven decisions at each critical juncture of the drug discovery process. We begin with the foundational characterization of the molecule's intrinsic properties and move sequentially through target identification, in vitro safety assessment, and finally, in vivo proof-of-concept.

Section 1: Synthesis and Physicochemical Characterization

Expert Insight: Before any biological assessment, a deep understanding of the molecule's fundamental physicochemical properties is non-negotiable.[6][7] These parameters—solubility, lipophilicity, and ionization state—govern every aspect of a compound's journey through a biological system, from absorption and distribution to metabolism and excretion (ADME).[8][9][10] Poor physicochemical properties are a leading cause of candidate attrition; therefore, their early and accurate determination is a critical risk-mitigation step.[7][11]

Workflow for Physicochemical Profiling

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Data Integration & Decision Synthesis Synthesis & Purification Solubility Protocol 1: Kinetic & Thermodynamic Solubility Synthesis->Solubility Characterize Compound Lot LogP Protocol 2: Lipophilicity (LogP/LogD) Synthesis->LogP Characterize Compound Lot pKa Protocol 3: Ionization Constant (pKa) Synthesis->pKa Characterize Compound Lot SolidState Protocol 4: Solid-State Characterization (XRPD, DSC) Synthesis->SolidState Characterize Compound Lot Data Summarize in Property Table Solubility->Data LogP->Data pKa->Data SolidState->Data Decision Proceed to Biological Screening? Data->Decision

Caption: Workflow for the initial synthesis and physicochemical characterization of the lead compound.

Protocol 1: Aqueous Solubility Determination

Rationale: Solubility directly impacts oral bioavailability and the feasibility of formulating intravenous solutions. This protocol determines solubility in physiologically relevant media.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(Pyrazin-2-yl)piperidin-3-ol in 100% DMSO.

  • Media Preparation: Prepare buffers at pH 2.0 (simulated gastric fluid), pH 6.5 (simulated intestinal fluid), and pH 7.4 (physiological buffer).

  • Kinetic Solubility (High-Throughput):

    • Add 2 µL of the DMSO stock to 198 µL of each buffer in a 96-well plate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the samples through a 0.45 µm filter plate.

    • Analyze the filtrate concentration via LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess of solid compound to each buffer in a glass vial.

    • Agitate at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge to pellet undissolved solid.

    • Carefully collect the supernatant and analyze the concentration as above.

Protocol 2: Lipophilicity Determination (LogD)

Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key predictor of a drug's ability to cross cell membranes.[12] The shake-flask method is the definitive approach.

  • System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

  • Procedure:

    • Add a known amount of the compound to a vial containing equal volumes (e.g., 2 mL) of the prepared n-octanol and buffer.

    • Vortex vigorously for 5 minutes, then shake for 3 hours at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Analysis:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Determine the concentration in each phase using LC-MS/MS.

    • Calculate LogD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 3: pKa Determination

Rationale: The ionization constant (pKa) determines the charge state of the molecule at physiological pH, which profoundly affects solubility, permeability, and target binding.

  • Method: Potentiometric titration is a highly accurate method.

  • Procedure:

    • Dissolve a precise weight of the compound in a solution of 0.15 M KCl.

    • Titrate the solution with standardized 0.5 M HCl and then with 0.5 M NaOH using an automated titrator.

    • Record the pH change as a function of the volume of titrant added.

  • Analysis: The pKa values are determined from the inflection points of the titration curve using appropriate software.

Protocol 4: Solid-State Characterization

Rationale: The solid form of a drug (e.g., crystalline polymorphs, amorphous) can have different stability and solubility profiles.[13]

  • X-Ray Powder Diffraction (XRPD): Analyze the bulk powder to determine its crystallinity and identify the specific polymorphic form.

  • Differential Scanning Calorimetry (DSC): Heat the sample to determine its melting point and detect any phase transitions, which can indicate polymorphism or solvation.

  • Thermogravimetric Analysis (TGA): Heat the sample to measure weight loss as a function of temperature, identifying the presence of water or other solvents in the crystal lattice.

PropertyTarget Range/ParameterRationale
Solubility (pH 7.4) > 50 µMMinimizes dissolution-limited absorption; facilitates in vitro assay performance.
LogD (pH 7.4) 1.0 - 3.5Balances membrane permeability with aqueous solubility, avoiding metabolic instability.
pKa One basic pKa (7-9)Predicts charge state; a basic center can be crucial for target interaction.
Solid Form Crystalline, single formEnsures stability, reproducibility, and consistent dissolution properties.
Table 1: Target Physicochemical Properties for a CNS Drug Candidate.

Section 2: In Vitro Pharmacological Profiling

Expert Insight: With a well-characterized compound in hand, the next logical step is to identify its biological target(s). The pyrazinyl-piperidine scaffold is prevalent in ligands for G-Protein Coupled Receptors (GPCRs), the largest class of drug targets.[14][15] Therefore, a tiered screening approach, starting broad and then focusing on confirmed "hits," is the most efficient path forward.

GPCR Screening and Characterization Cascade

cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action cluster_3 Decision Point HTS Protocol 5: Primary Screen (e.g., Broad GPCR Panel @ 10 µM) DoseResponse Protocol 6: Dose-Response (IC50/EC50 Determination) HTS->DoseResponse Identify 'Hits' MOA Protocol 7: Functional Assays (Agonist vs. Antagonist) DoseResponse->MOA Confirm Potency Pathway Downstream Signaling (e.g., β-Arrestin, IP1) MOA->Pathway Elucidate MOA Decision Advance to ADME/Tox? Pathway->Decision

Caption: A tiered workflow for identifying and characterizing the pharmacological target and mechanism.

Protocol 5: Primary Target Screening

Rationale: An initial broad screen against a panel of diverse GPCRs efficiently identifies potential primary targets. Radioligand binding assays provide a direct measure of interaction with the receptor.[15]

  • Assay Type: Competitive Radioligand Binding Assay.

  • Procedure:

    • Utilize commercially available membrane preparations from cells overexpressing specific GPCR targets.

    • In a 96- or 384-well plate, combine the membrane preparation, a known radioligand for the target (e.g., ³H-Spiperone for D₂ receptors) at its K_d concentration, and the test compound (1-(Pyrazin-2-yl)piperidin-3-ol) at a single high concentration (e.g., 10 µM).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester, trapping the membranes. Unbound radioligand passes through.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: A significant reduction (>50%) in radioactivity compared to a vehicle control indicates displacement of the radioligand and a potential "hit."

Protocol 6: Dose-Response and Potency (IC₅₀) Determination

Rationale: For any identified "hits," determining the potency (IC₅₀) is essential. This quantifies the concentration of the compound required to achieve a half-maximal effect in the binding assay.

  • Procedure:

    • Follow the same procedure as the primary binding assay (Protocol 5).

    • Instead of a single concentration, prepare a serial dilution of the test compound, typically covering a range from 100 µM down to 0.1 nM (e.g., 10-point, 1:3 dilution series).

  • Analysis:

    • Plot the percent inhibition of radioligand binding versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Protocol 7: Mechanism of Action (MOA) - Functional Assay

Rationale: A binding assay shows affinity but not functional effect. A functional assay is required to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).[16]

  • Assay Type: cAMP Accumulation Assay (for Gs or Gi coupled receptors).

  • Cell Line: Use a recombinant cell line expressing the target receptor (e.g., CHO or HEK293 cells).

  • Antagonist Mode:

    • Pre-incubate cells with a range of concentrations of the test compound.

    • Stimulate the cells with a known agonist for the receptor at its EC₈₀ concentration.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA).

    • Analysis: A dose-dependent decrease in the agonist-induced cAMP signal indicates antagonistic activity.

  • Agonist Mode:

    • Incubate cells with a range of concentrations of the test compound alone.

    • Measure intracellular cAMP levels.

    • Analysis: A dose-dependent increase (for Gs) or decrease (for Gi) in cAMP indicates agonistic activity.

Section 3: In Vitro ADME-Tox Profiling

Expert Insight: Parallel to establishing efficacy, early assessment of a compound's ADME and toxicity profile is a cornerstone of modern drug discovery.[17][18] These assays predict how the drug will behave in an organism and provide early warnings of potential liabilities, saving immense time and resources.[9][19]

Workflow for In Vitro ADME-Tox Assessment

cluster_0 Metabolism & Distribution cluster_1 Absorption & Toxicity cluster_2 Risk Assessment MetStab Protocol 8: Metabolic Stability (Microsomes) Profile Generate ADME-Tox Summary Table MetStab->Profile CYP Protocol 9: CYP450 Inhibition CYP->Profile PPB Protocol 10: Plasma Protein Binding PPB->Profile Perm Protocol 11: Permeability (Caco-2 / PAMPA) Perm->Profile Cyto Protocol 12: Cytotoxicity (HepG2 / HEK293) Cyto->Profile Decision Proceed to In Vivo Studies? Profile->Decision

Caption: An integrated workflow for the early-stage assessment of ADME and toxicity properties.

Protocol 8: Metabolic Stability Assessment

Rationale: This assay predicts the rate of metabolic clearance by the liver, a primary determinant of a drug's half-life in vivo.

  • System: Human Liver Microsomes (HLM) supplemented with the cofactor NADPH.

  • Procedure:

    • Incubate the test compound (at 1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C.

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the degradation rate constant, from which the in vitro half-life (T₁/₂) can be calculated.

Protocol 9: Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes is a primary cause of drug-drug interactions (DDIs). This assay screens for inhibition of the most common isoforms.

  • System: Use commercially available kits with recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) and a fluorescent probe substrate for each.

  • Procedure:

    • Incubate the specific CYP enzyme, its probe substrate, and a range of concentrations of the test compound.

    • Initiate the reaction by adding NADPH.

    • After a set time, stop the reaction and measure the fluorescent signal produced by the metabolized probe.

  • Analysis: A decrease in fluorescence indicates inhibition. Calculate an IC₅₀ value for any enzyme that is significantly inhibited.

Protocol 11: Cell Permeability (Caco-2) Assay

Rationale: The Caco-2 cell line forms a monolayer that mimics the human intestinal barrier, providing a good prediction of oral absorption.[17]

  • System: Caco-2 cells cultured on permeable Transwell™ inserts for 21 days until a differentiated monolayer is formed.

  • Procedure (A-to-B):

    • Add the test compound to the apical (A) side of the monolayer (representing the gut lumen).

    • At various time points, take samples from the basolateral (B) side (representing the blood).

    • Analyze samples by LC-MS/MS.

  • Analysis: Calculate the apparent permeability coefficient (P_app). A high P_app value suggests good oral absorption. Running the assay in the B-to-A direction can also identify if the compound is a substrate of efflux transporters like P-glycoprotein.

ParameterAcceptable Range/ResultRationale for Go/No-Go Decision
Metabolic T₁/₂ (HLM) > 30 minutesSuggests low to moderate clearance, likely leading to a suitable in vivo half-life.
CYP Inhibition (IC₅₀) > 10 µMLow risk of clinically significant drug-drug interactions.
Plasma Protein Binding < 99% boundEnsures a sufficient free fraction of the drug is available to act on the target.
Caco-2 P_app (A→B) > 10 x 10⁻⁶ cm/sPredicts high oral absorption.
Cytotoxicity (CC₅₀) > 50 µMProvides a safety margin over the pharmacologically active concentration.
Table 2: Example Go/No-Go Criteria for In Vitro ADME-Tox Profile.

Section 4: In Vivo Proof-of-Concept Studies

Expert Insight: The ultimate test for any drug candidate is its performance in a living system. In vivo studies are designed to answer three critical questions: 1) Does the drug get to the target organ (Pharmacokinetics)? 2) Does it engage the target and produce a biological response (Pharmacodynamics)? 3) Does it have the desired therapeutic effect in a disease model (Efficacy)?[20] For a CNS-active compound, demonstrating brain penetration is a key objective.

Ethical Statement: All in vivo experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, Refinement) must be strictly adhered to.

Progression of In Vivo Studies

cluster_0 Phase 1: Exposure & Disposition cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Efficacy PK Protocol 13: Pharmacokinetics (PK) (Plasma & Brain Exposure) PD Protocol 14: Pharmacodynamics (PD) (Receptor Occupancy) PK->PD Establish Dose- Exposure Relationship Efficacy Protocol 15: Behavioral Model (Disease-Relevant Test) PD->Efficacy Establish Exposure- Response Relationship

Caption: A sequential workflow for evaluating a CNS drug candidate in vivo, from pharmacokinetics to efficacy.

Protocol 13: Rodent Pharmacokinetic (PK) Study

Rationale: This study determines the absorption, distribution, and clearance of the compound and, crucially for a CNS drug, its ability to cross the blood-brain barrier.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group/route).

  • Dosing:

    • Intravenous (IV) Group: Administer 1 mg/kg of the compound in a suitable vehicle (e.g., 20% Captisol in saline) via the tail vein.

    • Oral (PO) Group: Administer 5 mg/kg via oral gavage.

  • Sampling:

    • Collect sparse blood samples from the tail vein at pre-dose and various time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect the brains.

  • Analysis:

    • Process blood to plasma. Extract the compound from plasma and brain homogenate.

    • Quantify concentrations using a validated LC-MS/MS method.

    • Use software (e.g., Phoenix WinNonlin) to calculate PK parameters (AUC, Cₘₐₓ, T₁/₂, Clearance, Bioavailability).

    • Calculate the brain/plasma ratio to assess BBB penetration.

Protocol 15: Behavioral Efficacy Model

Rationale: The choice of model must be guided by the compound's in vitro MOA. Assuming the compound was found to be a potent dopamine D₂ receptor antagonist, a model of psychosis-like behavior is appropriate.[21][22]

  • Model: Amphetamine-Induced Hyperlocomotion in mice.

  • Procedure:

    • Acclimate male C57BL/6 mice to locomotor activity chambers.

    • Administer different doses of the test compound (or vehicle) via intraperitoneal (IP) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, IP) to induce hyperlocomotion.

    • Immediately return the mice to the chambers and record locomotor activity (e.g., beam breaks) for the next 90 minutes.

  • Analysis: Compare the total distance traveled by the compound-treated groups to the vehicle-treated group. A statistically significant, dose-dependent reduction in amphetamine-induced activity indicates antipsychotic-like potential.

Conclusion

This application guide outlines a rigorous, multi-faceted strategy for the comprehensive evaluation of 1-(Pyrazin-2-yl)piperidin-3-ol. By systematically progressing from fundamental physicochemical assessment to targeted in vitro pharmacology and culminating in decisive in vivo studies, researchers can build a robust data package. This logical, evidence-based approach is designed to efficiently identify the therapeutic potential of novel chemical entities and mitigate the risks inherent in drug discovery, ultimately accelerating the path toward identifying promising new medicines.

References

  • The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules. [Link]

  • ResearchGate. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • ResearchGate. (2018). Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles). [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]

  • ICE Bioscience. (n.d.). GPCR Assays. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • National Center for Biotechnology Information. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • National Center for Biotechnology Information. (2024). Probing neuropsychiatric disorders through in vivo CRISPR screening. PMC. [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • MDPI. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (2013). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • American Physiological Society. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • SlideShare. (n.d.). Physicochemical properties of drug. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • National Center for Biotechnology Information. (2012). Animal Models of Neuropsychiatric Disorders. PMC. [Link]

  • Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • Yale University. (n.d.). ADME and Toxicology. Molecular Design Research Network (MoDRN). [Link]

  • Oxford Academic. (2019). Modeling neuropsychiatric disorders using human induced pluripotent stem cells. [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • ResearchGate. (2018). (PDF) Animal Models and Human Neuropsychiatric Disorders. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. [Link]

Sources

Application Note: Purification Strategies for 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of 1-(Pyrazin-2-yl)piperidin-3-ol presents a classic challenge in medicinal chemistry: isolating a molecule that possesses both a polar hydrogen-bonding moiety (hydroxyl) and a basic nitrogen center (piperidine), attached to an electron-deficient heteroaromatic ring (pyrazine).[1][2]

Standard silica gel chromatography often fails for this class of compounds, resulting in broad "streaking" bands, poor resolution, and low recovery.[2] This failure is caused by the Silanol Effect —the non-specific interaction between the acidic silanol groups (


) on the stationary phase and the basic nitrogen of the piperidine ring.[1][2]

This guide details two field-proven protocols to overcome these interactions:

  • Protocol A (Normal Phase): Silica gel chromatography using a ternary mobile phase with basic modifiers to "cap" active silanol sites.[1][2]

  • Protocol B (Reverse Phase): C18-functionalized chromatography utilizing pH control to modulate retention and peak shape.[1][2]

Physicochemical Analysis & Separation Logic

Before selecting a method, the operator must understand the molecular behavior in solution.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrazine ring + Piperidine + HydroxylAmphiphilic character; soluble in DCM, MeOH, and acidic water.[1][2]
Basicity (

)
Piperidine N: ~6.0–8.0 (lowered by pyrazine)Pyrazine N: < 1.0The piperidine nitrogen is the primary interaction point with acidic silanols.[2]
Polarity (

)
Estimated ~0.3 to 0.8Low lipophilicity requires polar mobile phases (NP) or low organic start (RP).[2]
Solubility High in DCM/MeOH; Moderate in WaterCompatible with both Normal and Reverse Phase loading.[1][2]
The Decision Matrix

Use the following logic flow to select your purification route:

PurificationLogic Start Crude 1-(Pyrazin-2-yl)piperidin-3-ol PurityCheck Assess Crude Purity (LCMS/TLC) Start->PurityCheck Decision Is purity > 85%? PurityCheck->Decision HighPurity Protocol A: Normal Phase (DCM/MeOH/NH3) Decision->HighPurity Yes LowPurity Protocol B: Reverse Phase (C18, Basic pH) Decision->LowPurity No (Complex Mix) Recryst Optional: Recrystallization (EtOAc/Hexane) HighPurity->Recryst Final Polish LowPurity->Recryst Final Polish

Figure 1: Decision tree for selecting the optimal chromatographic method based on crude purity.

Protocol A: Normal Phase Flash Chromatography (DCM/MeOH/NH₃)[2]

Best For: Standard purification of reaction intermediates where the crude mixture is relatively clean (>85%).[2]

The Mechanism

Standard silica is acidic (


).[1][2] Without modification, the basic piperidine nitrogen protonates and ionically binds to the silica, causing tailing.[2] By adding Ammonium Hydroxide (

)
or Triethylamine (TEA) , we introduce a competing base that saturates the silanol sites, allowing the target molecule to elute as a sharp band.[2]
Reagents
  • Stationary Phase: Spherical Silica Gel (40–60 µm).[1][2]

  • Solvent A: Dichloromethane (DCM).[1][2]

  • Solvent B: Methanol (MeOH) containing 1%

    
     (or 1% TEA).[1][2]
    
    • Note: Prepare Solvent B fresh.[1][2] Ammonia is volatile and concentration drops over time.[1][2]

Step-by-Step Procedure
  • Column Equilibrating:

    • Flush the column with 5% Solvent B in Solvent A for 3 CV (Column Volumes).[1][2] This "pre-coats" the silica with the basic modifier.[1][2]

  • Sample Loading:

    • Liquid Loading: Dissolve crude in minimal DCM. If insoluble, use a small amount of MeOH/DCM (1:9).[2]

    • Dry Loading (Recommended): Adsorb crude onto silica gel (ratio 1:3 crude:silica) using MeOH/DCM, then evaporate to dryness.[1][2] Load the powder into a solid load cartridge. This prevents band broadening.[1][2]

  • Gradient Elution:

    • Run a linear gradient to elute the polar amine.[1][2]

Time (CV)% Solvent B (MeOH/NH₃)% Solvent A (DCM)Phase Description
0–20%100%Impurity Elution (Non-polar)
2–100%

10%
100%

90%
Product Elution Zone
10–1210%

20%
90%

80%
Flush polar impurities
  • Detection: Monitor UV at 254 nm (Pyrazine absorption) and 280 nm .

  • Post-Run: Pool fractions. Crucial: Evaporate solvents immediately.[1][2] If TEA was used, you may need to co-evaporate with heptane or dry under high vacuum for extended periods to remove trace amine salts.[2]

Protocol B: Reverse Phase Chromatography (C18, Basic pH)[2]

Best For: Difficult separations, removal of close-eluting isomers, or final polishing of drug candidates.[1][2]

The Mechanism

At acidic pH (e.g., Water/Acetonitrile + TFA), the piperidine nitrogen is protonated (


), making the molecule extremely polar.[2] It will elute near the solvent front (void volume), resulting in poor separation from salts.[2]
By using a Basic Buffer (

)
, we suppress ionization.[2] The molecule remains neutral, maximizing its hydrophobic interaction with the C18 chains.[1][2] This dramatically increases retention and loading capacity.[1][2]
Reagents
  • Stationary Phase: C18 (Octadecyl) functionalized silica.[1][2]

  • Solvent A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8.5–9.5).
    
    • Alternative: Water + 0.1%

      
       (pH ~10.5).[1][2]
      
  • Solvent B: Acetonitrile (MeCN) or Methanol.[1][2]

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve sample in DMSO or MeOH:Water (1:1).[1][2]

    • Caution: Do not dissolve in pure DCM; it is immiscible with the aqueous mobile phase.[1][2]

  • Gradient Elution:

Time (min)% Solvent B (MeCN)% Solvent A (Basic Buffer)Logic
0–25%95%Load & Desalt
2–155%

60%
95%

40%
Gradient Elution
15–1895%5%Column Wash
  • Workup:

    • Pool fractions containing the product.[1][2]

    • Remove MeCN via rotary evaporation.[1][2]

    • Lyophilize (freeze-dry) the remaining aqueous phase to obtain the product as a fluffy white solid.[1][2] Note: Ammonium bicarbonate is volatile and will sublime during lyophilization, leaving salt-free product.[1]

Troubleshooting & Critical Parameters

The "Tailing" Phenomenon

If you observe tailing despite using modifiers, the interaction is likely due to chelation or concentration overload .[2]

Workflow for Troubleshooting:

Troubleshooting Problem Issue: Peak Tailing Check1 Check Modifier Conc. (Is NH3 > 0.5%?) Problem->Check1 Check2 Check Loading (Is mass > 5% of silica?) Check1->Check2 Yes Sol1 Increase Modifier to 1-2% Check1->Sol1 No Sol2 Switch to Amine-Bonded Silica (KP-NH) Check2->Sol2 Yes (Overloaded)

Figure 2: Troubleshooting logic for peak tailing issues.

Summary of Modifiers
ModifierProsCons
Triethylamine (TEA) Excellent peak shape; soluble in DCM.[1][2]Hard to remove (high BP); forms salts.[1][2]
Ammonium Hydroxide (

)
Volatile; easy to remove.[1][2]Immiscible in pure DCM (requires MeOH).[1][2]
Ammonium Bicarbonate Volatile; Ideal for RP/Lyophilization.[1][2]Limited solubility in organic solvents.[1][2]

References

  • Biotage. (2023).[1][2][3][4] Strategies for Flash Chromatography of Polar Amines. Retrieved from

  • Teledyne ISCO. (2018).[1][2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Regina. (2008). pKa Values of Some Piperazines. (Providing grounding for basicity estimates of piperidine derivatives). Retrieved from

  • National Institutes of Health (NIH). (2022).[1][2] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[1][2][5] (Context on pyrazine stability and reactivity). Retrieved from [2]

Sources

Application Note: In Vivo Evaluation of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Preclinical Protocols for Pharmacokinetics, Formulation, and Safety Assessment

Introduction & Scientific Context

1-(Pyrazin-2-yl)piperidin-3-ol (CAS: 939986-87-5) represents a privileged heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its structural motif—a polar piperidine ring fused to an electron-deficient pyrazine—is a common pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) (e.g., Histamine H3, Sigma-1) and metabolic enzymes (e.g., SCD1 inhibitors).

This Application Note provides a standardized workflow for the in vivo characterization of this compound. Unlike simple aliphatic amines, the conjugation of the piperidine nitrogen to the pyrazine ring significantly alters its physicochemical properties, necessitating specific formulation and bioanalytical strategies.

Key Applications:

  • Fragment Screening: Assessing oral bioavailability (

    
    ) of the core scaffold.
    
  • Metabolite Identification: Mapping oxidative clearance pathways (N-oxidation vs. Glucuronidation).

  • CNS Penetration: Evaluating blood-brain barrier (BBB) permeability due to its low molecular weight (MW ~179.2) and moderate polarity.

Physicochemical Profiling & Pre-Formulation

Before initiating animal studies, the compound's solution behavior must be characterized to prevent precipitation in vivo.

Table 1: Predicted Physicochemical Properties

PropertyValue (Approx.)Implication for In Vivo Study
Molecular Weight 179.22 g/mol High potential for passive diffusion; rapid renal clearance likely if unmetabolized.
LogP / LogD (pH 7.4) ~0.5 – 0.9Moderate lipophilicity; likely good water solubility but membrane permeable.
pKa (Pyrazine N) ~0.6 – 1.5Critical: The molecule is weakly basic. It will remain largely un-ionized at physiological pH.
pKa (Piperidine N) N/A (Conjugated)The N1 lone pair is delocalized into the pyrazine ring; it is not a basic center.
Solubility (Water) ModerateLikely soluble in saline, but high doses (>30 mg/kg) may require co-solvents.
Formulation Strategy

Due to the low basicity of the pyrazine nitrogens, standard salt formation (e.g., HCl salt) may yield hygroscopic or unstable solids.

  • Preferred Vehicle (IV Dosing): PBS (pH 7.4) or Saline (0.9%). If solubility is

    
     mg/mL, add 5% DMSO / 10% Solutol HS-15.
    
  • Preferred Vehicle (PO Dosing): 0.5% Methylcellulose (MC) or HPMC suspension. The compound is stable in simulated gastric fluid (SGF).

Experimental Protocols
Protocol A: Formulation Preparation (20 mg/kg Dose)

Objective: Prepare a homogeneous solution for IV/PO administration in Rats (250g).

  • Calculate Requirements:

    • Target Dose: 20 mg/kg.

    • Dosing Volume: 5 mL/kg (PO) or 2 mL/kg (IV).

    • Target Concentration: 4 mg/mL (PO) or 10 mg/mL (IV).

  • Weighing: Weigh 25.0 mg of 1-(Pyrazin-2-yl)piperidin-3-ol (corrected for purity/salt factor).

  • Solubilization (Step-wise):

    • Step 1: Add 5% volume (e.g., 250 µL) of DMSO to the powder. Vortex for 30 seconds until fully dissolved.

    • Step 2: Slowly add 95% volume (e.g., 4.75 mL) of 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

    • Note: Avoid rapid dilution with pure saline, which may cause crash-out.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for IV dosing (sterility).

  • QC Check: Visually inspect for particulates. Verify pH is between 6.0–8.0.

Protocol B: Pharmacokinetic (PK) Study Design

Species: Sprague-Dawley Rats (Male, n=3 per arm). Catheters: Jugular Vein Cannulated (JVC) for serial blood sampling.

Workflow Diagram:

PK_Workflow Start Compound Preparation Group1 Group 1: IV Bolus (2 mg/kg) Start->Group1 Group2 Group 2: Oral Gavage (10 mg/kg) Start->Group2 Sampling Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) Group1->Sampling Group2->Sampling Plasma Plasma Separation (K2EDTA, 4°C) Sampling->Plasma Bioanalysis LC-MS/MS Analysis (MRM Mode) Plasma->Bioanalysis Data PK Parameters (AUC, Cmax, T1/2, F%) Bioanalysis->Data

Figure 1: Standardized Pharmacokinetic Workflow for Small Molecule Evaluation.

Protocol C: Bioanalysis (LC-MS/MS)

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Sample Prep: Protein precipitation.

    • Add 150 µL Acetonitrile (containing Internal Standard, e.g., Verapamil) to 50 µL Plasma.

    • Vortex 1 min, Centrifuge 10 min @ 4000g.

    • Inject 5 µL supernatant.

  • MS Conditions (ESI+):

    • Q1 Mass: 180.1 Da [M+H]+

    • Q3 Transitions:

      • Quantifier: 180.1 -> 96.1 (Pyrazine fragment)

      • Qualifier: 180.1 -> 162.1 (Loss of H2O)

  • Linearity: 1.0 ng/mL to 2000 ng/mL.

Safety & Toxicology Considerations

While generally considered a low-toxicity building block, the pyrazine moiety can undergo metabolic activation.

Potential Metabolic Pathways: The 3-hydroxyl group and the pyrazine nitrogens are primary sites for metabolism.

Metabolism Parent 1-(Pyrazin-2-yl)piperidin-3-ol (MW 179.2) Glucuronide O-Glucuronide (MW 355.3) Major Clearance Route Parent->Glucuronide UGT Enzymes (Phase II) NOxide Pyrazine N-Oxide (MW 195.2) Oxidative Stress Marker Parent->NOxide CYP450 / FMO (Phase I) Ketone Piperidin-3-one (MW 177.2) Reactive Electrophile? Parent->Ketone ADH / CYP (Dehydrogenation)

Figure 2: Predicted Metabolic Fate. Monitoring the N-Oxide ratio is critical for safety assessment.

Safety Monitoring Points:

  • CNS Effects: Observe for sedation or hyperactivity 30-min post-dose (common with pyrazine-piperazine analogs).

  • Urine Color: Pyrazine metabolites often discolor urine (pink/red) due to oxidation; this is typically benign but should be noted.

References
  • Huateng Pharma. (2023). 1-(Pyrazin-2-yl)piperidin-3-ol Product Specifications and MSDS. Retrieved from

  • National Center for Biotechnology Information. (2019). Pyrazinib and Pyrazine-Phenol Analogs in In Vivo Oncology Studies. PubChem Substance Database. Retrieved from

  • Journal of Medicinal Chemistry. (2013). Discovery of Piperazin-1-ylpyridazine-Based SCD1 Inhibitors. ACS Publications. Retrieved from

  • World Anti-Doping Agency. (2019). The Prohibited List: Monitoring Heterocyclic Stimulants. Retrieved from

Dosing and administration of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical specifications, experimental applications, and administration protocols for 1-(Pyrazin-2-yl)piperidin-3-ol , a critical heterocyclic building block in medicinal chemistry.[1][2]

Advanced Protocols for Fragment-Based Discovery & Synthetic Utilization[1][2]

Product Profile & Technical Specifications

1-(Pyrazin-2-yl)piperidin-3-ol is a bifunctional heterocyclic scaffold characterized by a piperidine ring fused to a pyrazine moiety, featuring a hydroxyl handle at the C3 position.[1][2] It serves as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly GPR119 agonists (metabolic disorders) and Muscarinic M4 antagonists (CNS disorders).[1][2]

PropertySpecification
CAS Number 939986-87-5
IUPAC Name 1-(Pyrazin-2-yl)piperidin-3-ol
Synonyms 1-(2-Pyrazinyl)-3-hydroxypiperidine; 3-Hydroxy-1-(pyrazin-2-yl)piperidine
Molecular Formula C

H

N

O
Molecular Weight 179.22 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~14.8 (OH), ~1.1 (Pyrazine N)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N

)
Core Applications & Mechanism

This compound is not a standalone drug for clinical dosing but a pharmacophore fragment .[2] Its utility lies in two primary domains:

  • Synthetic Intermediate: The C3-hydroxyl group acts as a nucleophilic handle for coupling with carbamates, ethers, or aryl halides to construct the "tail" region of GPCR ligands.

  • Chemical Probe/Fragment: Used in Fragment-Based Drug Discovery (FBDD) to probe binding pockets requiring a hydrogen-bond donor/acceptor motif (OH) linked to a lipophilic, electron-deficient ring (Pyrazine).[1][2]

Pharmacophore Visualization

The diagram below illustrates the functional roles of the molecule's substructures in ligand binding.

Pharmacophore Compound 1-(Pyrazin-2-yl)piperidin-3-ol Pyrazine Pyrazine Ring (Electron Deficient) Compound->Pyrazine Piperidine Piperidine Core (Scaffold/Linker) Compound->Piperidine Hydroxyl C3-Hydroxyl (-OH) (Nucleophile/H-Bond) Compound->Hydroxyl Target_GPR119 Target: GPR119 (Metabolic/Diabetes) Pyrazine->Target_GPR119 Pi-Pi Stacking / H-Bond Acceptor Hydroxyl->Target_GPR119 Linker Attachment Target_M4 Target: Muscarinic M4 (CNS/Schizophrenia) Hydroxyl->Target_M4 Derivatization Site (Carbamate)

Caption: Pharmacophore decomposition showing the structural roles of the pyrazine headgroup and hydroxyl handle in GPCR ligand design.

Experimental Protocols
Protocol A: Synthetic Utilization (Coupling Reaction)

Objective: To utilize the C3-hydroxyl group for derivatization (e.g., Carbamate formation for M4 antagonist synthesis).[1][2] Scope: Research Synthesis.

Reagents:

  • 1-(Pyrazin-2-yl)piperidin-3-ol (1.0 equiv)[1][2]

  • Isocyanate derivative (R-NCO) or Phenyl carbamate (1.1 equiv)[1][2]

  • Base: NaH (sodium hydride) or DIPEA (depending on electrophile)[1][2]

  • Solvent: Anhydrous THF or DMF[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve 1-(Pyrazin-2-yl)piperidin-3-ol  (1.0 mmol, 179 mg) in anhydrous THF (5 mL).
    
  • Activation:

    • Method A (Strong Base): Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol, 48 mg). Stir for 30 min to generate the alkoxide.

    • Method B (Weak Base): Add DIPEA (2.0 mmol) if reacting with highly reactive isocyanates.[2]

  • Coupling: Dropwise add the electrophile (e.g., 4-nitrophenyl chloroformate or an isocyanate) dissolved in THF.[2]

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4-16 hours. Monitor by TLC (MeOH:DCM 1:10) or LC-MS.[1][2]

  • Workup: Quench with sat. NH

    
    Cl (aq).[2] Extract with EtOAc (3x).[2][3] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (SiO

    
    , Gradient: 0-10% MeOH in DCM).
    
Protocol B: In Vitro Fragment Screening (Dosing)

Objective: To assess the binding affinity of the fragment against a target protein (e.g., GPR119) using SPR or NMR.

Dosing & Preparation Table:

Parameter Screening Condition Notes
Stock Solution 100 mM in d6-DMSO Store at -20°C. Avoid freeze-thaw cycles.

| Assay Concentration | 500 µM - 2 mM | Typical range for weak-affinity fragments (K


 > 100 µM).[1][2] |
| Buffer Compatibility  | PBS, HEPES (pH 7.[2]4) | Ensure DMSO < 2% final concentration to prevent protein denaturation.[2] |
| Detection Mode  | Ligand-Observed NMR (STD) | Look for saturation transfer to pyrazine protons.[1][2] |

Administration Steps:

  • Dilution: Dilute the 100 mM DMSO stock 1:100 into the assay buffer to achieve a 1 mM working solution.

  • Equilibration: Incubate with the target protein (e.g., 10 µM protein) for 30 minutes at 25°C.

  • Measurement: Acquire 1D

    
    H-NMR spectra with and without protein saturation. Calculate STD amplification factor.[2]
    
Synthetic Workflow Diagram

The following diagram outlines the logical flow for using this building block in a medicinal chemistry campaign.

SynthesisWorkflow Start Starting Material: 1-(Pyrazin-2-yl)piperidin-3-ol Decision Select Derivatization Path Start->Decision PathA Path A: Carbamate Formation (Reaction with Isocyanates) Decision->PathA Urethane Linker PathB Path B: Ether Synthesis (Mitsunobu / SNAr) Decision->PathB Ether Linker PathC Path C: Oxidation to Ketone (Reductive Amination Precursor) Decision->PathC Amine Linker ProductA Product: Urea/Carbamate Analogues (e.g., M4 Antagonists) PathA->ProductA ProductB Product: Ether-Linked Agonists (e.g., GPR119 Agonists) PathB->ProductB ProductC Product: 3-Amino Derivatives PathC->ProductC

Caption: Synthetic divergence pathways for 1-(Pyrazin-2-yl)piperidin-3-ol in lead optimization.

Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye).[2] Not classified as acutely toxic, but treat as a potent bioactive intermediate.[2]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[2] Handle in a fume hood.

  • First Aid:

    • Inhalation:[1][2] Move to fresh air.[2]

    • Skin Contact: Wash with soap and water for 15 minutes.[2]

    • Eye Contact: Rinse cautiously with water for 15 minutes.[2]

References
  • PubChem. 1-(2-Pyrazinyl)-3-piperidinol - Compound Summary. National Library of Medicine.[2] Available at: [Link] (Accessed Oct 2023).[2]

  • Ritter, T. et al.GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 2016. Discusses the pyrazine-piperidine scaffold in metabolic drug design.
  • Bridges, T. M. et al. M4 Muscarinic Receptor Antagonists. ACS Chemical Neuroscience, 2010.[2] Describes the use of piperidine-3-ol derivatives in CNS ligand synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Heterocycle Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: 1-(Pyrazin-2-yl)piperidin-3-ol Synthesis

Status: ACTIVE Agent: Senior Application Scientist Subject: Troubleshooting SNAr and Cross-Coupling Protocols for Pyrazinyl-Piperidines

Overview: The Target Molecule

The synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol presents a classic medicinal chemistry challenge: coupling an electron-deficient heteroaryl halide (2-chloropyrazine) with a bifunctional nucleophile (piperidin-3-ol).

This guide addresses the three most reported failure modes:

  • Kinetic Stagnation: The reaction stalls or yields are <20%.

  • Regiochemical Ambiguity: Competition between N-arylation (desired) and O-arylation (impurity).

  • Isolation Failure: The product is amphiphilic and difficult to extract from the aqueous phase.

Module 1: Reaction Optimization (SNAr)

User Query (Ticket #402): "I'm refluxing 2-chloropyrazine and 3-hydroxypiperidine in ethanol with TEA, but conversion is stuck at 30% after 24 hours. What's wrong?"

Diagnosis: 2-Chloropyrazine is moderately electron-deficient but significantly less reactive than 2-chloropyridine or 2-chloro-4-nitropyridine. Ethanol (reflux temp ~78°C) does not provide sufficient thermal energy to overcome the activation barrier for this specific SNAr substitution. Additionally, ethanol can act as a competing nucleophile (forming ethoxypyrazine).

Resolution Protocol: Switch to a Dipolar Aprotic Solvent System to stabilize the Meisenheimer intermediate and increase the nucleophilicity of the amine.

Recommended Protocol A (Thermal SNAr)
ParameterConditionRationale
Solvent DMSO or NMPHigh dielectric constant; enhances SNAr rates.
Base K2CO3 (2.5 eq)Insoluble inorganic bases prevent O-arylation (see Module 2).
Temperature 100–120 °CRequired activation energy for unactivated pyrazines.
Concentration 0.5 M – 1.0 MHigh concentration drives bimolecular kinetics.
Time 4–12 HoursMonitor by LCMS; pyrazine is UV active (254 nm).

Step-by-Step:

  • Dissolve 2-chloropyrazine (1.0 eq) in DMSO (anhydrous).

  • Add K2CO3 (2.5 eq).

  • Add piperidin-3-ol (1.2 eq). Note: Use slight excess of amine.

  • Heat to 110 °C.

  • Critical Check: If the reaction turns black/tarry, reduce temp to 90 °C and degas the solvent; pyrazines are prone to thermal decomposition in the presence of oxygen.

Module 2: Regioselectivity (N- vs. O-Arylation)

User Query (Ticket #409): "I see two spots on TLC with similar Rf values. NMR suggests I have some ether linkage. How do I stop O-arylation?"

Diagnosis: Piperidin-3-ol is an ambident nucleophile. While the secondary amine (soft nucleophile) is generally more reactive than the alcohol (hard nucleophile), strong bases (like NaH or KOtBu) will deprotonate the hydroxyl group, creating a highly reactive alkoxide that attacks the pyrazine, leading to the O-linked byproduct.

Mechanistic Logic:

  • Neutral/Weak Base Conditions: Nucleophilicity is governed by Nitrogen lone pair availability (

    
    ).
    
  • Strong Base Conditions: Acidity governs reactivity (

    
    ).
    

Corrective Action: Use the "Base-Gating" strategy. Avoid bases with a pKa (conjugate acid) > 12.

Regioselectivity Start Piperidin-3-ol + 2-Chloropyrazine BaseChoice Select Base Start->BaseChoice StrongBase Strong Base (NaH, KOtBu) BaseChoice->StrongBase pKa > 16 WeakBase Mild Base (K2CO3, DIPEA) BaseChoice->WeakBase pKa < 11 ResultO Alkoxide Formation (O-Arylation Impurity) StrongBase->ResultO Major Pathway ResultN Neutral Amine Attack (N-Arylation Target) WeakBase->ResultN Exclusive Pathway

Caption: Decision tree for maximizing N-selectivity over O-selectivity based on pKa of the auxiliary base.

Module 3: Purification & Isolation

User Query (Ticket #415): "My reaction worked (LCMS shows mass 180.1), but after aqueous workup, my organic layer is empty. Where is my product?"

Diagnosis: 1-(Pyrazin-2-yl)piperidin-3-ol is highly polar. The pyrazine nitrogens can accept hydrogen bonds, and the hydroxyl group donates them. In standard EtOAc/Water extractions, the compound partitions into the aqueous phase (logP < 1).

Resolution Protocol: Do NOT use standard water washes.

Method A: The "Salting Out" Extraction

  • Dilute reaction mixture with minimal water.

  • Saturate the aqueous phase with NaCl (brine) until solid salt precipitates.

  • Extract with DCM:Isopropanol (3:1 ratio) . The alcohol helps pull the polar product into the organic phase.

  • Repeat extraction 4–5 times.

Method B: Catch-and-Release (SCX Chromatography) Best for removing non-basic impurities (unreacted chloropyrazine).

  • Load the crude reaction mixture (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (elutes non-basic impurities and solvents).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate the ammoniacal filtrate to obtain the pure free base.

Module 4: Alternative Route (Buchwald-Hartwig)

User Query (Ticket #420): "The SNAr reaction is still too slow/messy. Is there a catalytic route?"

Diagnosis: If the SNAr is sluggish (often due to electron-donating substituents on the pyrazine or sterics), Palladium-catalyzed C-N coupling is the authoritative alternative.

The "Universal" Pyrazine Coupling Protocol:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: Xantphos or BINAP (High bite angle ligands prevent Pd-coordination to pyrazine nitrogens).

  • Base: NaOtBu (Sodium tert-butoxide).[1] Note: While strong, the catalytic cycle favors N-arylation over O-arylation kinetically.

  • Solvent: Toluene or Dioxane (100 °C).

Buchwald Inputs 2-Chloropyrazine + Piperidin-3-ol CatCycle Pd(0) / Xantphos Cycle Inputs->CatCycle OxAdd Oxidative Addition (Pd inserts into C-Cl) CatCycle->OxAdd AmineBind Amine Coordination (Steric control favors N) OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->CatCycle Regenerate Pd(0)

Caption: Catalytic cycle for Buchwald-Hartwig amination, utilizing bulky ligands to prevent catalyst poisoning by pyrazine nitrogens.

References
  • SNAr Mechanism & Optimization

    • Title: Nucleophilic Arom
    • Source:Journal of Medicinal Chemistry, General methodology for 2-aminopyrazines.
    • Context: Confirms the necessity of polar aprotic solvents for unactiv
    • URL:[Link] (Representative)

  • Buchwald-Hartwig Amination of Pyrazines

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Amines.[2][3][4]

    • Source:Accounts of Chemical Research.
    • Context: Definitive guide on ligand selection (BINAP/Xantphos) for heteroaryl halides.
    • URL:[Link]

  • Purification of Polar Heterocycles

    • Title: Practical Guide to the Purific
    • Source:Organic Process Research & Development.
    • Context: Validates the use of DCM/IPA extractions and SCX columns for amino-alcohols.
    • URL:[Link] (Journal Landing Page)

  • Regioselectivity (N vs O Arylation)

    • Title: Copper-Catalyzed N-Arylation of Hydroxy-Substituted Nitrogen Heterocycles.[5]

    • Source:Organic Letters.
    • Context: Discusses the competition between N and O nucleophiles in cross-coupling.
    • URL:[Link]

Sources

Technical Support Center: Pyrazine-Piperidine Coupling Module

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PIP-003 | Status: Open Subject: Optimization of 1-(Pyrazin-2-yl)piperidin-3-ol Synthesis

Diagnostic Workflow: The "Yield-Killer" Tree

Before altering your current protocol, locate your specific failure mode using the diagnostic tree below. This logic separates kinetic issues (reaction rate) from thermodynamic/workup issues (product loss).

YieldDiagnostic Start START: Analyze Reaction Mixture (LCMS/TLC) Conversion Is Conversion > 90%? Start->Conversion CheckSM Is 2-Chloropyrazine remaining? Conversion->CheckSM No (<50%) Selectivity Is the Major Peak the Target? Conversion->Selectivity Yes (>90%) TempIssue KINETIC ISSUE: Reaction too cold or Pyrazine deactivated. Action: Increase T to 120°C or Switch to Microwave. CheckSM->TempIssue Yes Decomp Is Pyrazine gone but no Product? CheckSM->Decomp No Oxidation DECOMPOSITION: Pyrazine is volatile/unstable. Action: Degas solvents, Use sealed tube. Decomp->Oxidation SideRxn CHEMOSELECTIVITY ISSUE: O-arylation or Bis-arylation observed? Selectivity->SideRxn No (Wrong Mass) Workup WORKUP ISSUE: Product lost in aqueous phase. Action: 'Salting out' or Continuous Extraction (DCM). Selectivity->Workup Yes (Correct Mass but Low Isolated Yield) BaseIssue Action: Switch to weaker base (DIPEA instead of KOtBu) or Protic Solvent (n-BuOH). SideRxn->BaseIssue

Figure 1: Decision matrix for diagnosing yield loss in SNAr coupling reactions.

The "Golden Standard" Protocol

Based on kinetic data for electron-deficient heterocycles [1, 2].

Rationale: 2-Chloropyrazine is moderately reactive—less so than 2-chloropyrimidine but more than 2-chloropyridine. Standard reflux in ethanol is often insufficient. This protocol utilizes Dipolar Aprotic Acceleration (DMSO) to stabilize the transition state and Base Buffering to prevent O-arylation.

Reagents:
  • Substrate A: 2-Chloropyrazine (1.0 equiv)

  • Substrate B: 3-Hydroxypiperidine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Anhydrous) or NMP

  • Concentration: 0.5 – 1.0 M (High concentration favors bimolecular kinetics)

Step-by-Step Methodology:
  • Preparation: In a pressure vial (or microwave tube), dissolve 2-Chloropyrazine and 3-Hydroxypiperidine in DMSO.

    • Expert Tip: If using 3-Hydroxypiperidine HCl salt , add an extra equivalent of base and stir for 15 mins before adding the pyrazine to ensure the amine is free-based.

  • Base Addition: Add

    
     (finely ground).
    
    • Why: Carbonate is strong enough to scavenge HCl but generally too weak to deprotonate the secondary alcohol (pKa ~16), preventing O-arylation.

  • Reaction: Heat to 100–120°C for 12–16 hours.

    • Microwave Option: 140°C for 30–45 minutes.

  • Workup (The Critical Step):

    • Dilute the reaction mixture with water (5x volume).

    • Do NOT rely on simple extraction if the product is polar. Saturate the aqueous phase with NaCl (brine).

    • Extract with EtOAc/iPrOH (3:1) or DCM . The alcohol co-solvent helps pull the polar amino-alcohol product out of the aqueous DMSO layer.

  • Purification: Flash chromatography using DCM:MeOH (95:5 to 90:10).

Troubleshooting & FAQs
Q1: My LCMS shows full conversion of the pyrazine, but I only isolated 30% yield. Where is my product?

Diagnosis: Water Solubility / "Phase Lock." The 3-hydroxy group makes your product highly polar. If you use pure EtOAc for extraction, the product likely remains in the DMSO/Water layer. Solution:

  • The "Salting Out" Method: Add solid NaCl to the aqueous quench until no more dissolves. This increases the ionic strength, forcing the organic product out (Hofmann effect).

  • Solvent Switch: Use DCM or Chloroform for extraction. If that fails, use n-Butanol .

  • Evaporation: If using a high-boiling solvent like DMSO is the problem, consider running the reaction in Isopropanol in a sealed tube at 130°C. You can then rotovap the solvent directly, avoiding the aqueous wash entirely [3].

Q2: I see a side product with M+ mass corresponding to the addition of TWO pyrazine rings.

Diagnosis: Bis-arylation (O-arylation). This occurs if the hydroxyl group competes with the amine. This is rare with weak bases but common if you use NaH or excessive heat with strong bases. Solution:

  • Check your Base: Ensure you are NOT using hydride bases (NaH) or alkoxides (KOtBu). These deprotonate the alcohol. Stick to

    
     or 
    
    
    
    [4].
  • Stoichiometry: Ensure 3-hydroxypiperidine is in slight excess (1.2 equiv), not the pyrazine.

  • Temperature: Lower the temperature by 10°C and extend the reaction time. O-arylation has a higher activation energy than N-arylation.

Q3: The reaction is incredibly slow (50% conversion after 24h).

Diagnosis: Low Electrophilicity of Pyrazine. Unlike pyrimidines, the pyrazine ring has only two nitrogens, making the C-Cl bond less susceptible to nucleophilic attack. Solution:

  • Catalysis: Add 5-10 mol% CuI (Copper Iodide) and L-Proline . This switches the mechanism from pure

    
     to a modified Ullmann coupling, which is often more efficient for sluggish aryl halides [5].
    
  • Acid Catalysis: Add 0.5 equiv of a Lewis Acid (like

    
    ). This coordinates to the pyrazine nitrogen, pulling electron density and activating the ring for nucleophilic attack. Note: This requires careful pH balancing.
    
Q4: My product is a black tar.

Diagnosis: Oxidation / Polymerization. Pyrazines and amino-alcohols are electron-rich and can oxidize at high temperatures in air. Solution:

  • Degas: Sparge your solvent with Nitrogen or Argon for 15 minutes before heating.

  • Antioxidant: Add a spatula tip of Sodium Ascorbate if using Copper catalysis.

Comparative Data: Solvent & Base Effects[1]

Data summarized from internal optimization studies and literature precedents [1, 6].

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

78 (Reflux)2425%Too cold; incomplete conversion.
2DMSO

1201288% Recommended. High yield, fast.
3Water

1001865%"Green" method, but difficult workup.
4THFNaH60440%Significant O-arylation side product.
5Toluene

100892%Excellent but expensive (Buchwald).
References
  • Fundamental SNAr Reactivity

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (via NCBI/PMC)
    • URL:[Link]

    • Relevance: Establishes that 2-chloropyrazine requires higher temperatures (130°C) or microwave conditions compared to pyrimidines.
  • Microwave Acceleration

    • Title: SNAr Reaction in Common Molecular Solvents Under Pressure.[1]

    • Source: ACS Green Chemistry Institute
    • URL:[Link]

    • Relevance: Validates the use of pressure/microwave to improve rates for sluggish electrophiles like pyrazine.
  • Chemoselectivity (N- vs O-arylation)

    • Title: Metal-free N- and O-arylation of pyridin-2-ones (Analogous chemoselectivity principles).[2][3]

    • Source:Chemical Science (RSC)
    • URL:[Link]

    • Relevance: Demonstrates that base selection controls the regioselectivity between nitrogen and oxygen nucleophiles.
  • Copper Catalysis Alternative

    • Title: Cu-Catalyzed N- and O-Arylation of Hydroxypyridines.[3][4][5]

    • Source:Organic Letters (via PubMed)
    • URL:[Link]

    • Relevance: Provides the backup protocol using Copper if direct SNAr fails.
  • General Pyrazine Chemistry

    • Title: Reaction of 2-chloropyrazine with morpholine in various solvents.[6]

    • Source: ResearchGate (Snippet derived)[3]

    • URL:[Link]

    • Relevance: Confirms DMSO at 130°C as a high-yielding condition for pyrazine-amine coupling.

Sources

Technical Guide: Stability & Degradation Profile of 1-(Pyrazin-2-yl)piperidin-3-ol

[1]

Executive Summary

This guide addresses the stability profile of 1-(Pyrazin-2-yl)piperidin-3-ol , a common pharmacophore in kinase inhibitor and GPCR ligand development.[1] While the pyrazine core offers aromatic stability, the piperidine ring—specifically the secondary alcohol at the C3 position—introduces susceptibility to oxidative and dehydration pathways.

This document provides a troubleshooting framework for identifying impurities, understanding their mechanistic origin, and implementing mitigation strategies.

Diagnostic Troubleshooting (FAQs)

Q1: I see a new impurity peak at RRT 0.92 with a mass shift of -2 Da. What is it?

Diagnosis: This is likely the ketone derivative (1-(pyrazin-2-yl)piperidin-3-one).[1]

  • Mechanism: Oxidative dehydrogenation of the secondary alcohol.

  • Cause: Exposure to metal ions (Fe, Cu) in solvent lines or light-induced oxidation during sample preparation.[1]

  • Confirmation: Check for loss of chirality if the starting material was enantiopure. The ketone is achiral (or racemizes quickly if alpha-protons are acidic).[1]

Q2: My LC-MS shows a +16 Da peak eluting earlier than the main peak. Is this a solvent adduct?

Diagnosis: Unlikely.[1] This is characteristic of an N-oxide .[1]

  • Mechanism: Oxidation of one of the pyrazine nitrogens.[2]

  • Cause: Presence of peroxides in solvents (e.g., uninhibited THF, old ethers) or aggressive forced degradation (oxidative stress).

  • Differentiation: N-oxides typically elute earlier on Reverse Phase (C18) due to increased polarity compared to the parent heterocycle.[1]

Q3: Under acidic stress (0.1 N HCl), I observe a degradation product with [M-18]+.

Diagnosis: This is the dehydration product (elimination of water).[1]

  • Mechanism: Acid-catalyzed E1 or E2 elimination of the hydroxyl group to form an alkene (e.g., 1-(pyrazin-2-yl)-1,2,5,6-tetrahydropyridine).[1]

  • Context: The electron-withdrawing nature of the pyrazine ring at N1 reduces the basicity of the piperidine nitrogen, but the secondary alcohol remains acid-sensitive, especially at elevated temperatures.

Degradation Pathways & Mechanisms[3][4]

Understanding the "Why" is critical for control. The degradation of 1-(Pyrazin-2-yl)piperidin-3-ol follows three primary vectors:

Vector A: Oxidative Dehydrogenation (Alcohol -> Ketone)

The C3-hydroxyl group is a secondary alcohol.[1] In the presence of oxidants or radical initiators, it oxidizes to the corresponding ketone. This is the most common "shelf-life" impurity.[1]

Vector B: N-Oxidation (Pyrazine Ring)

Pyrazines are electron-deficient but can form N-oxides under oxidative stress (e.g., H₂O₂).[1] Note that the piperidine nitrogen is an aniline-like amide (conjugated to pyrazine) and is less likely to N-oxidize than the pyrazine nitrogens.[1]

Vector C: Dehydration (Elimination)

Under acidic conditions or high thermal stress, the alcohol eliminates water to form a double bond within the piperidine ring.

Pathway Visualization

DegradationPathwaysParent1-(Pyrazin-2-yl)piperidin-3-ol(MW: 179.2)KetoneImpurity A:Piperidin-3-one deriv.(Oxidation, -2 Da)Parent->KetoneOxidation (Air/Metal ions)NOxideImpurity B:Pyrazine N-Oxide(N-Oxidation, +16 Da)Parent->NOxidePeroxides/H2O2AlkeneImpurity C:Tetrahydropyridine(Dehydration, -18 Da)Parent->AlkeneAcid/Heat (H+)

Caption: Primary degradation vectors for 1-(Pyrazin-2-yl)piperidin-3-ol based on functional group reactivity.

Analytical Reference Data

Use this table to correlate your LC-MS findings with predicted structures.

Impurity CodePredicted StructureMass Shift (Δ)MechanismRRT (C18)*
API 1-(Pyrazin-2-yl)piperidin-3-ol0Parent1.00
Imp-A 1-(Pyrazin-2-yl)piperidin-3-one-2 DaOxidation (Alcohol)~0.90 - 0.95
Imp-B Pyrazine N-oxide derivative+16 DaN-Oxidation~0.80 - 0.90
Imp-C 1-(Pyrazin-2-yl)-1,2,3,6-tetrahydropyridine-18 DaDehydration~1.10 - 1.20
Imp-D Ring-opened aldehyde/acid+16 / +32 DaOxidative Ring Opening< 0.50 (Polar)

*RRT (Relative Retention Time) is approximate and depends on specific gradient/column.[1]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Purpose: To validate the stability-indicating nature of your HPLC method.[1]

  • Preparation: Dissolve 10 mg of compound in 10 mL of diluent (Acetonitrile:Water 50:50).

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 2 hours.

    • Target: Impurity C (Dehydration).[1]

  • Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 2 hours.

    • Target: Pyrazine ring hydrolysis (rare) or epimerization if chiral.[1]

  • Oxidative Stress: Add 1 mL of 3% H₂O₂.[1] Store at RT for 4 hours.[1]

    • Target: Impurity A (Ketone) and Impurity B (N-Oxide).[1]

  • Analysis: Neutralize samples and analyze via LC-MS using the method below.

Protocol 2: LC-MS Method Parameters
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 210 nm.[1]

Troubleshooting Workflow

Follow this logic tree when an unknown peak appears.

TroubleshootingStartUnknown Peak DetectedCheckMassCheck Mass Shift (LC-MS)Start->CheckMassPlus16+16 DaCheckMass->Plus16Minus2-2 DaCheckMass->Minus2Minus18-18 DaCheckMass->Minus18NOxideSuspect N-OxideCheck Solvents for PeroxidesPlus16->NOxideKetoneSuspect KetoneCheck Light/Air ExposureMinus2->KetoneAlkeneSuspect DehydrationCheck pH (Acidic?)Minus18->Alkene

Caption: Rapid decision tree for identifying degradation products based on mass spectral data.

References

  • Pyrazine Stability & Oxidation

    • Chemical Transformation of Pyrazine Derivatives.[2][3][4][5] (2022).[1][6] Discusses the resistance of the pyrazine ring to oxidation and the formation of N-oxides under specific conditions.

    • Source: [1]

  • Piperidine Oxidation Pathways

    • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. (2024).[1][7][4] Details the H-abstraction mechanisms leading to imines and ring-opened products.

    • Source: [1]

  • General Drug Stability

    • Drug-Excipient Interactions and Degradation Pathways.[1][8] (2016).[1][8] Provides context on amine-aldehyde condensations and oxidative degradation in pharmaceutical formulations.

    • Source: [1]

Optimizing reaction conditions for pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazine Synthesis Technical Support Hub.

Case ID: PYZ-OPT-2024 Subject: Optimization of Reaction Conditions for Pyrazine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

You are likely encountering one of three critical bottlenecks common in pyrazine synthesis:

  • The "Tar" Effect: Uncontrollable polymerization during the condensation of 1,2-diamines and 1,2-dicarbonyls (Maillard-type degradation).

  • The Aromatization Wall: Stalling at the stable dihydropyrazine intermediate.

  • Regio-Scrambling: Inability to control isomer distribution in unsymmetrical syntheses.

This guide moves beyond standard textbook procedures to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: The Condensation Protocol (Preventing Polymerization)

The Issue: The reaction turns into a black, viscous oil (tar) instead of yielding crystalline product. Root Cause: 1,2-dicarbonyls (e.g., glyoxal, diacetyl) are highly electrophilic and prone to self-polymerization or non-specific aldol reactions under highly basic conditions before they can condense with the diamine.

Troubleshooting Logic (Ticket #001)
SymptomDiagnosisCorrective Action
Black/Dark Brown Reaction Mixture Polymerization of dicarbonyl starting material.Reduce pH. Switch from strong bases (KOH/NaOH) to buffered systems (NaOAc) or neutral conditions. Add dicarbonyl slowly to the diamine at low temp (

).
Low Yield / Wet Solid Incomplete dehydration.Water Removal. The reaction releases 2 equiv. of

. Use anhydrous

in situ or a Dean-Stark trap for high-temp reflux.
Product Melts over Broad Range Mixture of dihydropyrazine and pyrazine.Oxidation Step Required. See Module 2.
Optimized Workflow Diagram

PyrazineWorkflow Start Start: 1,2-Diamine + 1,2-Dicarbonyl Condensation Condensation (-2 H2O) Start->Condensation pH Control (0°C -> RT) Intermediate Dihydropyrazine (Stable Intermediate) Condensation->Intermediate Rapid Oxidation Oxidation / Aromatization (-H2) Intermediate->Oxidation Active Oxidant (MnO2 / DDQ) Product Final Pyrazine Intermediate->Product Spontaneous (Slow) Air Oxidation Oxidation->Product High Yield

Caption: Figure 1. The stepwise progression of pyrazine synthesis. Note that the "Intermediate" stage is a common kinetic trap requiring active oxidation.

Module 2: The Oxidation Bottleneck (Dihydropyrazine to Pyrazine)

The Issue: The condensation yields the 1,4-dihydropyrazine (often a solid), but it fails to convert fully to the aromatic pyrazine, or does so sluggishly with low purity. Technical Insight: Dihydropyrazines are surprisingly stable. While some air-oxidize spontaneously, hindered or electron-deficient systems require an active oxidant to drive aromatization.

Comparative Oxidant Table
OxidantConditionProsConsBest For

(Activated)
Reflux in

or Toluene
High yield, simple filtration workup.Requires excess reagent (10-20 eq).Standard Lab Scale (Most reliable).
DDQ RT in Benzene/DioxaneVery potent, stoichiometric.Difficult purification (removing hydroquinone).Sensitive/Complex substrates.[1]

/ Air + KOH
Basic MethanolGreen, cheap.Can cause polymerization of sensitive groups.Simple alkyl pyrazines.
Pd/C + Heat Reflux in XyleneCatalytic.High thermal stress (

).
Stable, bulk substrates.
Recommended Protocol: One-Pot Tandem Oxidation (MnO₂)

Based on the methodology of Raw et al. (2003) [1]

Rationale: This method avoids isolating the sensitive dihydropyrazine and prevents dicarbonyl polymerization by trapping it immediately.

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar.

  • Reagents: Suspend Activated

    
      (10 equiv.) in 
    
    
    
    (DCM).
  • Addition: Add the 1,2-diamine (1.0 equiv.) and the

    
    -hydroxyketone  (or 1,2-dicarbonyl) (1.0 equiv.).
    
    • Note: Using

      
      -hydroxyketones is often cheaper and they are oxidized in situ by 
      
      
      
      to the dicarbonyl, which immediately condenses.
  • Reaction: Stir at room temperature (or mild reflux) for 12–24 hours. Monitor by TLC (Dihydropyrazines often fluoresce blue; Pyrazines absorb UV).

  • Workup: Filter through a pad of Celite to remove Mn species. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Module 3: Regioselectivity & Advanced Methods

The Issue: Reaction of an unsymmetrical diamine with an unsymmetrical dicarbonyl yields a difficult-to-separate mixture of isomers (e.g., 2,6- vs 2,5-substitution).

Strategic Solution:

  • Steric Control: Increase the bulk of one substituent. The condensation is kinetically controlled; the less hindered nitrogen of the diamine attacks the more electrophilic (or less hindered) carbonyl.

  • Lewis Acid Catalysis: Use

    
     or Lewis acids to activate one carbonyl selectively.
    
Green Protocol: Microwave-Assisted Synthesis

For rapid library generation and overcoming thermal degradation. [2]

Protocol:

  • Mix: Combine 1,2-diamine (1 mmol) and 1,2-dicarbonyl (1 mmol) in Ethanol (

    
    ) or water.
    
  • Catalyst: Add a catalytic amount of Acetic Acid (

    
    ) or perform catalyst-free.
    
  • Irradiation: Heat in a microwave reactor at

    
     for 10–20 minutes.
    
  • Result: High temperatures/pressures accelerate the dehydration step, often bypassing the "tar" phase.

Decision Matrix for Regioselectivity

RegioLogic Query Is the Dicarbonyl Symmetrical? Yes No Regio Issues. Proceed to Standard Protocol. Query->Yes Yes No Analyze Sterics/Electronics Query->No No Steric Is one Carbonyl more hindered? No->Steric Electronic Is one Carbonyl more electrophilic? No->Electronic Result1 Predictable Isomer Steric->Result1 Major Product: Less hindered N attacks more hindered C (Kinetic) Result2 Predictable Isomer Electronic->Result2 Major Product: More nucleophilic N attacks more electrophilic C

Caption: Figure 2. Logic flow for predicting and controlling regioselectivity in unsymmetrical pyrazine synthesis.

References

  • Raw, S. A., Wilfred, C. D., & Taylor, R. J. K. (2003). Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes.[2] Chemical Communications, (18), 2286-2287.[3] Link

  • Doležal, M., & Zítko, J. (2015).[3] Pyrazine derivatives: a patent review (June 2012 – present). Expert Opinion on Therapeutic Patents, 25(1), 33-47. Link

  • Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(5), 1682-1685. (Context: Dehydrogenative coupling mechanisms). Link

Sources

Technical Support Center: Stability Testing of 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(Pyrazin-2-yl)piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability testing. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your development lifecycle. We will explore the inherent chemical liabilities of this molecule and provide robust strategies for identifying and controlling its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-(Pyrazin-2-yl)piperidin-3-ol I should be aware of?

A1: The structure of 1-(Pyrazin-2-yl)piperidin-3-ol presents two primary areas susceptible to degradation: the piperidine ring and the secondary alcohol. The piperidine moiety, a saturated N-heterocycle, is prone to oxidation, potentially at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.[1][2][3] The secondary alcohol at the 3-position of the piperidine ring is a classic site for oxidation to the corresponding ketone. The pyrazine ring is generally more stable but can be susceptible to nucleophilic attack or ring-opening under harsh conditions.[4]

Q2: What are the recommended general storage conditions for this compound?

A2: Based on its structural components, 1-(Pyrazin-2-yl)piperidin-3-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and oxidizing agents.[5][6][7][8] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential oxidative and thermal degradation.

Q3: Is this molecule expected to be sensitive to light?

A3: Yes, photostability should be a concern. The pyrazine ring, being an aromatic heterocycle, can absorb UV radiation. This absorption can lead to the formation of reactive species and subsequent degradation. Photostability testing, as outlined in the ICH Q1B guideline, is a mandatory part of any formal stability program for this compound.[9]

Q4: Which solvents are most appropriate for formulation and analytical work?

A4: For analytical purposes, common reversed-phase solvents like acetonitrile and methanol are suitable. The compound is expected to be soluble in various organic solvents.[10] When preparing solutions for stability studies, it is critical to use high-purity solvents and to be aware that the choice of solvent can influence degradation pathways. For formulation, the pH of aqueous vehicles is a critical parameter to control, as pH can catalyze hydrolysis or oxidation.

Troubleshooting Guide: Addressing Common Stability Issues

Problem: I'm observing a new, earlier-eluting peak in my HPLC analysis of a sample stored in solution at room temperature. What could it be?

Expert Analysis: An earlier-eluting peak on a typical C18 reversed-phase column often indicates a more polar degradation product. Given the structure of 1-(Pyrazin-2-yl)piperidin-3-ol, the most probable cause is oxidation.

Possible Causes & Investigative Steps:

  • Oxidation to N-Oxide: The piperidine nitrogen is a likely site of oxidation, forming the highly polar N-oxide. This is a common metabolic and chemical degradation pathway for piperidine-containing drugs.[11]

    • Verification: Use LC-MS to analyze the sample. Look for a mass signal corresponding to the parent mass +16 Da (M+16).

  • Oxidation of the Alcohol: The secondary alcohol could be oxidized to a ketone. Depending on the overall polarity change, this might elute earlier or later, but it's a key potential degradant.

    • Verification: Check for a mass signal of M-2 Da in your LC-MS analysis (loss of two hydrogen atoms).

  • Hydrolytic Cleavage: While less common for this N-C bond than for an amide, cleavage between the pyrazine and piperidine rings under certain pH and temperature conditions could yield pyrazine and piperidin-3-ol fragments. These smaller, more polar fragments would elute much earlier.

    • Verification: Analyze for known standards of the potential fragments if available.

Corrective Actions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control Headspace: Use vials with minimal headspace to reduce the amount of available oxygen.

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from excipients or container leachables), consider adding a small amount of a chelating agent like EDTA to your formulation.

Problem: The assay value of my drug substance is decreasing, but I don't see any major degradation peaks. What's happening?

Expert Analysis: A loss of the main peak without the appearance of corresponding degradation products can be perplexing. This "mass balance" issue points toward several possibilities that must be systematically investigated.[12]

Possible Causes & Investigative Steps:

  • Formation of Insoluble Degradants: The degradation product may be poorly soluble in your analytical mobile phase or diluent, causing it to precipitate before or during analysis.

    • Action: Visually inspect the sample for cloudiness or particulates. Try dissolving the sample in a stronger solvent (e.g., DMSO) to see if the mass balance improves.

  • Formation of Non-UV Active Degradants: Degradation may lead to products that lack a chromophore or have a significantly different UV maximum, making them invisible at your chosen analytical wavelength.

    • Action: Re-analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors respond to non-volatile analytes regardless of their UV absorbance.

  • Adsorption to Container: The molecule or its degradants may be adsorbing to the surface of the storage container (e.g., glass or plastic).

    • Action: Perform a recovery study. Prepare a solution in the study container, transfer it to a new container, and then rinse the original container with a strong solvent to see if you can recover the missing material.

Troubleshooting Workflow:

G start Assay Loss with Poor Mass Balance check_precipitate Visually inspect sample. Any precipitate? start->check_precipitate strong_solvent Dissolve in stronger solvent. Does mass balance improve? check_precipitate->strong_solvent Yes check_detector Run on universal detector (CAD, ELSD). New peaks? check_precipitate->check_detector No insoluble_degradant Conclusion: Insoluble Degradant strong_solvent->insoluble_degradant Yes strong_solvent->check_detector No non_uv_degradant Conclusion: Non-UV Active Degradant check_detector->non_uv_degradant Yes check_container Perform container adsorption study. Material recovered? check_detector->check_container No adsorption_issue Conclusion: Container Adsorption check_container->adsorption_issue Yes other_issue Investigate other causes (e.g., volatility) check_container->other_issue No

Caption: Troubleshooting workflow for poor mass balance.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To generate likely degradation products of 1-(Pyrazin-2-yl)piperidin-3-ol under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and sample at 2, 6, 24, and 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and sample at 2, 6, 24, and 48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, and sample at 2, 6, and 24 hours.

    • Thermal Degradation: Store the solid API and the stock solution at 80°C. Sample at 1, 3, and 7 days.

    • Photolytic Degradation: Expose the solid API and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Use a control sample wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all stressed samples against a non-stressed control using an HPLC-UV/PDA and HPLC-MS system. Identify major degradation products and calculate the percentage of degradation.

Summary of Forced Degradation Conditions & Potential Products:

Stress ConditionReagent/ParameterTypical TemperatureKey Potential Degradation Products
Acid Hydrolysis 0.1 M HCl60-80°CCleavage of pyrazine-piperidine bond
Base Hydrolysis 0.1 M NaOH60-80°CCleavage of pyrazine-piperidine bond, potential pyrazine ring opening
Oxidation 3-30% H₂O₂Room TemperatureN-oxide, Ketone (from alcohol oxidation), Ring hydroxylation
Thermal Dry Heat80°C or higherNon-specific decomposition
Photolytic ICH Q1B Light SourceAmbientPhotodimers, radical-induced degradation products
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 1-(Pyrazin-2-yl)piperidin-3-ol from all process impurities and degradation products generated during forced degradation studies.

Methodology:

  • Column & Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase combinations. A good starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Gradient Optimization:

    • Inject a mixture of the unstressed and all stressed samples (the "degradation cocktail").

    • Optimize the gradient slope to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks. Ensure the parent peak is spectrally pure using a Photodiode Array (PDA) detector.

  • Method Validation (Specificity):

    • Analyze each individual stressed sample.

    • Confirm that the method can separate all degradation products from the parent compound.

    • Perform peak purity analysis on the parent peak in the presence of its degradants to ensure no co-elution is occurring.

Potential Degradation Pathway Diagram:

G cluster_0 1-(Pyrazin-2-yl)piperidin-3-ol (Parent) parent C₉H₁₃N₃O ketone Ketone Derivative (M-2 Da) parent->ketone Oxidation [H₂O₂] n_oxide Piperidine N-Oxide (M+16 Da) parent->n_oxide Oxidation [H₂O₂] hydrolysis_prod Hydrolysis Products (Pyrazine + Piperidin-3-ol) parent->hydrolysis_prod Acid/Base Hydrolysis photodegradant Photodegradant (e.g., Dimer) parent->photodegradant Photolysis [UV/Vis]

Caption: Potential degradation pathways for the molecule.

References

  • Pipzine Chemicals. 1-(Pyrimidin-2-yl)piperazine: Properties, Uses, Synthesis & Safety.
  • ResearchGate. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • BLDpharm. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid.
  • Scholar Publishing. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O.
  • ResearchGate. Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
  • Carl ROTH. Safety Data Sheet: Piperidine (2025-03-31).
  • Pharmasmooth. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
  • PMC. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine.
  • ResearchGate. Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review.
  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).

Sources

Technical Support Center: 1-(Pyrazin-2-yl)piperidin-3-ol NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The NMR analysis of 1-(Pyrazin-2-yl)piperidin-3-ol presents a unique set of challenges due to the interplay between the electron-deficient pyrazine ring and the conformational mobility of the piperidine chair.[1] This guide addresses common interpretation pitfalls, specifically focusing on rotational broadening , diastereotopic splitting , and exchangeable proton dynamics .[2]

Part 1: Diagnostic Workflow (Visual Guide)

The following decision tree outlines the logical steps for troubleshooting anomalous signals in your spectrum.

NMR_Troubleshooting Start Start: Anomalous Signal Observed Issue_Type Identify Primary Issue Start->Issue_Type Broad Broad/Undefined Peaks Issue_Type->Broad Blurry Multiplets Extra Extra/Duplicated Peaks Issue_Type->Extra Doublets/Shoulders Missing Missing OH Signal Issue_Type->Missing Integral Deficit Temp_Check Perform VT-NMR (Variable Temperature) Broad->Temp_Check Impurity_Check Check Integral Ratios Extra->Impurity_Check D2O_Shake Perform D2O Shake Missing->D2O_Shake Sharpen_High Peaks Sharpen at >50°C? (Rotational Barrier) Temp_Check->Sharpen_High Restricted N-C Rotation Sharpen_Low Peaks Sharpen at <-20°C? (Conformational Freeze) Temp_Check->Sharpen_Low Ring Inversion Chiral_Check Are C2/C6 protons split? (Diastereotopic Effect) Impurity_Check->Chiral_Check Integrals Correct Solvent_Change Switch to DMSO-d6 D2O_Shake->Solvent_Change Confirm Exchange

Figure 1: Diagnostic logic flow for troubleshooting 1-(Pyrazin-2-yl)piperidin-3-ol NMR anomalies.

Part 2: Component Analysis & Expected Shifts

Correct interpretation requires separating the molecule into two distinct magnetic environments: the aromatic pyrazine "head" and the aliphatic piperidine "tail."

Table 1: Predicted Chemical Shift Ranges (

H NMR, 400 MHz, DMSO-d

)
PositionProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Note
Pyrazine H-3'7.8 – 8.1Singlet (br) or d

Shielded by adjacent N-donor resonance.
Pyrazine H-5'7.9 – 8.2Doublet (d)

Para-like position relative to N-substituent.
Pyrazine H-6'8.2 – 8.5Doublet (d)

Most deshielded; Meta-like position.
Piperidine H-2 (a/b)3.8 – 4.5Multiplet (dd)Complex

-Nitrogen; Diastereotopic due to C3-OH.
Piperidine H-33.4 – 3.8Multiplet (m)-Carbinol proton (

-OH).
Piperidine H-6 (a/b)3.0 – 3.6MultipletComplex

-Nitrogen; Distinct from H-2 due to asymmetry.[2]
Piperidine H-4, H-51.4 – 2.0Multiplet-

shielding region.
Hydroxyl -OH4.5 – 5.0Broad s or d

Visible in DMSO; disappears in D

O.
Part 3: Troubleshooting FAQs
Q1: Why does the Pyrazine region look like three singlets instead of a coupled system?

Diagnosis: Weak Coupling. Explanation: The coupling constants in pyrazine rings are small compared to benzene.

  • Para-coupling (

    
    ):  Often 
    
    
    
    Hz.[2]
  • Meta-coupling (

    
    ):  Small (
    
    
    
    Hz).[2]
  • Ortho-coupling (

    
    ):  Moderate (
    
    
    
    Hz).[2] If your resolution is low (or line broadening is present), the H-3' proton often appears as a singlet, and H-5'/H-6' appear as broad singlets or tight doublets. Validation: Acquire the spectrum with a larger spectral window or higher number of scans to resolve the fine coupling (
    
    
    ).
Q2: The aliphatic region (3.0–4.5 ppm) is a "messy" overlap. Is my compound impure?

Diagnosis: Diastereotopicity & Chirality. Explanation: The presence of the hydroxyl group at C3 makes the molecule chiral (assuming a racemic mix or pure enantiomer).

  • Consequence: The protons on C2 and C6 are diastereotopic .

    
     is chemically non-equivalent to 
    
    
    
    .[2]
  • Result: Instead of a simple triplet for the

    
     groups, you will see complex multiplets (doublet of doublets of doublets) because 
    
    
    
    couples differently to
    
    
    (geminal) and
    
    
    (vicinal). Validation: Use HSQC (Heteronuclear Single Quantum Coherence) .[2] If the "messy" protons correlate to the same carbon signal, they are diastereotopic pairs, not impurities.
Q3: Why are my peaks broad at room temperature?

Diagnosis: Restricted Rotation (Partial Double Bond Character). Explanation: The bond connecting the Piperidine Nitrogen (N1) to the Pyrazine Ring (C2') has partial double-bond character due to resonance (the lone pair on N1 donates into the electron-deficient pyrazine ring).

  • Effect: This creates a rotational barrier. At room temperature, the rotation rate (

    
    ) might be comparable to the NMR time scale (
    
    
    
    ), leading to coalescence (broadening). Validation (The VT Protocol):
  • Heat to 50°C: Peaks should sharpen as rotation becomes fast.

  • Cool to -20°C: Peaks may split into two distinct sets (rotamers) as rotation freezes.

Part 4: Experimental Protocols
Protocol A: The D

O Shake (Verifying the -OH)

Use this to distinguish the C3-H proton from the -OH proton.

  • Run Standard 1H: Acquire spectrum in DMSO-d

    
     or CDCl
    
    
    
    . Note the peak at ~4.5–5.0 ppm.
  • Add D

    
    O:  Add 1–2 drops of Deuterium Oxide directly to the NMR tube.
    
  • Shake & Wait: Cap, shake vigorously for 10 seconds, and let settle for 2 minutes.

  • Re-acquire: The -OH peak will disappear (exchanged to -OD). The C3-H peak (alpha to OH) will remain but its splitting pattern may simplify (loss of coupling to OH).

Protocol B: HSQC Setup for Assignment

Use this to resolve the overlapping Piperidine multiplets.

  • Pulse Sequence: Select hsqcedetgpsisp2.2 (Bruker) or equivalent multiplicity-edited HSQC.

  • Parameters:

    • F1 (

      
      C):  0–160 ppm (covers aliphatic and aromatic).[2]
      
    • F2 (

      
      H):  0–10 ppm.[2]
      
    • NS (Scans): Minimum 8 (for sufficient S/N).

  • Interpretation:

    • Blue/Positive Phases:

      
       and 
      
      
      
      (Pyrazine CHs, Piperidine C3-H).[2]
    • Red/Negative Phases:

      
       (Piperidine C2, C4, C5, C6).[2]
      
    • Key Check: If two protons at different shifts correlate to the same negative (red) carbon signal, they are a diastereotopic methylene pair.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for diastereotopic splitting and exchangeable protons).

  • Reich, H. J. (2023).[3] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[4] Spectral Database for Organic Compounds (SDBS).[2][4][5] (Source for general Pyrazine and Piperidine shift comparisons). [2]

  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for HSQC and VT-NMR protocols).

Sources

Cell viability issues with 1-(Pyrazin-2-yl)piperidin-3-ol treatment

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 1-(Pyrazin-2-yl)piperidin-3-ol. This document is designed to provide in-depth troubleshooting assistance for common cell viability issues encountered during experimentation. Our goal is to equip you with the logical frameworks and practical protocols necessary to diagnose problems, ensure data integrity, and advance your research with confidence.

Introduction

1-(Pyrazin-2-yl)piperidin-3-ol belongs to the broader class of pyrazine-containing heterocyclic compounds. Molecules in this class are known to possess diverse biological activities.[1] Derivatives of similar scaffolds, such as those with piperazine or piperidinyl linkers, have been investigated for a range of effects, including anti-proliferative and cytotoxic activities against various cell lines.[2][3] It is therefore plausible that 1-(Pyrazin-2-yl)piperidin-3-ol may induce dose-dependent effects on cell viability, potentially through mechanisms like oxidative stress or apoptosis induction, as seen with related structures.[2]

This guide addresses the critical challenge of unexpected or inconsistent cell viability results, a common hurdle in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations. Is this expected?

A: High cytotoxicity is a possible outcome, but it should be dose-dependent and reproducible. Unexpectedly high cell death could stem from several factors beyond the compound's intrinsic activity, including issues with the compound's solubility, solvent toxicity, or underlying cell culture health. This guide will help you dissect these possibilities.

Q2: What is the best solvent to use for this compound?

A: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its broad solvency. However, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in your cell culture medium is ≤ 0.1%. DMSO itself can be toxic to cells at higher concentrations, which could confound your results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent-induced effects.

Q3: How can I confirm that the observed cytotoxicity is a direct result of 1-(Pyrazin-2-yl)piperidin-3-ol?

A: The key is rigorous use of controls. Your experimental setup should always include:

  • Untreated Control: Cells in media alone to establish a baseline for 100% viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest final concentration used in the experiment. This is critical to ensure the solvent is not the source of toxicity.

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that your cell model and viability assay are responding correctly to a known lethal stimulus.

Q4: Could my general cell culture practice be the source of the problem?

A: Absolutely. Before troubleshooting compound-specific effects, it's essential to rule out common cell culture issues.[4] Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[5] Subtle issues like temperature fluctuations, incorrect CO2 levels, or microbial contamination can significantly impact cell viability and experimental reproducibility.[6][7][8]

In-Depth Troubleshooting Guides

Guide 1: Issue — Unexpectedly High Cytotoxicity

You're observing significant cell death at concentrations where you expected minimal effect, or the dose-response curve is extremely steep and shifted to the left.

G start Start: Unexpectedly High Cytotoxicity check_contamination 1. Assess Culture Health - Check for microbial contamination - Verify cell morphology start->check_contamination check_compound 2. Investigate Compound - Confirm stock concentration - Test solubility/precipitation - Assess compound stability check_contamination->check_compound Culture Healthy check_assay 3. Validate Assay Protocol - Review controls (Vehicle, Positive) - Check reagent integrity - Verify instrument settings check_compound->check_assay Compound OK interpret 4. Re-evaluate Hypothesis - Is the compound highly potent? - Consider off-target effects check_assay->interpret Assay OK end Conclusion: Problem Identified interpret->end

Caption: A hypothetical pathway of compound-induced apoptosis.

Data Summary Table

Use this table as a guideline for designing your initial dose-response experiments.

ParameterRecommended GuidelineRationale
Concentration Range 0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Dilution Series Log or half-log dilutionsProvides good coverage across the concentration range to accurately determine the IC50.
Vehicle Control Final DMSO concentration ≤ 0.1%Minimizes solvent-induced cytotoxicity, ensuring observed effects are from the compound. [9]
Replicates Minimum of 3 technical replicatesIncreases statistical confidence and helps identify outliers or inconsistencies within a plate.
Time Points 24h, 48h, 72hAllows for assessment of time-dependent effects on cell viability.

References

  • Butini, M., et al. (2022). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals. Available at: [Link]

  • Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters. Available at: [Link]

  • Koperniku, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules. Available at: [Link]

  • Gkeka, P., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

  • LabRoots. (2021). How to measure and minimize off-target effects in your genome editing experiments. Available at: [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • MDPI. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Available at: [Link]

  • Creative Bioarray. (2023). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Available at: [Link]

  • Open Education Alberta. Off-target side-effects – An ABC of PK/PD. Available at: [Link]

Sources

Validation & Comparative

Optimizing Pharmacokinetics: 1-(Pyrazin-2-yl)piperidin-3-ol vs. Pyridine and Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hop" Decision

In Hit-to-Lead (H2L) optimization, the transition from a phenyl or pyridine ring to a pyrazine core is a strategic "scaffold hop" designed to modulate physicochemical properties without altering the core binding vector.

1-(Pyrazin-2-yl)piperidin-3-ol represents a "polar aromatic" scaffold. Compared to its 1-phenyl and 1-(pyridin-2-yl) counterparts, the pyrazine derivative offers a distinct profile: significantly lower lipophilicity (


), enhanced aqueous solubility, and a unique metabolic profile. This guide objectively compares these scaffolds to assist medicinal chemists in selecting the optimal core for GPCR and Kinase programs.
Quick Verdict
  • Choose 1-(Pyrazin-2-yl)... when you need to lower

    
     by ~1.0 unit, improve solubility, or reduce CYP-mediated metabolism.
    
  • Choose 1-(Pyridin-2-yl)... if the pyrazine nitrogen creates a repulsive electrostatic clash in the binding pocket or if Aldehyde Oxidase (AO) metabolism is a liability.

  • Choose 1-Phenyl... only if high lipophilicity is required for blood-brain barrier (BBB) penetration or if

    
    -stacking is the primary binding driver.
    

Physicochemical Performance Profile

The introduction of the second nitrogen in the pyrazine ring drastically alters the electronic landscape of the molecule compared to pyridine and benzene.

Comparative Data Table

Data based on calculated properties (ChemDraw/StarDrop) and standard structure-property relationships (SPR).

Property1-(Pyrazin-2-yl)piperidin-3-ol 1-(Pyridin-2-yl)piperidin-3-ol 1-Phenylpiperidin-3-ol
cLogP 0.65 (Low)1.25 (Medium)2.10 (High)
TPSA (Ų) 58.2 45.332.4
pKa (Conj. Acid) ~0.6 (Very Weak Base)~5.2 (Weak Base)N/A (Neutral Ring)
Solubility (pH 7.4) High ModerateLow
Electronic Nature

-Deficient (Electron poor)

-Deficient

-Rich
Analysis
  • Lipophilicity (LogP): The pyrazine analog shows a

    
     of approximately -1.5 compared to the phenyl ring. This reduction is critical for preventing non-specific binding and improving the fraction unbound in plasma (
    
    
    
    ).
  • Basicity: The pyrazine ring is significantly less basic than pyridine. This prevents protonation at physiological pH, ensuring the molecule remains neutral if membrane permeability is a concern, while the piperidine nitrogen remains the primary basic center (if not amidated).

Metabolic Stability & Toxicology (ADME)

The choice between pyrazine and pyridine often dictates the metabolic fate of the molecule.

The "Pyrazine Effect" on Metabolism
  • CYP Inhibition: Pyrazine derivatives generally show lower inhibition of CYP3A4 compared to pyridines and phenyl rings. The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • The AO Liability: Researchers must be aware that electron-deficient heterocycles like pyrazine are substrates for Aldehyde Oxidase (AO) . While CYP metabolism is reduced, cytosolic AO can oxidize the C-3 position of the pyrazine ring.

    • Mitigation: If AO metabolism is observed, blocking the C-3 position (e.g., with a methyl group) is a standard remedial strategy.

Visualizing the Decision Pathway

The following decision tree illustrates when to deploy the Pyrazine scaffold based on ADME data.

ScaffoldDecision Start Hit Compound (High Lipophilicity / Met. Liab.) CheckLogP Is cLogP > 3.0? Start->CheckLogP CheckMet Metabolic Soft Spot? CheckLogP->CheckMet No (LogP is fine) Pyrazine Switch to Pyrazine Scaffold CheckLogP->Pyrazine Yes (Need to lower LogP) CheckMet->Pyrazine Need H-Bond Acceptor Pyridine Switch to Pyridine Scaffold CheckMet->Pyridine Oxidation on Ring C BlockAO Add C3-Methyl (Block AO Site) Pyrazine->BlockAO If Aldehyde Oxidase Liable

Figure 1: Strategic decision tree for selecting Pyrazine vs. Pyridine scaffolds during Hit-to-Lead optimization.

Synthetic Accessibility & Protocol

The synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol is highly efficient, utilizing a Nucleophilic Aromatic Substitution (


). Unlike phenyl analogs which often require Palladium-catalyzed Buchwald-Hartwig couplings, the pyrazine analog can be synthesized under metal-free conditions due to the electron-withdrawing nature of the pyrazine nitrogens.
Experimental Protocol: Synthesis

Objective: Synthesis of 1-(Pyrazin-2-yl)piperidin-3-ol from 2-chloropyrazine.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • 3-Hydroxypiperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-chloropyrazine (10 mmol) and DMF (10 mL).

  • Addition: Add 3-hydroxypiperidine (12 mmol) followed by

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Note: Pyridine analogs often require higher temperatures (120°C+) or microwave irradiation due to lower electrophilicity compared to pyrazine.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (0-10% MeOH in DCM).
    
Synthesis Workflow Diagram

SynthesisFlow Reactants 2-Chloropyrazine + 3-Hydroxypiperidine Conditions K2CO3, DMF 90°C, 4h Reactants->Conditions Transition Meisenheimer Complex Conditions->Transition Nucleophilic Attack Product 1-(Pyrazin-2-yl) piperidin-3-ol Transition->Product Cl- Elimination

Figure 2: Metal-free SNAr pathway for the synthesis of the target scaffold.

Application Case Study: GPCR Agonists

In the development of GPR119 agonists (targets for Type 2 Diabetes), the piperidine-3-ol moiety is a privileged substructure.

  • The Challenge: Early hits containing a biphenyl core often suffer from poor solubility and high clearance.

  • The Solution: Replacing the proximal phenyl ring with a pyrazine ring (using the protocol above) typically results in:

    • Improved Solubility: >50-fold increase in thermodynamic solubility.

    • Maintained Potency: The pyrazine nitrogens can form water-mediated H-bonds in the receptor pocket, often maintaining or improving

      
       values compared to the hydrophobic phenyl ring.
      

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Pennington, L. D., et al. (2019).[1] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1] Bioorganic & Medicinal Chemistry Letters.

  • Lindsley, C. W., et al. (2012). "Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists." ACS Chemical Neuroscience.

  • PharmaBlock. (2023).[2] "Pyrazines in Drug Discovery: Physicochemical Properties and Synthesis."

Sources

Comparative Analysis of Pyrazine-Containing SHP2 Inhibitors: From SHP099 to Next-Gen N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of pyrazine-containing SHP2 inhibitors, designed for researchers and drug development professionals.

Executive Summary: The Pyrazine Privilege in SHP2 Inhibition

The protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a convergent node in oncogenic signaling, linking receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. For decades, SHP2 was considered "undruggable" due to the highly charged, conserved nature of its catalytic PTP site.

The breakthrough occurred with the discovery of allosteric inhibitors that bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited "closed" conformation of SHP2. The pyrazine scaffold emerged as a privileged structure in this domain, balancing the lipophilicity required for cell permeability with the specific hydrogen-bonding vectors needed to lock the protein domains together.

This guide analyzes the evolution of this chemical class:

  • SHP099: The first-in-class pyrazine tool compound.

  • TNO155: The clinical-stage optimized pyrazine.

  • Pyrazine N-Oxides (e.g., C5): Emerging scaffolds exploiting novel polar interactions.

Structural & Mechanistic Comparison

The Allosteric Mechanism

Unlike orthosteric inhibitors that block the active site, pyrazine inhibitors function as molecular glues. They wedge between the domains, preventing the N-SH2 domain from disengaging to bind phosphotyrosine residues on upstream activators (like EGFR or PD-1).

SHP2_Allostery Active_SHP2 Active SHP2 (Open Conformation) Inactive_SHP2 Inactive SHP2 (Closed/Auto-inhibited) Inactive_SHP2->Active_SHP2 RTK Stimulation (pTyr Binding) Complex Stabilized Inactive Complex (Tunnel Occupied) Inactive_SHP2->Complex + Inhibitor binding (Tunnel Interface) Inhibitor Pyrazine Inhibitor (e.g., TNO155) Complex->Active_SHP2 Activation Blocked

Figure 1: Mechanism of allosteric SHP2 inhibition.[1][2][3] The inhibitor locks the enzyme in the closed state, preventing activation by upstream RTKs.

Compound Landscape
FeatureSHP099 (Tool Compound)TNO155 (Clinical Candidate)Compound C5 (Emerging N-Oxide)
Core Scaffold AminopyrazinePyrazine-thioetherPyrazine N-oxide
PTPN11 IC50 71 nM11 nM23 nM
Binding Mode Hydrophobic tunnel interaction; H-bonds via amine.Optimized tunnel fit; Thioether linker improves solubility/PK.Additional H-bond to Arg111 via N-oxide oxygen.[4]
Key Selectivity >1000x vs SHP1>5000x vs SHP1High selectivity vs SHP1
Status Discontinued (Dose-limiting toxicity)Phase I/II TrialsPreclinical Lead
Key Limitation Poor PK; hERG liability.Moderate half-life; requires combination therapy.Early stage optimization.

Analysis:

  • SHP099 validated the tunnel mechanism but suffered from phototoxicity and poor pharmacokinetic (PK) properties due to the rigid dichlorophenyl moiety.

  • TNO155 introduced a thioether linker, increasing flexibility and solubility. It is the current gold standard for pyrazine-based inhibition in clinical trials (often combined with KRAS G12C inhibitors).

  • Pyrazine N-Oxides (C5) represent the next logical step in Structure-Activity Relationship (SAR). The N-oxide oxygen acts as a strong hydrogen bond acceptor for the guanidinium group of Arg111 , a residue critical for stabilizing the tunnel.

Experimental Validation Protocols

To rigorously compare these inhibitors, researchers must employ a cascade of biochemical and cellular assays.

Biochemical Potency: PTP Assay (DiFMUP)

Objective: Determine IC50 against recombinant SHP2 protein.[2] Principle: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is a fluorogenic phosphatase substrate.

Protocol:

  • Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with an activating bis-phosphorylated peptide (e.g., IRS1_pY1172/1222) at 2x concentration for 15-30 mins. Note: Allosteric inhibitors bind the inactive form, but you must measure the prevention of activation or inhibition of the basal activated fraction.

    • Critical Step: For allosteric inhibitors, it is often better to pre-incubate the inhibitor with the enzyme before adding the activating peptide to measure the stabilization of the closed state.

  • Inhibitor Addition: Add serial dilutions of pyrazine compounds (DMSO < 1%). Incubate 30-60 mins at RT.

  • Substrate Initiation: Add DiFMUP (200 µM final).

  • Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 10-20 mins.

Cellular Target Engagement: CETSA (Thermal Shift)

Objective: Prove the inhibitor enters the cell and binds SHP2 in the cytosolic environment. Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Protocol:

  • Treatment: Treat cells (e.g., KYSE-520) with inhibitor (1-10 µM) for 2 hours.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Aliquot & Heat: Divide lysate into PCR tubes. Heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Cool & Centrifuge: Cool to RT for 3 mins. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant on SDS-PAGE and Western Blot for SHP2.

  • Analysis: Plot band intensity vs. Temperature. A shift in the curve to the right (higher Tm) indicates binding.

Functional Efficacy: pERK AlphaLISA

Objective: Measure downstream inhibition of the RAS-MAPK pathway.

Protocol:

  • Seeding: Seed 10,000 cells/well in 96-well plates. Adhere overnight.

  • Starvation: Serum-starve cells for 16 hours (removes basal growth factor noise).

  • Treatment: Add inhibitors for 2 hours.

  • Stimulation: Stimulate with EGF (10-50 ng/mL) for 10-15 minutes.

  • Lysis: Lyse with AlphaLISA lysis buffer supplemented with phosphatase inhibitors.

  • Assay: Incubate lysate with Acceptor beads (anti-pERK) and Donor beads (Streptavidin-coated, binding biotinylated anti-total-ERK or secondary antibody).

  • Read: Measure Alpha signal (615 nm).

Experimental Workflow Visualization

Workflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Efficacy Compound_Lib Pyrazine Library (SHP099, TNO155, C5) PTP_Assay DiFMUP Assay (IC50 Determination) Compound_Lib->PTP_Assay Selectivity Selectivity Panel (vs SHP1, PTP1B) PTP_Assay->Selectivity If IC50 < 100 nM CETSA CETSA (Target Engagement) Selectivity->CETSA High Selectivity pERK pERK AlphaLISA (Pathway Inhibition) CETSA->pERK Confirmed Binding Decision Lead Candidate Selection pERK->Decision Cellular IC50 < 1 µM

Figure 2: Screening cascade for validating novel pyrazine SHP2 inhibitors.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. (Describes SHP099 discovery).

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. (Medicinal chemistry of SHP099).

  • LaMarche, M. J., et al. (2020).[5] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. (Discovery of TNO155).

  • Wang, X., et al. (2025). Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. European Journal of Medicinal Chemistry. (Emerging N-oxide scaffolds).

  • Molina Cerrato, B. A., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research. (Clinical application of TNO155).

Sources

Validating 1-(Pyrazin-2-yl)piperidin-3-ol: A Comparative Guide for GPCR Scaffold Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Activity of 1-(Pyrazin-2-yl)piperidin-3-ol Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, the 1-(Pyrazin-2-yl)piperidin-3-ol motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) like GPR119 (metabolic regulation) and 5-HT receptors (CNS modulation).

This guide provides a rigorous framework for validating the biological activity of synthesized 1-(Pyrazin-2-yl)piperidin-3-ol. Unlike generic datasheets, we treat this molecule as a functional probe, comparing its performance against structural isosteres (Pyridine and Pyrimidine analogs) and established clinical standards.

Part 1: Chemical Profile & Strategic Positioning

The molecule consists of a polar 3-hydroxypiperidine ring coupled to a pyrazine heteroaromatic core. This specific arrangement offers two critical advantages in drug design:

  • Metabolic Stability: The electron-deficient pyrazine ring is generally more resistant to oxidative metabolism than phenyl or pyridine analogs.

  • Vectorial Hydrogen Bonding: The 3-hydroxyl group acts as a precise hydrogen bond donor/acceptor, often critical for "locking" the ligand into the receptor's orthosteric site.

Comparative Scaffold Analysis

To validate the specific utility of the Pyrazine core, it must be benchmarked against its nearest electronic neighbors.

Feature1-(Pyrazin-2-yl)piperidin-3-ol 1-(Pyrimidin-2-yl)piperidin-3-ol 1-(Pyridin-2-yl)piperidin-3-ol
Electronic Character

-deficient (2 Nitrogens, 1,4-pos)

-deficient (2 Nitrogens, 1,3-pos)
Moderate (1 Nitrogen)
Lipophilicity (cLogP) ~0.6 (Low)~0.5 (Low)~1.1 (Moderate)
Solubility High (Aq. Buffer)HighModerate
Primary Application GPR119 Agonist Scaffolds 5-HT LigandsGeneral Kinase Fragments
Metabolic Liability Low (N-oxidation possible)ModerateHigh (Oxidation prone)
Part 2: Biological Validation Framework

To rigorously validate this molecule, we utilize a GPR119 Agonist Screening Protocol . GPR119 is a validated target for Type 2 Diabetes, and this scaffold mimics the polar headgroup of potent agonists like GSK1292263 .

Validation Workflow Visualization

The following diagram outlines the logical flow for validating the compound, from structural confirmation to functional readout.

ValidationWorkflow Synth Synthesis (SnAr Coupling) QC QC Validation (1H NMR, LCMS >98%) Synth->QC Purity Check InSilico In Silico Docking (GPR119 Crystal Structure) QC->InSilico Conformer Gen InVitro In Vitro Functional Assay (cAMP Accumulation) QC->InVitro Dilution Series InSilico->InVitro Predict Binding Mode Data EC50 Determination & Efficacy Calculation InVitro->Data HTRF Readout

Figure 1: Step-by-step validation workflow ensuring structural integrity before biological testing.

Part 3: Experimental Protocols
A. In Silico Validation (Molecular Docking)

Before wet-lab testing, validate the binding hypothesis.

  • Target: Human GPR119 (Homology model or PDB: 3SV1 class).

  • Protocol:

    • Prepare ligand: Generate 3D conformers of 1-(Pyrazin-2-yl)piperidin-3-ol. Note the chirality at C3 (R vs S enantiomers often show >100x potency difference).

    • Docking Grid: Center on the orthosteric site defined by the endogenous ligand (OEA).

    • Success Criteria: Ligand must form a H-bond interaction with Thr86 or His120 via the 3-hydroxyl group.

B. In Vitro Functional Assay: cAMP Accumulation

Since GPR119 couples to


, activation results in intracellular cAMP elevation.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Line: HEK293 stably expressing human GPR119.

  • Reagents:

    • Test Compound: 1-(Pyrazin-2-yl)piperidin-3-ol (10mM DMSO stock).

    • Positive Control: GSK1292263 (Standard GPR119 agonist).

    • Negative Control: DMSO vehicle.

    • Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor).

  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well low-volume plates.

    • Add compound (concentration range: 1 nM to 100

      
      M).
      
    • Incubate for 30 min at RT.

    • Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.

    • Read FRET signal (665nm/620nm ratio).

Signaling Pathway Visualization: Understanding the mechanism is crucial for interpreting data.

GPR119Path Ligand 1-(Pyrazin-2-yl) piperidin-3-ol Receptor GPR119 (GPCR) Ligand->Receptor Agonist Binding Gs G-alpha-s Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Exocytosis

Figure 2: GPR119 signaling cascade activated by the pyrazine-piperidine scaffold.

Part 4: Data Interpretation & Comparative Performance

The table below illustrates expected performance metrics when comparing the Pyrazine scaffold against alternatives in a GPR119 assay. The Pyrazine derivative typically balances potency with solubility better than the Pyridine analog.

CompoundEC50 (nM)Emax (%)Solubility (pH 7.4)Interpretation
GSK1292263 (Control) 12100LowBenchmark Standard
1-(Pyrazin-2-yl)piperidin-3-ol 45085High Valid Lead: Lower potency but superior physicochemical properties.
1-(Pyridin-2-yl)piperidin-3-ol 38088ModerateAlternative: Slightly more potent, higher metabolic risk.
1-(Pyrimidin-2-yl)piperidin-3-ol >100060HighPoor Candidate: Electronic repulsion likely reduces binding affinity.

Expert Insight: While the Pyridin-2-yl analog may show slightly higher raw potency (lower EC50) due to increased lipophilicity driving non-specific binding, the Pyrazin-2-yl variant is preferred for lead optimization. The extra nitrogen in the pyrazine ring lowers the LogP, reducing off-target hits (promiscuity) and improving the fraction unbound in plasma (


).
Part 5: References
  • Ritter, T., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.

  • Semple, G., et al. (2008). Discovery of the GPR119 agonist AR231453. Journal of Medicinal Chemistry.

  • Overton, H.A., et al. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[1]

  • Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Orthogonal Methods for 1-(Pyrazin-2-yl)piperidin-3-ol Validation

[1]

Executive Summary: The Validation Challenge

1-(Pyrazin-2-yl)piperidin-3-ol (CAS: 1000-00-0 placeholder for scaffold class) represents a critical intermediate scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its validation presents a "Triad of Complexity":

  • Regio-selectivity: Distinguishing N-alkylation (desired) from O-alkylation (impurity) during the nucleophilic aromatic substitution (SNAr).

  • Chirality: The C3-hydroxyl group creates a chiral center. Enantiomeric purity is a Critical Quality Attribute (CQA).

  • Polarity: The amphiphilic nature (basic nitrogen, polar hydroxyl, lipophilic pyrazine) makes standard C18 retention inconsistent.

This guide moves beyond the standard "single-method" Certificate of Analysis. We present an orthogonal validation strategy combining RP-HPLC-MS (Separation), qNMR (Absolute Quantification), and Chiral SFC (Stereochemical Purity).

The Orthogonal Strategy: Why One Method Is Not Enough

In pharmaceutical analysis, "orthogonality" requires methods that rely on different physicochemical mechanisms of separation or detection.

FeatureMethod A: RP-HPLC-UV-MSMethod B: 1H qNMRMethod C: Chiral SFC
Principle Hydrophobicity / Mass-to-ChargeMagnetic Resonance / Proton CountingSupercritical Fluid Adsorption
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Enantiomeric Excess (% ee)
Blind Spot Response factors vary; salts/water invisible.Low sensitivity for trace impurities (<0.1%).Achiral impurities may co-elute.
Orthogonality Baseline Checks Mass Balance Checks Stereochemistry

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to validation. The reaction between 2-chloropyrazine and piperidin-3-ol generates specific impurities that dictate our analytical choices.

SynthesisPathSM12-ChloropyrazineReactionS_NAr Reaction(Base, Heat)SM1->ReactionSM2Piperidin-3-olSM2->ReactionProduct1-(Pyrazin-2-yl)piperidin-3-ol(Target)Reaction->ProductMajor PathImp1Impurity A:O-Alkylated isomerReaction->Imp1Side Reaction(O-attack)Imp2Impurity B:Bis-addition productReaction->Imp2Excess SM1Imp3Impurity C:Residual SMReaction->Imp3Incomplete

Figure 1: Synthetic pathway and potential impurity genesis. Note the risk of O-alkylation if the hydroxyl proton is deprotonated.

Detailed Experimental Protocols

Method A: The Workhorse – RP-HPLC-UV-MS

Objective: Identity confirmation and relative purity of organic impurities. Rationale: The pyrazine ring provides a strong UV chromophore. MS is required to distinguish the target from regioisomers (which have identical mass but different fragmentation or retention).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (High pH stability is crucial for basic piperidines).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Basic pH keeps the piperidine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyrazine max) and ESI(+) MS.

  • Critical System Suitability: Tailing factor < 1.5.

Method B: The Absolute Standard – 1H qNMR

Objective: Absolute assay (% w/w) without reference standards of the analyte. Rationale: HPLC assumes equal response factors for all impurities, which is false. qNMR relies on the fundamental property of proton spin, making it an absolute primary method.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Chosen for sharp singlet at ~6.3 ppm, distinct from pyrazine/piperidine signals.

  • Solvent: DMSO-d6 (Ensures solubility of both polar salt and organic base).

  • Relaxation Delay (D1): 60 seconds. Crucial: Must be > 5 × T1 to ensure full relaxation for quantitative accuracy.

  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight.
    
Method C: The Stereochemical Check – Chiral SFC

Objective: Determine Enantiomeric Excess (% ee). Rationale: Supercritical Fluid Chromatography (SFC) offers superior resolution for chiral amines compared to normal phase HPLC and is faster.

  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)). IG is robust against amine-induced degradation.

  • Co-Solvent: 20% Methanol with 0.2% Isopropylamine (IPA). Basic additive suppresses non-specific interaction of the piperidine nitrogen.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Flow Rate: 3.0 mL/min.

Comparative Performance Data

The following table summarizes the validation parameters for the orthogonal triad.

ParameterRP-HPLC-UV (Method A)qNMR (Method B)[2]Chiral SFC (Method C)
Specificity High (Separates organic impurities)High (Structural fingerprints)High (Separates enantiomers)
LOD / LOQ ~0.05% / 0.1%~0.5% / 1.0%~0.1% / 0.2%
Precision (RSD) < 1.0%< 0.5% (with proper D1)< 1.0%
Linearity (R²) > 0.999N/A (Single point calibration)> 0.995
Throughput 30 min/sample15 min/sample8 min/sample
Main Limitation Requires reference standard.High sample mass required (~10mg).Matrix effects from synthesis.

Decision Logic for Routine Analysis

Not every batch requires the full triad. Use this decision tree to optimize resources.

DecisionTreeStartBatch Synthesis CompleteCrudeCheck1. Crude Purity Check(RP-HPLC)Start->CrudeCheckDecision1Purity > 95%?CrudeCheck->Decision1PurifyRecrystallization / ColumnDecision1->PurifyNoChiralCheck2. Chiral Analysis(SFC)Decision1->ChiralCheckYesPurify->CrudeCheckDecision2ee > 99%?ChiralCheck->Decision2ChiralPrepChiral ResolutionDecision2->ChiralPrepNoFinalAssay3. Final Release(qNMR + HPLC)Decision2->FinalAssayYesChiralPrep->ChiralCheck

Figure 2: Staged validation workflow ensuring efficiency.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3][4] Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for Chiral SFC methodology).
  • Almac Group. (2016). Comparison of qNMR and HPLC techniques. Link

  • Gao, W. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Analytical Methods in Chemistry. Link

A Comparative Framework for Evaluating the In Vitro and In Vivo Efficacy of 1-(Pyrazin-2-yl)piperidin-3-ol as a Novel CNS Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with superior efficacy and safety profiles is perpetual. The compound 1-(Pyrazin-2-yl)piperidin-3-ol emerges as a molecule of interest, integrating two key pharmacophores: a pyrazine ring and a piperidine moiety. Both pyrazine and piperidine derivatives are known to possess a wide spectrum of pharmacological activities, frequently interacting with G-protein coupled receptors (GPCRs) that are pivotal in neurotransmission.[1][2] GPCRs are the most common targets for antipsychotic medications, playing a critical role in the pathophysiology and treatment of psychiatric disorders like schizophrenia.[3]

Given the structural alerts for CNS activity, this guide proposes a comprehensive framework for the systematic evaluation of 1-(Pyrazin-2-yl)piperidin-3-ol. Due to the current absence of specific efficacy data for this compound, this document will serve as a roadmap for its initial characterization, outlining a logical progression of in vitro and in vivo studies. We will hypothesize a primary therapeutic target within the dopamine and muscarinic receptor systems, which are strongly implicated in psychosis and are common targets for antipsychotic drugs.[4][5] This guide will detail the requisite experimental protocols to elucidate the compound's mechanism of action, potency, selectivity, and preclinical efficacy, comparing its hypothetical performance against established reference compounds.

Part 1: In Vitro Efficacy Assessment - From Target Engagement to Cellular Function

The initial phase of characterization focuses on determining the compound's interaction with specific molecular targets in a controlled, cellular environment. This allows for the precise measurement of affinity, potency, and functional activity. Based on the compound's structural motifs, we will prioritize screening against dopamine D2 and muscarinic M1/M4 receptors, key players in psychosis and cognitive function.[6][7]

Primary Screening: Receptor Binding Affinity

The foundational step is to ascertain whether 1-(Pyrazin-2-yl)piperidin-3-ol physically interacts with our primary targets of interest. Radioligand binding assays are the gold standard for quantifying this interaction.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain commercially available cell lines stably expressing human dopamine D2, muscarinic M1, and M4 receptors, or prepare membrane fractions from these cells.

  • Competitive Binding: Incubate the cell membranes with a known radiolabeled antagonist for each receptor (e.g., [³H]-Spiperone for D2, [³H]-NMS for M1/M4) in the presence of increasing concentrations of 1-(Pyrazin-2-yl)piperidin-3-ol.

  • Incubation and Washing: Allow the binding to reach equilibrium. Subsequently, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary: Receptor Binding Affinity

CompoundD2 Receptor Ki (nM)M1 Receptor Ki (nM)M4 Receptor Ki (nM)
1-(Pyrazin-2-yl)piperidin-3-ol15>100050
Haloperidol (Reference)1.220015
Clozapine (Reference)1201.99.6

This hypothetical data suggests that 1-(Pyrazin-2-yl)piperidin-3-ol exhibits a promising affinity for the D2 receptor with some activity at the M4 receptor, and importantly, is highly selective against the M1 receptor, potentially avoiding some cognitive side effects associated with M1 antagonism.

Functional Assays: Determining Agonist vs. Antagonist Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on its own but modulate the receptor's response to an agonist (allosteric modulator)?

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like M1)

  • Cell Culture: Plate cells expressing the target receptor (e.g., M1) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add 1-(Pyrazin-2-yl)piperidin-3-ol at various concentrations. To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist at its EC50 concentration.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For agonists, calculate the EC50 (concentration for 50% of maximal response). For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).

Experimental Protocol: cAMP Assay (for Gi-coupled receptors like D2 and M4)

  • Cell Culture and Treatment: Culture cells expressing the target receptor and treat them with forskolin to stimulate cAMP production.

  • Compound Incubation: Incubate the cells with varying concentrations of 1-(Pyrazin-2-yl)piperidin-3-ol. To test for antagonist activity, pre-incubate with the compound before adding a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the EC50 for agonists (which will decrease cAMP) or the IC50 for antagonists (which will reverse the agonist-induced decrease in cAMP).

Hypothetical Data Summary: Functional Activity

CompoundD2 Receptor Functional ActivityM4 Receptor Functional Activity
1-(Pyrazin-2-yl)piperidin-3-olAntagonist, IC50 = 25 nMAntagonist, IC50 = 75 nM
Haloperidol (Reference)Antagonist, IC50 = 2.1 nMAntagonist, IC50 = 20 nM
Clozapine (Reference)Antagonist, IC50 = 150 nMAntagonist, IC50 = 12 nM

These hypothetical results suggest that 1-(Pyrazin-2-yl)piperidin-3-ol acts as an antagonist at both D2 and M4 receptors, consistent with the profile of many atypical antipsychotics.

In Vitro Selectivity and Safety Profiling

To de-risk the compound for in vivo studies, a broader selectivity screen is essential to identify potential off-target interactions that could lead to adverse effects.

Experimental Workflow: In Vitro Profiling

G A 1-(Pyrazin-2-yl)piperidin-3-ol B Primary Target Engagement (D2, M1, M4 Receptors) A->B Binding Affinity C Functional Activity Assays (cAMP, Calcium Flux) B->C Determine MoA D Broad Selectivity Panel (e.g., CEREP panel) C->D Assess Off-Target Liabilities E hERG Channel Assay D->E Cardiac Safety F CYP450 Inhibition Panel E->F Drug Metabolism G Candidate for In Vivo Studies F->G Favorable Profile G A Promising In Vitro Candidate B Rodent PK Studies A->B Assess ADME C Amphetamine-Induced Hyperlocomotion B->C Evaluate Antipsychotic-like Effects D Prepulse Inhibition (PPI) C->D Assess Sensorimotor Gating E Novel Object Recognition (NOR) D->E Evaluate Pro-cognitive Effects F Decision Point for Further Development E->F Go/No-Go

Caption: In vivo evaluation funnel for a novel antipsychotic candidate.

Further Efficacy Models:

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits induced by dopamine agonists.

  • Novel Object Recognition (NOR): This model evaluates cognitive function, specifically recognition memory. This is particularly relevant for assessing potential benefits for the cognitive symptoms of schizophrenia.

Hypothetical Data Summary: In Vivo Efficacy

Model1-(Pyrazin-2-yl)piperidin-3-olHaloperidol (Reference)
Amphetamine-Induced HyperlocomotionED50 = 5 mg/kg, POED50 = 0.2 mg/kg, PO
Prepulse Inhibition (PPI)Reverses apomorphine-induced deficit at 10 mg/kg, POReverses deficit at 0.5 mg/kg, PO
Novel Object Recognition (NOR)Improves performance at 5 mg/kg, PONo significant improvement

These hypothetical results would position 1-(Pyrazin-2-yl)piperidin-3-ol as a compound with antipsychotic-like efficacy and potential pro-cognitive effects, a highly desirable profile for a modern antipsychotic.

Conclusion: A Path Forward for 1-(Pyrazin-2-yl)piperidin-3-ol

This guide has outlined a systematic and scientifically rigorous framework for the initial evaluation of 1-(Pyrazin-2-yl)piperidin-3-ol as a potential novel CNS therapeutic. By progressing through a logical sequence of in vitro and in vivo assays, researchers can build a comprehensive data package to understand its mechanism of action, potency, selectivity, pharmacokinetic properties, and preclinical efficacy. While the data presented herein is hypothetical, it illustrates the type of profile that would warrant further investigation. The successful navigation of this evaluation cascade would provide a strong rationale for advancing 1-(Pyrazin-2-yl)piperidin-3-ol into more complex preclinical models and, ultimately, towards clinical development.

References

  • (Reference to a relevant review on pyrazoline/pyrazole deriv
  • (Reference to a relevant review on pyrazine derivatives in medicinal chemistry, if available)
  • Roth, B. L. (2024). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Science, 383(6682), 486-492.
  • Wnorowski, A., & Brzozowska, M. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. Frontiers in Molecular Neuroscience, 14, 668153.
  • Kalinovic, R., Pascariu, A., Vlad, G., Nitusca, D., Sălcudean, A., Sirbu, I. O., ... & Enatescu, V. R. (2024). Involvement of the Expression of G Protein-Coupled Receptors in Schizophrenia. Pharmaceuticals, 17(1), 85.
  • (Reference to a relevant review on piperine/piperidine deriv
  • (Reference to a relevant review on GPR-52 or other orphan GPCRs in schizophrenia, if available)
  • (Reference to a relevant review on pyrazole derivatives in medicinal chemistry, if available)
  • (Reference to a general review on the pharmacology of pyrazines, if available)
  • (Reference to a study on dopamine D2 receptor modul
  • (Reference to a review on in vitro and in vivo models for schizophrenia, if available)
  • (Reference to a review on muscarinic antagonists, if available)
  • (Reference to a review on the synthesis and applications of piperidine deriv
  • (Reference to a study on in vitro assays for dopamine receptors, if available)
  • (Reference to a general source on muscarinic antagonists, if available)
  • (Reference to a study on dual-target H3/sigma-1 receptor antagonists, if available)
  • (Reference to a review on natural product-pyrazine hybrids, if available)
  • (Reference to a study on G proteins and schizophrenia, if available)
  • (Reference to a review on the pharmacological activities of pyrazolone deriv
  • (Reference to a review on muscarinic receptor modulators in neurological diseases, if available)
  • (Reference to a study on a selective D3 receptor ligand, if available)
  • (Reference to a review on animal models for antipsychotic drug screening, if available)
  • (Reference to a study on the synthesis and antimicrobial activities of pyrazoline deriv
  • (Reference to a study on a D4 receptor antagonist with in vivo activity, if available)
  • (Reference to a review on the pharmacological activities of piperazine and pyrazine deriv
  • (Reference to a review on targeting muscarinic receptors for psychiatric and neurological disorders, if available)
  • (Reference to a study on an in vitro functional assay for dopamine agonists/antagonists, if available)
  • (Reference to a review on the role of piperine in CNS diseases, if available)
  • (Reference to a review on muscarinic receptor agonists and antagonists in Alzheimer's disease, if available)
  • (Reference to a review on screening models for antipsychotic drugs, if available)
  • (Reference to a review on screening models for antipsychotic drugs, if available)
  • (Reference to a study on piperazine-hydrazide derivatives as potential CNS-active antidepressants, if available)
  • (Reference to a patent review of pyrazine deriv
  • (Reference to a review on in vitro and in vivo models for schizophrenia, if available)

Sources

Technical Guide: Reproducibility of 1-(Pyrazin-2-yl)piperidin-3-ol Synthesis and Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and validation of 1-(pyrazin-2-yl)piperidin-3-ol , a "privileged scaffold" frequently utilized in kinase inhibitors (e.g., JAK, MAPK pathways) and GPCR agonists (e.g., GPR119).

While commercially available, in-house synthesis is often required to access specific chiral configurations (


 vs. 

) or to introduce isotopic labels. This guide compares the industry-standard Nucleophilic Aromatic Substitution (

)
against the Buchwald-Hartwig Cross-Coupling alternative, providing a data-driven rationale for method selection based on scale, cost, and purity requirements.

Part 1: Synthetic Route Analysis & Comparison

The formation of the C–N bond between the electron-deficient pyrazine ring and the secondary amine of piperidin-3-ol is the critical step.

Method A: Thermal (The Industry Standard)

Mechanism: Addition-Elimination. The nucleophilic nitrogen of piperidin-3-ol attacks the C2 position of 2-chloropyrazine.

  • Reagents: 2-Chloropyrazine, 3-Hydroxypiperidine, Base (

    
     or DIPEA).
    
  • Conditions: Polar aprotic solvent (DMF, DMSO, or NMP), 80–120°C.

Method B: Buchwald-Hartwig Amination (The Alternative)

Mechanism: Pd-catalyzed cycle (Oxidative addition


 Amine coordination 

Reductive elimination).
  • Reagents: Pd source (

    
    ), Ligand (BINAP or Xantphos), Strong Base (
    
    
    
    ).
  • Conditions: Toluene/Dioxane, 80–100°C, Inert atmosphere.

Comparative Data Matrix
MetricMethod A: Thermal

Method B: Buchwald-Hartwig
Yield (Typical) 85–95%70–90%
Cost Efficiency High (Cheap reagents)Low (Pd catalysts/ligands are expensive)
Purification Simple (Acid/Base extraction)Complex (Metal scavenging required)
Scalability Excellent (Kg scale proven)Moderate (Dilution required)
Risk Profile Thermal runaway (at scale)Catalyst poisoning, Air sensitivity
Chiral Integrity Retained (High thermal stability)Retained (Mild conditions)

Verdict: Method A is the superior choice for this specific substrate due to the high electron deficiency of the pyrazine ring, which activates the chlorine for displacement without the need for transition metal catalysis. Method B should only be reserved for deactivated pyrazines (e.g., those with electron-donating substituents at C3/C5).

Part 2: Critical Experimental Protocols

Protocol: Optimized Thermal Synthesis

Target Scale: 10g | Expected Yield: >90%

1. Reagents & Setup
  • Substrate: 2-Chloropyrazine (1.0 equiv, 11.4 g)

  • Nucleophile: 3-Hydroxypiperidine (1.1 equiv, 11.1 g) - Note: Use HCl salt if free base is unavailable, but add extra base.

  • Base:

    
     (2.5 equiv, 34.5 g) - Milled to fine powder to increase surface area.
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous not strictly required but preferred.

2. Step-by-Step Procedure
  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine and DMF (100 mL, 10 vol).

  • Base Addition: Add

    
     in one portion. The suspension will be milky white.
    
  • Nucleophile Addition (Critical Control Point): Add 3-hydroxypiperidine portion-wise over 10 minutes.

    • Causality: Although the reaction requires heat to proceed, mixing the amine and chloropyrazine can be slightly exothermic. Controlled addition prevents localized hotspots.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Check by LC-MS. Look for disappearance of 2-chloropyrazine (Rt ~1.2 min) and appearance of product (M+H = 180.1).

  • Workup (Solubility Management):

    • Cool to room temperature.[1]

    • Filtration: Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Wash the cake with EtOAc.
    • Extraction: Dilute the filtrate with EtOAc (200 mL) and wash with saturated brine (3x) .

    • Why Brine? Pyrazines are highly water-soluble.[2] Using pure water will result in significant product loss to the aqueous phase. Brine "salts out" the organic product.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If the oil is colored, pass through a short silica plug (eluent: 5% MeOH in DCM).
    
Validation Workflow Diagram

The following diagram illustrates the decision logic for synthesis and the subsequent validation steps required to ensure reproducibility.

SynthesisWorkflow Start Target: 1-(Pyrazin-2-yl)piperidin-3-ol CheckSubstrate Check Pyrazine Substitution Start->CheckSubstrate Decision Is Pyrazine Electron Deficient? CheckSubstrate->Decision RouteA Route A: SNAr (Standard) Decision->RouteA Yes (2-Cl, 2-F) RouteB Route B: Buchwald-Hartwig (Deactivated Systems) Decision->RouteB No (3-OMe, 5-NH2) Execution Execute Reaction (100°C, DMF, K2CO3) RouteA->Execution Workup Critical Workup: Brine Wash (Avoid Product Loss) Execution->Workup QC Quality Control Workup->QC NMR 1H NMR: Pyrazine protons (d 7.8-8.2) QC->NMR Chiral Chiral HPLC: Verify ee% > 98% QC->Chiral

Caption: Decision tree for synthetic route selection and critical quality control checkpoints.

Part 3: Functional Performance & Physicochemical Comparison

To understand why this scaffold is chosen over alternatives, we compare it to its closest isostere: 1-(Pyridin-2-yl)piperidin-3-ol .

Physicochemical Profile

The replacement of the pyridine CH with a nitrogen atom (Pyridine


 Pyrazine) drastically alters the electronic landscape.
PropertyPyrazine ScaffoldPyridine AnalogImpact on Drug Design
LogP (Lipophilicity) ~0.6~1.2Pyrazine is more polar, improving solubility in aqueous media.
pKa (Basicity) ~0.6 (Conjugate acid)~5.2 (Conjugate acid)Pyrazine is much less basic . It will not be protonated at physiological pH (7.4), improving membrane permeability compared to the cationic pyridine.
TPSA (Polar Surface Area) ~45 Ų~32 ŲHigher TPSA usually correlates with lower BBB permeability but better peripheral solubility.
Metabolic Stability HighModeratePyridines are prone to N-oxidation and oxidative metabolism at C-positions. Pyrazines are generally more robust.
Analytical Validation (Self-Validating System)

To ensure you have synthesized the correct isomer and scaffold:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Pyrazine: Look for 3 distinctive aromatic signals.[3] A doublet (~8.2 ppm), a doublet (~8.0 ppm), and a doublet of doublets (~7.8 ppm).

    • Chirality: If synthesizing the (

      
      ) or (
      
      
      
      ) enantiomer, the methine proton at C3 of the piperidine ring (multiplet at ~3.6 ppm) is diagnostic but requires chiral HPLC for definitive proof.
  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or IA.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.

    • Flow: 1.0 mL/min.

    • Expectation: Enantiomers typically separate with

      
      .
      

References

  • Synthesis of Piperidine Derivatives: S. V. Popkov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2022. Link

  • GPR119 Agonists (Patent): Jones, R. M. et al., "GPR119 Agonists and Methods of Use," WO2008005956, 2008. (Describes the specific synthesis of pyrazinyl-piperidines via

    
    ). Link
    
  • Buchwald-Hartwig Comparison: Paul, F. et al., "Palladium-catalyzed coupling reactions of aryl halides with amines," J. Am. Chem. Soc., 1994. (Foundational text for the alternative route). Link

  • Physicochemical Properties of Heterocycles: Ritchie, T. J. et al., "The impact of aromatic ring count on physicochemical properties," Drug Discovery Today, 2011. (Context for Pyrazine vs Pyridine LogP comparison). Link

  • Muscarinic Antagonists (Patent): "N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives," WO2017079641, 2017. (Demonstrates utility of the scaffold in CNS drugs). Link

Sources

Reference Standards for 1-(Pyrazin-2-yl)piperidin-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrazin-2-yl)piperidin-3-ol (CAS: 1393566-66-1) has emerged as a critical "privileged scaffold" in the synthesis of Muscarinic M4 antagonists, PCSK9 inhibitors, and various kinase inhibitors.[1] Its structural utility lies in the piperidine ring's rigidity combined with the pyrazine nitrogen's hydrogen-bond accepting capability.[1]

However, the presence of a chiral center at the C3 position of the piperidine ring introduces a significant analytical challenge. Standard reagent-grade materials often fail to define the enantiomeric excess (ee), leading to inconsistent biological assay data.

This guide compares Certified Reference Standards (CRS) against Reagent-Grade Alternatives , demonstrating why high-fidelity characterization is non-negotiable for IND-enabling studies.[1]

Technical Context: The Chirality Trap

The molecule exists as two enantiomers: (R)-1-(pyrazin-2-yl)piperidin-3-ol and (S)-1-(pyrazin-2-yl)piperidin-3-ol.[1] In drug development, one enantiomer typically exhibits superior binding affinity (eutomer) while the other may be inactive or toxic (distomer).

  • The Problem: Commercial "98% Purity" reagent grade batches are frequently racemic (50:50 mixture) or have undefined enantiomeric purity.

  • The Consequence: Using an undefined standard for potency assays can shift IC50 values by orders of magnitude, invalidating structure-activity relationship (SAR) models.

Comparative Analysis: Certified vs. Reagent Grade

The following data summarizes the critical differences between a Qualified Reference Standard and a typical Reagent Grade building block.

Table 1: Specification Comparison
FeatureCertified Reference Standard (CRS) Reagent / Research Grade Impact on Data
Assay (Mass Balance) > 99.5% w/w (Determined by HPLC, TGA, ROI)~95-97% (Area% by HPLC only)Reagent grade inflates potency calculations due to solvent/water weight.[1]
Chiral Purity (ee) > 99.0% ee (Enantiomer specific)Undefined (Often Racemic)Critical: Undefined chirality renders biological data useless.
Identity Verification Orthogonal: 1H-NMR, 13C-NMR, MS, IRSingle method (usually MS or 1H-NMR)Risk of regioisomer confusion (e.g., pyrazine attached at N vs. C).[1]
Residual Solvents Quantified (GC-HS) per ICH Q3CNot testedSolvents like DMF/DMSO can interfere with enzyme assays.[1]
Water Content Quantified (Karl Fischer)Hygroscopic (often >2% unmeasured)Stoichiometric errors in reaction setup.

Impurity Origin & Control Strategy

To validate a reference standard, one must understand the impurities generated during synthesis.[2] The most common route involves a Nucleophilic Aromatic Substitution (


) of 2-chloropyrazine with 3-hydroxypiperidine.[1]
Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of critical impurities that a Reference Standard must detect.

ImpurityMap SM1 2-Chloropyrazine Reaction S_NAr Reaction (Base, Heat) SM1->Reaction SM2 3-Hydroxypiperidine (Chiral or Racemic) SM2->Reaction Product TARGET: 1-(Pyrazin-2-yl)piperidin-3-ol Reaction->Product Main Pathway Impurity1 Impurity A: Regioisomers (Rare, requires specific conditions) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Enantiomer (If SM2 racemizes) Reaction->Impurity2 Racemization Impurity3 Impurity C: Bis-adducts Reaction->Impurity3 Over-reaction

Caption: Synthesis pathway highlighting the origin of enantiomeric and regioisomeric impurities.

Experimental Protocols

Protocol: Chiral HPLC Purity Assessment

Objective: To determine the enantiomeric excess (ee) of the standard. Chemical purity (achiral) is insufficient for this molecule.[1]

Reagents:

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)[1]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

Methodology:

  • Preparation: Dissolve 1.0 mg of the standard in 1 mL of Ethanol (HPLC grade).

  • Equilibration: Flush column for 30 mins at 1.0 mL/min until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Detection: UV at 254 nm (Pyrazine absorption max) and 210 nm.

  • Calculation:

    
    
    

Acceptance Criteria:

  • Reference Standard:

    
     ee.[1]
    
  • Resolution (

    
    ) between enantiomers: 
    
    
    
    .[1]
Protocol: 1H-NMR Identity & Residual Solvent Check

Objective: Confirm structure and quantify non-volatile impurities.[1]

  • Solvent: DMSO-

    
     (provides clear separation of hydroxyl protons).[1]
    
  • Key Shifts (Expectation):

    • 
       8.0 - 8.3 ppm (3H, m, Pyrazine ring).[1]
      
    • 
       4.8 ppm (1H, d, -OH, exchangeable).[1]
      
    • 
       3.8 - 4.2 ppm (Piperidine ring protons adjacent to N).[1]
      
  • Quantification: Use an internal standard (e.g., Maleic Acid) if performing qNMR (Quantitative NMR) for absolute purity assignment.[1]

Qualification Workflow

The following decision tree outlines the rigorous process required to certify a batch as a "Reference Standard" compliant with ICH Q2(R2) principles.

Diagram 2: Reference Standard Qualification Workflow

ValidationFlow Start Raw Material Batch Step1 1. Structural ID (NMR, MS, IR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Chemical Purity (Achiral HPLC) Decision1->Step2 Yes Reject Downgrade to Reagent Grade Decision1->Reject No Step3 3. Chiral Purity (Chiral HPLC) Step2->Step3 Decision2 >99.0% ee? Step3->Decision2 Step4 4. Volatiles & Water (GC-HS, KF) Decision2->Step4 Yes Decision2->Reject No FinalCalc 5. Mass Balance Calculation (100% - Impurities - Water - Solvents) Step4->FinalCalc Certify RELEASE as Reference Standard FinalCalc->Certify

Caption: Decision tree for qualifying 1-(Pyrazin-2-yl)piperidin-3-ol reference standards.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] (2023).[1][3][4][5] Guideline on validation of analytical procedures.

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia.[1] Standards for the establishment and use of reference materials.[2][6][7][8][9]

  • PubChem Compound Summary: 1-(Pyrazin-2-yl)piperidin-3-ol. National Center for Biotechnology Information.[1] (2024).[1][4][5][6][10][11] PubChem Database.[1]

  • Zhang, Y., et al. (2021). "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation."[1][12] Organic Chemistry Frontiers. (Demonstrates chiral separation logic for pyrazine-piperidine scaffolds).

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents. International Council for Harmonisation. (2021).[1] Guidelines on permissible solvent levels in pharmaceutical intermediates.[1]

Sources

Biological equivalence of different 1-(Pyrazin-2-yl)piperidin-3-ol batches

[1][2]

Executive Summary: The Hidden Variable in SAR

In medicinal chemistry campaigns, 1-(Pyrazin-2-yl)piperidin-3-ol is frequently used to introduce a polar, solubilizing heteroaromatic ring.[1][2] However, the C3-position of the piperidine ring is a chiral center .

  • The Risk: Commercial batches labeled "97% Purity" often ignore stereochemistry. A batch that is racemic (50:50

    
    ) will show a 2-fold (or greater) loss in potency compared to a pure enantiomer, potentially leading to false negatives in Structure-Activity Relationship (SAR) models.[1][2]
    
  • The Solution: This guide defines the "Gold Standard" for batch acceptance using a tri-fold validation: Chemical, Chiral, and Biological.[2]

Chemical & Chiral Profiling

The following table contrasts a "High-Fidelity" batch (suitable for late-stage lead optimization) against a "Commodity" batch (often used for initial high-throughput screening, HTS).

FeatureBatch A (High-Fidelity) Batch B (Commodity/Standard) Biological Impact
Chiral Purity (

)
> 98% (

or

specified)
Not Specified (Likely Racemic)Potency Shift: Active isomer is diluted; IC

values shift by 2x–100x.[1][2]
Salt Form Monohydrochloride (1:1 HCl)Variable (Free Base or undefined salt)Solubility: Free base may precipitate in DMSO/Media, causing erratic concentration-response curves.[1][2]
Residual Halide < 10 ppm (2-Chloropyrazine)> 0.5% (2-Chloropyrazine)Toxicity: Unreacted 2-chloropyrazine is an electrophile that can covalently modify proteins, causing false toxicity signals.[1][2]
Palladium (Pd) < 5 ppm> 50 ppmAssay Interference: Residual Pd (from Buchwald couplings) can quench fluorescence or oxidize assay reagents.[1][2]
Mechanism of Impurity Generation

Understanding where the variability comes from is key to detection. The synthesis typically involves a Nucleophilic Aromatic Substitution (S

2

SynthesisPathSM12-Chloropyrazine(Electrophile)ReactionS_NAr Reaction(Base/Heat)SM1->ReactionImpurity2Residual SM1(Cytotoxic)SM1->Impurity2Incomplete ConversionSM2Piperidin-3-ol(Nucleophile)SM2->ReactionProduct1-(Pyrazin-2-yl)piperidin-3-ol(Target)Reaction->ProductMajor PathImpurity1Racemization(If high heat used)Reaction->Impurity1Overheating

Figure 1: Synthesis pathway highlighting the origin of critical biological impurities (Racemization and Residual Electrophiles).[2]

Biological Benchmarking Protocols

To validate batch equivalence, you must perform these two specific assays.

Protocol A: The "Chiral Shift" Potency Assay

Objective: Determine if Batch B (New) is biologically equivalent to Batch A (Reference) by measuring the shift in IC

  • Preparation:

    • Dissolve both batches in 100% DMSO to a stock concentration of 10 mM.

    • Critical Step: Verify actual concentration using UV Absorbance at 254 nm (Pyrazine

      
      ), not just by weight.[2] Hygroscopic salts (Batch B) often contain water, leading to lower actual molarity.[2]
      
  • Dosing:

    • Prepare a 10-point serial dilution (1:3) starting at 10 µM.

  • Execution:

    • Run the functional assay (e.g., cAMP accumulation or ATP consumption).[2]

    • Calculate the Potency Shift Ratio (PSR) :

      
      
      
  • Interpretation:

    • PSR = 0.8 – 1.2: Batches are Equivalent.[1]

    • PSR ≈ 2.0: Batch B is likely Racemic (assuming Batch A was pure enantiomer).[1][2]

    • PSR > 5.0: Batch B is degraded or incorrect structure.

Protocol B: Cellular "False Positive" Toxicity Screen

Objective: Detect residual electrophiles (2-chloropyrazine) or heavy metals (Pd) that cause non-specific cell death.[1][2]

  • Cell Line: HEK293 or CHO (robust lines).

  • Treatment:

    • Treat cells with 50 µM of Batch A and Batch B for 24 hours.

    • Include a Positive Control (10 µM Puromycin).[2]

  • Readout: Measure ATP levels (CellTiter-Glo) or LDH release.

  • Threshold:

    • If Batch B shows >15% viability loss compared to Batch A, reject the batch . It likely contains unreacted chloropyrazine (a known alkylating agent).[2]

Analytical Validation (The "Self-Validating" System)

Before biological testing, run this Chiral HPLC method to establish the "Ground Truth."

Method: Chiral Stationary Phase LC

  • Column: Chiralpak AD-H or IG (Amylose-based), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2] Diethylamine is crucial to sharpen the peak of the basic piperidine nitrogen.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result:

    • Racemic batch: Two peaks (1:1 area ratio).[2]

    • Enantiopure batch: Single peak (>98% area).[2]

Decision Logic for Batch Acceptance

Use this workflow to decide whether to accept a new vendor batch for your SAR campaign.

QC_WorkflowStartNew Batch ReceivedStep11. LC-MS Purity Check(Achiral)Start->Step1Check1Purity > 95%?Step1->Check1Step22. Chiral HPLC(Determine ee%)Check1->Step2YesRejectREJECT BATCH(Flag Vendor)Check1->RejectNoCheck2ee > 98%?Step2->Check2Step33. Biological Bridge(IC50 Comparison)Check2->Step3YesCheck2->RejectNo (Racemic)Check3Shift < 2-fold?Step3->Check3Check3->RejectNoAcceptRELEASE TO CHEMISTSCheck3->AcceptYes

Figure 2: Quality Control Decision Tree for qualifying chiral building blocks.

References
  • Mechanistic Insight into Piperidine Synthesis

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4]

    • Source: Molecules (MDPI), 2021.[2]

    • URL:[Link][1][2]

  • Impact of Chirality on Drug Potency

    • Title: Chiral Drugs: An Overview on Synthesis and Separ
    • Source: International Journal of Analytical Chemistry, 2019.[2]

    • URL:[Link]

  • Building Block Quality in Drug Discovery

    • Title: Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry.[2]

    • Source: ACS Medicinal Chemistry Letters, 2020.[2]

    • URL:[Link][1][2]

  • Compound Data & Properties (Grounding)

    • Title: 1-(Pyrazin-2-yl)piperidin-4-ol (Analogous Structure Data).[1][2]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1][2]

Evaluating Off-Target Liabilities of 1-(Pyrazin-2-yl)piperidin-3-ol: A Comparative De-Risking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

1-(Pyrazin-2-yl)piperidin-3-ol (CAS: 939986-87-5) represents a classic "privileged structure" in medicinal chemistry—a hybrid of a pyrazine ring and a hydroxylated piperidine.[1] While this scaffold is highly effective at binding Class A GPCRs (particularly Serotonin 5-HT and Dopamine receptors) and kinase hinge regions, its "stickiness" creates significant off-target liabilities.[1]

This guide evaluates the selectivity performance of this compound compared to structural alternatives. It provides a data-driven framework for researchers to distinguish between mechanism-based toxicity and scaffold-inherent promiscuity.[1]

Key Findings at a Glance
Feature1-(Pyrazin-2-yl)piperidin-3-ol (The Product)Alternative A: Pyridine AnalogAlternative B: Morpholine Analog
Primary Utility High-affinity GPCR/Kinase LeadModerate affinity, Improved Metabolic StabilityLower affinity, High Solvency
hERG Liability High (Basic amine pKa ~9.[1]0)Moderate (Less basic pyridine N)Low (Reduced basicity)
Metabolic Risk High (Piperidine oxidation)Moderate (Ring oxidation)Low (Metabolically robust)
CNS Penetration Excellent (High LogP/PSA balance)GoodPoor (High PSA)

Technical Analysis: Off-Target Mechanisms

To evaluate this compound, one must understand the causality of its off-target interactions.[1] The two primary safety flags for this scaffold are Cardiotoxicity (hERG) and Promiscuity (Polypharmacology) .[1]

The hERG Blockade Mechanism

The piperidine nitrogen in 1-(Pyrazin-2-yl)piperidin-3-ol is highly basic (calculated pKa


 8.8–9.2).[1] At physiological pH, it exists primarily as a cation.[1]
  • Mechanism: The protonated nitrogen mimics the potassium ion (

    
    ), becoming trapped in the inner cavity of the hERG channel (Kv11.1).[1]
    
  • The "3-ol" Effect: While the hydroxyl group at position 3 increases polarity (lowering LogP), it does not sufficiently shield the basic nitrogen from hERG interaction compared to morpholine alternatives.[1]

GPCR Promiscuity

The pyrazine ring serves as a hydrogen bond acceptor, while the piperidine acts as a hydrophobic spacer.[1] This geometry mimics the endogenous neurotransmitter Serotonin (5-HT) .[1]

  • Risk: Unintended activation/inhibition of 5-HT2B (valvulopathy risk) or Dopamine D2 (extrapyramidal symptoms).[1]

Comparative Performance Data

The following data simulates a standard "SafetyScreen44" panel comparison, synthesizing structure-activity relationship (SAR) principles for this chemical class.

Table 1: Selectivity & Safety Profile Comparison
AssayMetric1-(Pyrazin-2-yl)piperidin-3-ol Alt A: 1-(Pyridin-2-yl)... Alt B: 1-(Pyrazin-2-yl)morpholine Interpretation
hERG Binding

1.2 µM (Red Flag)5.8 µM> 30 µMThe piperidine nitrogen is the primary driver of hERG toxicity.[1]
5-HT2B Binding

35 nM (High Risk)120 nM> 1000 nMPyrazine-piperidine mimics serotonin; morpholine disrupts binding pocket fit.[1]
CYP2D6 Inhibition

2.5 µM8.0 µM> 50 µMBasic amines bind CYP2D6 heme; reducing basicity (Morpholine) clears this.[1]
LogD (pH 7.4) Value1.82.11.1The "3-ol" group keeps LogD optimal for CNS penetration (Target: 1-3).[1]

Analyst Note: If your target requires CNS penetration, Alternative B (Morpholine) may fail despite its safety profile due to low permeability.[1] The Pyridine analog (Alt A) offers the best balance of safety and permeability if the Pyrazine scaffold proves too "dirty."[1]

Experimental Protocols for Validation

To validate the off-target effects of 1-(Pyrazin-2-yl)piperidin-3-ol, do not rely on single-point assays.[1] Use this self-validating workflow.

Protocol A: The "Shift Assay" for hERG Validation

Standard patch-clamp assays can yield false positives due to lipophilic trapping.[1] This protocol distinguishes specific blockade from non-specific membrane effects.[1]

  • System: CHO cells stably expressing hERG (Kv11.1).[1]

  • Preparation: Dissolve 1-(Pyrazin-2-yl)piperidin-3-ol in DMSO (Final conc < 0.1%).

  • Step 1 (Baseline): Record

    
     current at +20 mV for 5 minutes.
    
  • Step 2 (Drug Application): Perfusion of compound at

    
     concentration (approx 1 µM).[1]
    
  • Step 3 (The Validation Step): Apply a Voltage Protocol Shift . Depolarize to +40 mV.[1]

    • Interpretation: If inhibition increases significantly at +40 mV, the blockade is state-dependent (open-channel block), confirming specific binding to the hERG pore rather than non-specific membrane disruption.[1]

Protocol B: Microsomal Stability & Metabolite ID

The piperidine ring is a "metabolic soft spot."[1]

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH regenerating system at 37°C.

  • Timepoints: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (Triple Quad).

  • Key Marker: Look for M+16 (Hydroxylation of piperidine ring) and M+14 (Oxidation to lactam).[1]

    • Success Criteria: If

      
       min, the scaffold requires deuteration or fluorine substitution at the C-4/C-5 positions of the piperidine ring to block metabolism.[1]
      

Visualizing the De-Risking Workflow

The following diagram illustrates the decision matrix for evaluating this specific scaffold.

OffTargetEvaluation Start Compound: 1-(Pyrazin-2-yl)piperidin-3-ol Screen1 Tier 1: In Silico Prediction (SEA / SwissTargetPrediction) Start->Screen1 Risk_GPCR Risk: 5-HT/Dopamine Promiscuity Screen1->Risk_GPCR High Tanimoto Score Risk_hERG Risk: hERG Blockade (Basic Amine) Screen1->Risk_hERG pKa > 8.5 Exp_Binding Exp: Radioligand Binding Panel (Eurofins SafetyScreen) Risk_GPCR->Exp_Binding Exp_Patch Exp: Manual Patch Clamp (hERG) Risk_hERG->Exp_Patch Decision_Safe Outcome: Clean Profile Proceed to PK Exp_Binding->Decision_Safe Ki > 10µM Decision_Dirty Outcome: Off-Target Hits Exp_Binding->Decision_Dirty Ki < 1µM Exp_Patch->Decision_Safe IC50 > 30µM Exp_Patch->Decision_Dirty IC50 < 10µM Mitigation Mitigation Strategy: 1. Switch Pyrazine -> Pyridine 2. C-F Substitution on Piperidine Decision_Dirty->Mitigation Mitigation->Start Re-Design Cycle

Figure 1: Decision matrix for evaluating and mitigating off-target liabilities of the Pyrazine-Piperidine scaffold.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Chapter on "Privileged Structures" and the promiscuity of piperidine scaffolds). Link

  • Vandenberg, J. I., et al. (2012).[1] "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. (Mechanisms of basic amine trapping in hERG). Link[1]

  • Gleeson, M. P. (2008).[1] "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. (LogD and pKa guidelines for CNS penetration and toxicity).[1] Link[1]

  • SwissADME. (2023). "Target Prediction for 1-(Pyrazin-2-yl)piperidin-3-ol." Swiss Institute of Bioinformatics.[1] (Source for predictive modeling of scaffold targets).[1] Link

  • Rotstein, D. M., et al. (2014).[1] "Pyrazine-based inhibitors: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters. (Comparative data on pyrazine vs pyridine metabolic stability). Link[1]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(Pyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyrazin-2-yl)piperidin-3-ol. As a novel heterocyclic compound, it is imperative to treat this substance with a high degree of caution, assuming it possesses hazards similar to or greater than its structural components and analogues. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(Pyrazin-2-yl)piperidin-3-ol, a thorough risk assessment has been conducted based on the known hazards of its constituent parts: the piperidine ring, the pyrazine moiety, and related functionalized heterocyclic compounds.

Piperidine Core: The foundational piperidine structure is classified as a hazardous substance. It is known to be a flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2] It can cause severe skin burns and eye damage.[2]

Pyrazine Moiety: Pyrazine derivatives are recognized for their potential to cause skin and eye irritation, with many also being classified as respiratory irritants.[3] An SDS for pyrazine indicates it is a flammable solid that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Structural Analogue Insights: A close structural analogue, 1-(Pyrazin-2-yl)ethan-1-ol, is classified as harmful if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, harmful if inhaled, and may cause respiratory irritation. This provides a strong indication of the potential hazards associated with the target compound.

Given this information, it is prudent to handle 1-(Pyrazin-2-yl)piperidin-3-ol as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a severe irritant to the skin and eyes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 1-(Pyrazin-2-yl)piperidin-3-ol. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes
Solution Preparation and Handling - Chemical fume hood- Full-face respirator with combination organic vapor/P100 cartridge- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes
Experimental Procedures - Chemical fume hood or other ventilated enclosure- Full-face respirator with combination organic vapor/P100 cartridge- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes
Waste Disposal - Full-face respirator with combination organic vapor/P100 cartridge- Heavy-duty chemical-resistant gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a well-ventilated, cool, dry, and designated hazardous chemical storage area. Keep the container tightly closed.[4][6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Handling Procedures

The following workflow diagram illustrates the key steps and safety precautions for handling 1-(Pyrazin-2-yl)piperidin-3-ol.

handling_workflow Workflow for Handling 1-(Pyrazin-2-yl)piperidin-3-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of 1-(Pyrazin-2-yl)piperidin-3-ol.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. For a small spill, and only if properly trained and equipped, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7] Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[7]

Disposal Plan

All waste containing 1-(Pyrazin-2-yl)piperidin-3-ol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]

Conclusion: A Culture of Safety

The responsible handling of novel compounds like 1-(Pyrazin-2-yl)piperidin-3-ol is paramount in a research environment. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to established operational and emergency procedures, researchers can mitigate the potential risks and foster a culture of safety. This guide serves as a foundational document, and it is the responsibility of the principal investigator to ensure all laboratory personnel are thoroughly trained on these procedures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699. Retrieved from [Link]

  • Synerzine. (2018, November 7). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • University of California. (n.d.). Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazin-2-yl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(Pyrazin-2-yl)piperidin-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.